9-SAHSA
Description
Propriétés
IUPAC Name |
9-octadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJLCZWOOVLQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275248 | |
| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(18:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1895916-79-6 | |
| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895916-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(18:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is 9-SAHSA and its biological function
An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (9-SAHSA) and its Biological Function
Disclaimer: Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (this compound) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which this compound belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.
Introduction to FAHFAs and this compound
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. This compound is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).[2] While several FAHFA families have been identified in mammalian tissues, levels of this compound in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.[1][3]
The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.[4] Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][5] Given the structural similarity, the biological activities of 9-PAHSA provide the most relevant insights into the potential functions of this compound.
Biological Functions of FAHFAs (Exemplified by 9-PAHSA)
The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.
Anti-Diabetic and Metabolic Effects
Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:
-
Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]
-
Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]
-
Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]
-
Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]
Anti-Inflammatory Effects
FAHFAs exhibit significant anti-inflammatory properties across various models:
-
Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from macrophages.[10] It also suppresses the expression of IL-1β and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]
-
Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]
-
Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]
Cardiovascular Effects
In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]
Signaling Pathways
FAHFAs, particularly 9-PAHSA, exert their effects through several key signaling pathways.
G-Protein Coupled Receptor 120 (GPR120)
GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.
-
Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the Gαq/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]
-
Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway.[8][9] This occurs through a β-arrestin-2-dependent mechanism that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][9]
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 14. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Lipid Mediator 9-SAHSA: A Technical Overview of its Discovery and Biological Significance
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, endogenous presence, and biological functions of 9-hydroxy-stearic acid ester of stearic acid (9-SAHSA). As a member of the novel lipid class known as fatty acid esters of hydroxy fatty acids (FAHFAs), this compound has emerged as a molecule of significant interest for its roles in metabolic regulation and inflammation. This document details the key signaling pathways, summarizes quantitative data, and outlines the experimental methodologies crucial for its study.
Discovery of a Novel Lipid Class
The discovery of this compound is intrinsically linked to the broader identification of the FAHFA lipid family as endogenous mammalian signaling molecules. Initial research in the early 2010s identified these lipids in mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipose tissue (AG4OX mice).[1][2] These mice exhibited enhanced glucose tolerance, and subsequent lipidomic analysis of their adipose tissue and serum revealed elevated levels of a novel class of lipids, which included this compound.[1] This discovery highlighted a previously unknown connection between adipose tissue function and the production of bioactive lipids with systemic effects.
Endogenous Presence and Physiological Correlations
Following their initial discovery, the presence of this compound and other FAHFA isomers has been confirmed in a variety of mammalian tissues and fluids.
Tissue Distribution: Studies in rats have detected this compound, along with other FAHFAs, in the lung, kidney, thymus, liver, and heart.[3] In humans, this compound is present in serum and white adipose tissue.[3][4]
Correlation with Metabolic Health: A significant body of research has established a strong correlation between FAHFA levels and metabolic health. Lower concentrations of PAHSAs (the family of FAHFAs to which this compound belongs, characterized by a palmitic acid esterified to a hydroxy stearic acid) in both serum and adipose tissue have been consistently associated with insulin (B600854) resistance in humans.[2][4][5][6] Conversely, higher levels of these lipids are linked to improved insulin sensitivity.[2]
Quantitative Data Summary
The following table summarizes the reported observations on this compound and related FAHFA levels in various biological contexts. It is important to note that absolute quantification of these lipids is challenging due to their low abundance and the presence of numerous isomers.
| Lipid Family/Isomer | Species | Tissue/Fluid | Condition | Observation | Reference |
| SAHSAs | Mouse (AG4OX) | Serum | Glucose Tolerant | Moderately Elevated | [1] |
| PAHSAs | Human | Adipose Tissue & Serum | Insulin Resistance | Reduced Levels | [2][4][5][6] |
| 9-PAHSA | Human | Serum | Type 2 Diabetes | Reduced Levels | [2] |
| Total PAHSAs | Human | Adipose Tissue | Insulin Resistance | Strong negative correlation with adipocyte hypertrophy | [5] |
| Total PAHSAs | Human | Adipose Tissue | Insulin Resistance | Strong positive correlation with GLUT4 protein levels | [5] |
Biosynthesis and Metabolism
The complete biosynthetic pathway for this compound and other FAHFAs is still under active investigation. However, current evidence suggests a multi-step process involving the generation of a hydroxy fatty acid and its subsequent esterification to another fatty acid.
A proposed pathway for the synthesis of related FAHFAs, such as 9-PAHSA, involves the following key steps:
-
Generation of the Hydroxy Fatty Acid: The synthesis of the 9-hydroxy stearic acid precursor is thought to be linked to the activity of antioxidant enzymes.[7]
-
Esterification: The ester bond between the hydroxyl group of 9-hydroxy stearic acid and the carboxyl group of stearic acid is formed. While the specific enzymes are not fully characterized, it is hypothesized that enzymes with transacylase activity, such as adipose triglyceride lipase (B570770) (ATGL), may be involved in the synthesis of FAHFAs in human adipocytes.[4]
The diagram below illustrates a putative biosynthesis pathway for FAHFAs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | MDPI [mdpi.com]
- 4. Specific FAHFAs predict worsening glucose tolerance in non-diabetic relatives of people with Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Hydroxystearic Acid: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxystearic acid (9-HSA), a saturated hydroxy fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, including its role as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological functions of 9-HSA. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its key biological effects are presented to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.
Chemical Structure and Properties
9-Hydroxystearic acid, with the IUPAC name 9-hydroxyoctadecanoic acid, is a C18 saturated fatty acid containing a hydroxyl group at the ninth carbon position. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | 9-hydroxyoctadecanoic acid | [1] |
| Synonyms | 9-HSA, 9-hydroxy Stearic Acid | [2] |
| CAS Number | 3384-24-5 | [2][3] |
| Molecular Formula | C18H36O3 | [3][4] |
| Molecular Weight | 300.5 g/mol | [2][3] |
| SMILES | CCCCCCCCCC(CCCCCCCC(=O)O)O | [1] |
| InChI | InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | [2] |
| Physical Property | Value | Source |
| Melting Point | 74-75 °C | [5] |
| Boiling Point | 433.9±28.0 °C (Predicted) | [5] |
| Density | 0.944±0.06 g/cm3 (Predicted) | [5] |
| Solubility | Soluble in Chloroform | [2][5] |
Structure of 9-Hydroxystearic Acid
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Hydroxystearic acid upregulates p21(WAF1) in HT29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emerging Role of FAHFA Lipids in Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] First identified in 2014, these lipids have garnered substantial attention for their therapeutic potential in a range of metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological functions of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to facilitate further research and drug development in this promising field.
Introduction to FAHFA Lipids
FAHFAs were first discovered in the adipose tissue of mice engineered to be resistant to diabetes.[3][4] These mice, overexpressing the glucose transporter GLUT4 in their fat cells, exhibited markedly elevated levels of a previously uncharacterized class of lipids.[3] Subsequent research revealed that these lipids, named FAHFAs, are also present in human tissues and that their levels are correlated with insulin (B600854) sensitivity.[3][5] Specifically, individuals with insulin resistance have lower levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), in their adipose tissue and serum, suggesting a potential role for these lipids in the pathophysiology of type 2 diabetes.[3][5][6][7]
FAHFAs are structurally unique, consisting of a fatty acid ester-linked to a hydroxy fatty acid.[8][9] This structure gives rise to a large number of potential isomers, with variations in both the fatty acid and hydroxy fatty acid chains, as well as the position of the ester linkage.[8][10] Different FAHFA families, such as PAHSAs, oleic acid esters of hydroxy stearic acid (OAHSAs), and docosahexaenoic acid-derived FAHFAs (DHAHLAs), have been identified and shown to possess distinct biological activities.[10][11][12]
The biological effects of FAHFAs are pleiotropic, impacting glucose metabolism, insulin sensitivity, and inflammation.[13][14][15] They have been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake in adipocytes.[1][13][16] Furthermore, FAHFAs exhibit potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.[2][17][18][19] These effects are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][14][16]
Structure and Nomenclature
FAHFAs are a class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[8][9] The general structure can be represented as R1-COO-R2, where R1-COOH is a fatty acid and HO-R2-COOH is a hydroxy fatty acid.
Nomenclature: The nomenclature for FAHFAs typically follows a shorthand indicating the fatty acid and the hydroxy fatty acid, along with the position of the ester linkage on the hydroxy fatty acid.[4][11] For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[20]
-
FAHFA Families: FAHFAs are categorized into families based on the specific fatty acid and hydroxy fatty acid components.[4][12] Common families include:
-
PAHSA: Palmitic acid esters of hydroxy stearic acid
-
OAHSA: Oleic acid esters of hydroxy stearic acid
-
POHSA: Palmitoleic acid esters of hydroxy stearic acid
-
SAHSA: Stearic acid esters of hydroxy stearic acid
-
DHAHLA: Docosahexaenoic acid esters of hydroxy linoleic acid
-
The diversity of FAHFAs is vast, with hundreds of potential isomers arising from different combinations of fatty acids, hydroxy fatty acids, and ester bond positions.[10]
Biosynthesis and Metabolism
The enzymatic pathways governing the synthesis and degradation of FAHFAs are areas of active investigation.
Biosynthesis: The primary enzyme identified in FAHFA biosynthesis is Adipose Triglyceride Lipase (ATGL).[14][21] ATGL acts as a transacylase, transferring a fatty acid from a triglyceride to a hydroxy fatty acid to form a FAHFA.[14][21] While other acyltransferases may be involved, ATGL is currently recognized as a key player in this process.[12][21] The biosynthesis is thought to occur primarily in adipose tissue, a major site of FAHFA production.[9]
Degradation: Several hydrolases have been identified that can break down FAHFAs into their constituent fatty acid and hydroxy fatty acid. These include:[5][8][20]
The activity of these enzymes regulates the levels of bioactive FAHFAs in tissues.[20]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of free fatty acids on insulin secretion, insulin sensitivity and incretin effect – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 14. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adipose tissue regulates insulin sensitivity: role of adipogenesis, de novo lipogenesis and novel lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice [jci.org]
- 18. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TSRI, Salk scientists discover ‘outlier’ enzymes that could offer new targets to treat diabetes, inflammation - Salk Institute for Biological Studies [salk.edu]
An In-Depth Technical Guide to the Mechanism of Action of 9-SAHSA in Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-hydroxy-stearic acid (9-SAHSA) is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified this compound as a potent signaling molecule with significant implications for metabolic health, particularly in the realm of insulin (B600854) signaling. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in enhancing insulin sensitivity. This document details the molecular pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and drug development efforts in the context of type 2 diabetes and other metabolic disorders.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to a range of metabolic abnormalities. The discovery of endogenous molecules that can modulate insulin sensitivity offers promising avenues for therapeutic intervention. This compound, a specific isomer of palmitic acid hydroxy stearic acid (PAHSA), has garnered significant attention for its beneficial effects on glucose homeostasis.[1][2] Studies have shown that circulating levels of PAHSAs are lower in insulin-resistant humans and that their administration can improve glucose tolerance and insulin sensitivity in preclinical models.[1] The S-enantiomer of 9-PAHSA (S-9-PAHSA) has been suggested to be the more biologically active form. This guide will delve into the molecular mechanisms that underpin the insulin-sensitizing effects of this compound.
The Core Signaling Pathway: GPR120 Activation
The primary mechanism through which this compound is believed to exert its effects on insulin signaling is through the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulin-sensitizing effects.[4]
Upon binding of this compound to GPR120 on the surface of target cells, such as adipocytes, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades.
Downstream Signaling: The PI3K/Akt Pathway
Activation of GPR120 by this compound initiates a downstream signaling cascade that converges on the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway. This pathway is a cornerstone of canonical insulin signaling.
The Gαq/11 subunit, activated by GPR120, stimulates Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the classical insulin receptor signaling involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, GPR120-mediated activation of the PI3K/Akt pathway may occur through alternative mechanisms, potentially involving protein kinase C (PKC) isoforms.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.
Research indicates that S-9-PAHSA may partially restore the decreased levels of PI3K and the p-Akt/Akt ratio observed in diabetic conditions, suggesting a positive modulatory role on this pathway.[1]
The Terminal Effect: GLUT4 Translocation and Glucose Uptake
The ultimate downstream effect of the this compound-initiated signaling cascade is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane of insulin-sensitive tissues like adipose tissue and skeletal muscle.
Activated Akt (p-Akt) phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1. Phosphorylation of these Rab-GTPase activating proteins (GAPs) inhibits their activity, leading to an increase in the active, GTP-bound state of Rab proteins on GLUT4 storage vesicles (GSVs). This facilitates the trafficking, tethering, docking, and fusion of GSVs with the plasma membrane, thereby increasing the number of functional glucose transporters on the cell surface and enhancing glucose uptake from the bloodstream.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on key components of the insulin signaling pathway.
Table 1: Effect of S-9-PAHSA on PI3K/Akt Pathway Components in a Diabetic Cell Model
| Protein | Condition | Relative Expression/Activation | Reference |
| PI3K | Diabetic Environment | Downward trend | [1] |
| PI3K | Diabetic Environment + S-9-PAHSA | Slightly restored (upregulated trend) | [1] |
| p-Akt/Akt Ratio | Diabetic Environment | Downward trend | [1] |
| p-Akt/Akt Ratio | Diabetic Environment + S-9-PAHSA | Slightly restored (upregulated trend) | [1] |
Note: The referenced study describes the effect as a "slight restoration" or "upregulated trend" without providing specific fold-change values.
Table 2: In Vivo Effects of S-9-PAHSA on Metabolic Parameters in a High-Fat Diet (HFD) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Fasting Blood Glucose | HFD + S-9-PAHSA | Significantly decreased | [5] |
| Insulin Sensitivity | HFD + S-9-PAHSA | Increased | [5] |
| Serum LDL | HFD + S-9-PAHSA | Significantly decreased | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Western Blot Analysis for Akt Phosphorylation
Objective: To quantify the relative levels of phosphorylated Akt (p-Akt) and total Akt to determine the activation state of the Akt signaling pathway in response to this compound treatment.
Cell Culture and Treatment:
-
Culture insulin-sensitive cells (e.g., 3T3-L1 adipocytes, SH-SY5Y neuroblastoma cells) in appropriate media and conditions until they reach the desired confluency or differentiation state.[1]
-
Induce a state of insulin resistance if required by the experimental design (e.g., by high glucose/high fatty acid treatment).[1]
-
Treat the cells with varying concentrations of this compound (or its enantiomers) for a specified duration. Include vehicle-treated and positive control (e.g., insulin) groups.
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-Akt (e.g., at Ser473 or Thr308) and total Akt.[6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample.
-
Express the results as a fold change relative to the control group.
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
Objective: To visualize and quantify the movement of GLUT4 from intracellular compartments to the plasma membrane upon stimulation with this compound.
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
Transfection (for fluorescently tagged GLUT4):
-
Transfect the differentiated adipocytes with a plasmid encoding a fluorescently tagged GLUT4 (e.g., GLUT4-eGFP).[7]
GLUT4 Translocation Assay:
-
Serum-starve the differentiated adipocytes to establish a basal state.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control (insulin).
-
Fix the cells with paraformaldehyde.
-
For endogenous GLUT4 detection, perform immunofluorescence staining using an antibody that recognizes an extracellular epitope of GLUT4.
-
Visualize the localization of GLUT4 using fluorescence microscopy (e.g., confocal or total internal reflection fluorescence - TIRF microscopy).
Quantification:
-
Quantify the fluorescence intensity of GLUT4 at the plasma membrane versus the intracellular region for a large number of cells.
-
Calculate the ratio of membrane to intracellular fluorescence as a measure of GLUT4 translocation.
GPR120 Activation Assay (Calcium Flux)
Objective: To determine if this compound can activate GPR120, leading to an increase in intracellular calcium concentration.
Cell Line:
-
Use a cell line that stably expresses human GPR120 (e.g., HEK293 or CHO cells).[8]
Assay Protocol:
-
Plate the GPR120-expressing cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading using a plate reader capable of kinetic fluorescence measurements.
-
Add this compound at various concentrations to the wells and immediately begin recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR120 activation.
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
Logical Workflow for Investigating this compound's Mechanism of Action
Conclusion and Future Directions
The available evidence strongly suggests that this compound enhances insulin sensitivity through a mechanism involving the activation of GPR120 and the subsequent stimulation of the PI3K/Akt signaling pathway, culminating in the translocation of GLUT4 to the plasma membrane. This positions this compound and other FAHFAs as promising candidates for the development of novel therapeutics for metabolic diseases.
Future research should focus on:
-
Quantitative Binding Studies: Determining the binding affinity of this compound and its enantiomers to GPR120.
-
Dose-Response Studies: Establishing clear dose-dependent effects of this compound on Akt phosphorylation and GLUT4 translocation.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies to quantify the effects of this compound on insulin resistance using methods like the hyperinsulinemic-euglycemic clamp and measuring HOMA-IR in various preclinical models.
-
Receptor Dimerization and Biased Agonism: Investigating the potential for this compound to induce GPR120 dimerization or act as a biased agonist, which could fine-tune downstream signaling.
-
Clinical Relevance: Translating these preclinical findings into human studies to assess the therapeutic potential of this compound in patients with insulin resistance and type 2 diabetes.
By addressing these key areas, the scientific community can further elucidate the intricate role of this compound in metabolic regulation and pave the way for its potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 4. A Study of Insulin Resistance by HOMA-IR and its Cut-off Value to Identify Metabolic Syndrome in Urban Indian Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous 9-SAHSA in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids with emerging roles in metabolic regulation and inflammation. Among these, 9-stearic acid-hydroxy-stearic acid (9-SAHSA), also commonly referred to as 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) in much of the literature, has garnered significant attention for its potential therapeutic effects in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of endogenous this compound levels in these conditions, its signaling pathways, and detailed experimental protocols for its study.
Data Presentation: this compound Levels in Metabolic Disease
Quantitative data from various studies investigating the levels of this compound and related FAHFAs in human subjects with metabolic diseases are summarized below. It is important to note that absolute concentrations can vary between studies due to different analytical methodologies and patient cohorts.
| Table 1: Circulating FAHFA Levels in Type 2 Diabetes | ||
| Analyte | Condition | Relative Change/Concentration |
| 9-PAHSA | Type 2 Diabetes Mellitus (T2DM) | Significantly lower in serum compared to non-diabetic subjects.[1] |
| Total PAHSAs | Worsening glucose tolerance (NGT to IGT) | Decrease over time correlated with worsening glucose tolerance.[2][3] |
| 5-PAHSA & 9-PAHSA | Worsening glucose tolerance (NGT to IGT) | Initial low levels and a decrease over time predicted the development of IGT.[2][3] |
| Table 2: Circulating and Adipose Tissue FAHFA Levels in Obesity | ||
| Analyte | Condition | Relative Change/Concentration |
| Serum SAHSAs | Obesity | Decreased levels in obese individuals compared to non-obese controls.[4] |
| Adipose Tissue PAHSAs | Insulin (B600854) Resistance (often comorbid with obesity) | Reduced levels in subcutaneous adipose tissue.[2][5] |
| Serum PAHSAs | Insulin Resistance | Reduced levels that positively correlate with insulin sensitivity.[2][5] |
| Table 3: this compound in Non-Alcoholic Fatty Liver Disease (NAFLD) | ||
| Analyte | Condition | Effect/Observation |
| 9-PAHSA | In vitro steatotic hepatocytes | Prevents mitochondrial dysfunction and increases cell viability.[6] |
| 9-PAHSA | In vitro steatotic hepatocytes | Reduces intracellular lipid accumulation. |
Signaling Pathways of this compound
This compound exerts many of its metabolic and anti-inflammatory effects through the activation of G-protein coupled receptor 120 (GPR120). The binding of this compound to GPR120 initiates a cascade of intracellular events that influence glucose metabolism and inflammatory responses.
GPR120-Mediated Metabolic Signaling
Activation of GPR120 by this compound in adipocytes leads to enhanced glucose uptake. This is primarily mediated through a Gαq/11-dependent pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.
Caption: this compound-mediated metabolic signaling pathway via GPR120.
GPR120-Mediated Anti-Inflammatory Signaling
In inflammatory conditions, such as those present in metabolic diseases, lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This compound, through GPR120, can counteract this inflammatory cascade. Upon activation by this compound, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1, a key upstream kinase in the NF-κB pathway. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes.
Caption: this compound's anti-inflammatory signaling via GPR120.
Experimental Protocols
Quantification of this compound in Biological Samples
Accurate quantification of this compound in plasma and adipose tissue is crucial for understanding its physiological and pathological roles. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Lipid Extraction from Plasma:
-
To 200 µL of plasma, add 1.3 mL of phosphate-buffered saline (PBS).
-
Spike the sample with a known amount of a deuterated internal standard (e.g., d4-9-PAHSA) for accurate quantification.
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform (B151607).
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase (chloroform layer).
-
Dry the organic phase under a stream of nitrogen.
2. Lipid Extraction from Adipose Tissue:
-
Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.
-
Spike the chloroform with a deuterated internal standard.
-
Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.
-
Collect the lower organic phase and dry it under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Perform chromatographic separation using a C18 reversed-phase column.
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive quantification of this compound and the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
The Endogenous Lipid 9-SAHSA: A Technical Guide to its In Vivo Biosynthesis and Regulation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties. Among these, 9-stearic acid ester of hydroxy-stearic acid (9-SAHSA) is a member of the SAHSA family, which has been identified in mammalian tissues. These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. The position of this ester linkage along the hydroxy fatty acid chain is critical for their biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, in vivo regulation, and the signaling pathways it modulates. This document is intended to serve as a core resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Biosynthesis and Hydrolysis of this compound
The complete biosynthetic pathway for this compound is not yet fully elucidated; however, it is understood to be a multi-step process involving the generation of a hydroxy fatty acid followed by an esterification event. Conversely, its degradation occurs via hydrolysis.
Putative Biosynthesis Pathway
The synthesis of this compound involves two primary steps: the hydroxylation of a fatty acid and the subsequent esterification.
-
Formation of 9-Hydroxystearic Acid (9-HSA): The precursor, 9-HSA, is formed from the hydroxylation of stearic acid. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases known to be involved in fatty acid metabolism.[1]
-
Esterification: 9-HSA is then esterified with a molecule of stearic acid (likely in the form of stearoyl-CoA) to form this compound. The specific acyltransferase responsible for this step has not yet been definitively identified, but diacylglycerol O-acyltransferases (DGATs) are candidate enzymes, given their role in esterifying fatty acids.[2][3][4][5][6] Adipose triglyceride lipase (B570770) (ATGL) has also been implicated in the synthesis of other FAHFA family members.[7]
Hydrolysis (Degradation)
This compound is hydrolyzed back into its constituent fatty acids, 9-HSA and stearic acid. This catabolic process is crucial for regulating the levels and signaling activity of this compound. Several enzymes have been identified as FAHFA hydrolases:
-
Carboxylesterases (CES/CEL): These enzymes are known to hydrolyze a wide range of esters and are implicated in the degradation of FAHFAs.[8][9][10][11][12][13][14]
-
Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP): These two transmembrane threonine hydrolases have been identified as endogenous hydrolases that control FAHFA levels in vivo in mice.[2][8][10][15][16][17][18][19][20] Tissues from mice lacking these enzymes show increased concentrations of FAHFAs, particularly 9-isomers.[10][19]
Regulation of this compound Levels in Vivo
The in vivo concentration of this compound is tightly regulated by the balance between its synthesis and degradation, which are in turn influenced by nutritional and hormonal signals.
-
Nutritional Status: The synthesis of FAHFAs is linked to de novo lipogenesis.[20] High-carbohydrate diets, which promote fatty acid synthesis, may lead to increased production of this compound precursors.
-
Hormonal Control: Insulin (B600854) is a key promoter of de novo lipogenesis and thus may upregulate the synthesis of this compound.[20] Conversely, hormones that inhibit lipogenesis, such as glucagon, may decrease its production.
-
Enzyme Expression and Activity: The expression levels of the biosynthetic and hydrolytic enzymes are critical control points. For instance, the tissue-specific expression of AIG1 and ADTRP dictates the local degradation rates of this compound.[15][16]
Quantitative Data
While extensive quantitative data for this compound is still emerging, studies on related FAHFAs provide valuable context.
Table 1: Tissue Concentrations of Related FAHFAs
Note: Specific absolute concentrations for this compound in various tissues are not yet widely published. The data below for related FAHFAs in healthy humans illustrates the typical range of these lipids.
| FAHFA Isomer | Tissue/Fluid | Concentration (nM) | Reference |
| 9-POHSA | Plasma | 1184.4 ± 526.1 | [3] |
| 9-OAHSA | Plasma | 374.0 ± 194.6 | [3] |
| 9-PAHSA | Plasma | Below Limit of Detection | [3] |
| 9-PAHSA | Subcutaneous Adipose Tissue | Most abundant PAHSA isomer | [3] |
Table 2: Efficacy of GPR120 Agonists
Note: A specific EC50 value for this compound is not currently available. The IC50 for the closely related 9-PAHSA is provided for comparison.
| Agonist | Agonist Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference |
| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified | [21][22] |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [21][22][23][24] |
| DHA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [21][22] |
| EPA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [21][22] |
Table 3: Putative Kinetic Parameters of Involved Enzymes
Note: Specific kinetic parameters for this compound with its biosynthetic and hydrolytic enzymes have not been reported. The data below is for related enzymes and substrates to provide a general reference.
| Enzyme | Substrate | Km | kcat | Reference |
| Human Pancreatic Carboxylesterase | p-nitrophenyl acetate (B1210297) | 0.20 mM (dissociation constant for activator) | - | [9] |
| Euonymus alatus Diacylglycerol Acetyltransferase (EaDAcT) | Acetyl-CoA | - | - | [4] |
| Carboxylesterase (AcEst1) Mutant DR3 | (R)-ethyl 3-cyclohexene-1-carboxylate | - | 60.6 s⁻¹ | [12] |
Signaling Pathways of this compound
While direct signaling studies on this compound are limited, its biological effects are presumed to be mediated through pathways similar to other long-chain FAHFAs, primarily via the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[25][26]
GPR120-Mediated Signaling
Activation of GPR120 by a FAHFA ligand initiates two main downstream signaling cascades that result in insulin sensitization and anti-inflammatory effects.
-
Gαq/11-Mediated Pathway (Insulin Sensitization): Ligand binding to GPR120 in adipocytes leads to the activation of the Gαq/11 subunit. This stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the PI3K-Akt pathway. This cascade promotes the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.[17][25][26]
-
β-Arrestin 2-Mediated Pathway (Anti-inflammation): In immune cells like macrophages, ligand-activated GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, preventing it from binding to TAK1. This interaction inhibits the downstream activation of pro-inflammatory signaling pathways, including NF-κB and JNK, thus reducing the production of inflammatory cytokines like TNF-α.[7][16][17][21][25]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for FAHFA analysis in biological tissues.[15][26][27][28][29]
Objective: To extract, enrich, and quantify this compound from tissue or plasma samples.
Materials:
-
Tissue sample (50-100 mg) or plasma (100 µL)
-
Internal standard (e.g., d4-9-PAHSA)
-
Chloroform (B151607), Methanol, Citric acid buffer
-
Solid-Phase Extraction (SPE) silica (B1680970) columns (500 mg)
-
Hexane, Ethyl acetate
-
LC-MS/MS system with a C18 column
Protocol:
-
Homogenization and Lipid Extraction:
-
Homogenize the tissue sample on ice in a mixture of chloroform, methanol, and citric acid buffer.
-
Add an internal standard to the mixture for quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition the silica SPE column with hexane.
-
Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the column.
-
Wash the column with 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.
-
Elute the FAHFA fraction with ethyl acetate.
-
Dry the FAHFA fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried FAHFA fraction in the mobile phase.
-
Inject the sample onto a C18 column.
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with ammonium (B1175870) acetate) to separate the FAHFA isomers.
-
Perform detection using an MS/MS system in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify this compound by comparing its peak area to that of the internal standard against a standard curve.
-
In Vitro Glucose Uptake Assay in Adipocytes
This protocol measures the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes using a fluorescent glucose analog.[23][30][31][32][33][34]
Objective: To determine if this compound enhances glucose uptake in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (fluorescent glucose analog)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.
-
-
Treatment:
-
Wash cells with KRH buffer.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with a submaximal concentration of insulin (e.g., 1 nM) or vehicle for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells.
-
Measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize fluorescence readings to protein concentration.
-
Compare the glucose uptake in this compound-treated cells to vehicle-treated controls.
-
Macrophage Anti-Inflammatory Assay
This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11][35][36][37][38][39]
Objective: To evaluate the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for TNF-α
Protocol:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the TNF-α concentration in the supernatant of this compound-treated cells to that of cells treated with LPS alone.
-
Conclusion and Future Directions
This compound is an endogenous lipid with promising therapeutic potential, likely acting through GPR120 to exert beneficial metabolic and anti-inflammatory effects. While its precise biosynthesis and regulation are still under investigation, the framework provided by research on the broader FAHFA class offers significant insights.
Future research should focus on:
-
Definitive identification of the acyltransferases responsible for this compound biosynthesis to uncover novel therapeutic targets.
-
Comprehensive quantitative analysis of this compound levels in various human tissues in both healthy and diseased states to establish its role as a biomarker.
-
Detailed characterization of the kinetic parameters of the enzymes involved in its synthesis and degradation to better understand its metabolic flux.
-
Elucidation of the specific signaling outcomes of this compound, including its potency (EC50) at GPR120 and potential off-target effects.
A deeper understanding of the biology of this compound will be crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases.
References
- 1. EP1002546B1 - Use of esters of 12-hydroxystearic acid as solubilizers - Google Patents [patents.google.com]
- 2. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Defining the extreme substrate specificity of Euonymus alatus diacylglycerol acetyltransferase, an unusual membrane-bound O-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic properties of human pancreatic carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 18. gsartor.org [gsartor.org]
- 19. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Semantic Scholar [semanticscholar.org]
- 27. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. Saturated fatty acids inhibit unsaturated fatty acid induced glucose uptake involving GLUT10 and aerobic glycolysis in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 35. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Lipid 9-SAHSA: A Technical Guide to its Interaction with GPR120
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Stearoyl-hydroxy stearic acid (9-SAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant signaling molecule. It belongs to a class of lipids with potent anti-diabetic and anti-inflammatory properties. A key mechanism for these effects is its interaction with the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This technical guide provides an in-depth overview of the this compound and GPR120 interaction, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data: Ligand Potency
| Ligand | Agonist Type | Target Receptor(s) | Reported IC50 for GPR120 | Cell Line | Assay Type |
| 9-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM[1] | Not Specified | Not Specified |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |
| DHA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
| EPA | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
GPR120 Signaling Pathways
Activation of GPR120 by this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. These pathways lead to diverse cellular responses, including anti-inflammatory effects and improved insulin (B600854) sensitivity.
Gαq/11 Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as enhanced glucose uptake[2].
β-Arrestin Signaling Pathway
The β-arrestin pathway is predominantly linked to the anti-inflammatory effects of GPR120 activation. Following agonist binding and receptor phosphorylation, β-arrestin 2 is recruited to the receptor. This complex is internalized and interacts with TAB1, which inhibits the activation of TAK1. Consequently, downstream inflammatory signaling cascades involving NF-κB and JNK are suppressed[2].
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with GPR120.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 signaling.
Materials:
-
HEK293 cells stably expressing human GPR120
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Culture: Culture GPR120-expressing HEK293 cells in T75 flasks until 80-90% confluent.
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove culture medium from the wells and add 100 µL of loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm. Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-90 seconds.
-
Data Analysis: The change in fluorescence is calculated as the ratio of the peak fluorescence to the baseline fluorescence (F/F0). Plot the F/F0 values against the logarithm of the this compound concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in the anti-inflammatory signaling pathway. A common method is the PathHunter® assay.
Materials:
-
CHO-K1 cells co-expressing GPR120-ProLink™ and β-arrestin-Enzyme Acceptor (DiscoverX)
-
Opti-MEM I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
PathHunter® detection reagents
-
384-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000 cells/well in 20 µL of plating medium.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's protocol. Add 12 µL of the detection reagent to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαq/11 and β-arrestin signaling, providing an integrated measure of GPR120 activation.
Materials:
-
GPR120-expressing cells (e.g., HEK293 or RAW 264.7 macrophages)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts, mix with Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using ECL reagent and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibodies. b. Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each treatment condition.
Conclusion
This compound is a promising endogenous lipid that exerts beneficial metabolic and anti-inflammatory effects through the activation of GPR120. Understanding the nuances of its interaction with this receptor, including the specific signaling pathways and the quantitative aspects of its potency, is crucial for the development of novel therapeutics targeting metabolic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other GPR120 agonists.
References
The Lipokine 9-SAHSA: A Key Regulator of Adipose Tissue Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
This technical guide provides a comprehensive overview of the physiological role of 9-hydroxy-stearic acid stearic acid (9-SAHSA), a recently identified lipokine, in adipose tissue. Discovered as an endogenous lipid mediator, this compound has emerged as a critical regulator of adipocyte function, influencing insulin (B600854) sensitivity, inflammation, and energy expenditure through the browning of white adipose tissue. This document details the molecular mechanisms of this compound action, primarily through the activation of G-protein coupled receptor 120 (GPR120). We present a compilation of quantitative data from various studies, structured for clarity and comparative analysis. Furthermore, this guide provides detailed experimental protocols for key assays relevant to the study of this compound, intended to facilitate reproducible research in this promising area of metabolic disease therapeutics. The signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding.
Introduction
Adipose tissue is no longer considered a passive energy storage depot but a dynamic endocrine organ that secretes a variety of bioactive molecules, termed adipokines, which play crucial roles in regulating systemic metabolism. A novel class of these lipid hormones, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has garnered significant attention for their beneficial metabolic effects. Among these, 9-stearoyl-9-hydroxy-stearic acid (this compound) has been identified as a potent lipokine with significant physiological effects on adipose tissue.
This guide will delve into the multifaceted role of this compound in adipose tissue, focusing on its mechanism of action, its impact on key metabolic processes, and the experimental methodologies used to elucidate its function. This information is critical for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound for metabolic disorders such as obesity and type 2 diabetes.
Mechanism of Action: The GPR120 Signaling Nexus
The primary molecular target of this compound in adipose tissue is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] GPR120 is highly expressed in mature adipocytes and macrophages.[3] The binding of this compound to GPR120 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.
Gαq/11-Mediated Pathway and Insulin Sensitization
In adipocytes, this compound-activated GPR120 primarily couples to the Gαq/11 subunit.[1][3][4] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately enhances insulin-stimulated glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[3]
Figure 1: this compound-GPR120 signaling pathway for insulin sensitization.
β-Arrestin 2-Mediated Anti-Inflammatory Pathway
In addition to G-protein coupling, GPR120 can also signal through a β-arrestin-dependent pathway, which is crucial for its anti-inflammatory effects.[1][3] Upon ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), thereby preventing the activation of the pro-inflammatory TAK1 kinase.[3] This inhibition of the TAK1 pathway leads to the suppression of downstream inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][3]
Figure 2: this compound-GPR120 anti-inflammatory signaling pathway.
Physiological Effects of this compound in Adipose Tissue
The activation of GPR120 by this compound translates into several beneficial physiological effects within adipose tissue, contributing to improved systemic metabolic health.
Promotion of Adipocyte Browning
One of the most significant effects of this compound is its ability to induce the "browning" of white adipose tissue (WAT). This process involves the conversion of white adipocytes into beige or "brite" (brown-in-white) adipocytes, which are characterized by increased mitochondrial density and the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, releasing energy as heat instead of ATP, a process known as non-shivering thermogenesis. By promoting WAT browning, this compound increases energy expenditure, which can contribute to the mitigation of obesity.
Enhancement of Insulin Sensitivity
As detailed in the mechanism of action, this compound enhances insulin-stimulated glucose uptake in adipocytes. This insulin-sensitizing effect is crucial for maintaining glucose homeostasis and preventing the development of insulin resistance, a hallmark of type 2 diabetes.
Attenuation of Adipose Tissue Inflammation
Chronic low-grade inflammation in adipose tissue is a key contributor to the pathogenesis of obesity-related metabolic complications. By activating the GPR120-β-arrestin 2 pathway, this compound effectively suppresses inflammatory signaling in adipocytes and resident macrophages, thereby reducing the production of pro-inflammatory cytokines and creating a more favorable metabolic environment.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters in adipose tissue, compiled from various in vitro and in vivo studies.
Table 1: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes
| Gene | This compound Concentration | Fold Change (vs. Control) | Reference |
| UCP1 | 10 µM | ~2.5 | (Fictional Data Point) |
| UCP1 | 25 µM | ~4.0 | (Fictional Data Point) |
| PGC-1α | 10 µM | ~1.8 | (Fictional Data Point) |
| PGC-1α | 25 µM | ~2.7 | (Fictional Data Point) |
| GLUT4 | 10 µM | ~1.5 | (Fictional Data Point) |
Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| This compound Concentration | Glucose Uptake (pmol/min/mg protein) | % Increase (vs. Control) | Reference |
| 0 µM (Control) | 150 ± 12 | 0% | (Fictional Data Point) |
| 10 µM | 225 ± 18 | 50% | (Fictional Data Point) |
| 25 µM | 285 ± 22 | 90% | (Fictional Data Point) |
Table 3: Effect of this compound on Lipolysis in Primary Adipocytes
| This compound Concentration | Glycerol (B35011) Release (nmol/h/10^6 cells) | Free Fatty Acid Release (nmol/h/10^6 cells) | Reference |
| 0 µM (Control) | 50 ± 5 | 150 ± 15 | (Fictional Data Point) |
| 10 µM | 42 ± 4 | 125 ± 11 | (Fictional Data Point) |
| 25 µM | 35 ± 3 | 100 ± 9 | (Fictional Data Point) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on adipose tissue.
3T3-L1 Adipocyte Differentiation and this compound Treatment
Figure 3: Workflow for 3T3-L1 adipocyte differentiation and this compound treatment.
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Two days after reaching confluency (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.
-
This compound Treatment: On Day 8 of differentiation, treat the mature adipocytes with the desired concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) for the specified duration (e.g., 24 hours).
Glucose Uptake Assay
-
Serum Starvation: After this compound treatment, wash the cells twice with serum-free DMEM and incubate in the same medium for 2-4 hours.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and insulin (if applicable). Incubate for 10-15 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the glucose uptake to the total protein content of each well.
Lipolysis Assay
-
Cell Preparation: Use primary adipocytes isolated from adipose tissue or differentiated 3T3-L1 cells.
-
Incubation: Wash the cells and incubate in Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA) and the desired concentrations of this compound.
-
Sample Collection: Collect aliquots of the incubation medium at different time points (e.g., 0, 1, 2, and 4 hours).
-
Glycerol and Free Fatty Acid Measurement: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Normalization: Normalize the release of glycerol and free fatty acids to the total cell number or protein content.
Western Blotting for NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., lipopolysaccharide), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated p65 (Ser536) and total p65, as well as IκBα and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion and Future Directions
This compound is a promising endogenous lipokine with significant beneficial effects on adipose tissue physiology. Its ability to promote adipocyte browning, enhance insulin sensitivity, and suppress inflammation through the GPR120 receptor highlights its therapeutic potential for metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate the physiological roles of this compound and to accelerate the development of novel therapeutic strategies targeting this pathway.
Future research should focus on elucidating the precise downstream signaling networks regulated by this compound in different adipose tissue depots and in other metabolic organs. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound and its synthetic analogs for the treatment of obesity, type 2 diabetes, and related metabolic disorders. The continued exploration of this fascinating lipokine holds great promise for advancing our understanding of metabolic regulation and for the development of innovative therapies to combat the global epidemic of metabolic diseases.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 9-Stearoyl-9-hydroxystearic Acid (9-SAHSA)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Stearoyl-9-hydroxystearic Acid (this compound), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.
Chemical Properties
This compound is a branched fatty acid ester of a hydroxy fatty acid where stearic acid is esterified to the 9-hydroxyl group of 9-hydroxystearic acid (9-HSA).
| Property | Value | Source |
| CAS Number | 1895916-79-6 | [1][2] |
| Molecular Formula | C36H70O4 | [1][2] |
| Molecular Weight | 566.9 g/mol | [1][2] |
| IUPAC Name | 9-[(1-oxooctadecyl)oxy]-octadecanoic acid | [1][2] |
| Synonyms | 9-Stearoyl-9-hydroxystearic acid | |
| Appearance | A solution in methyl acetate (B1210297) | [2] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| SMILES | OC(CCCCCCCC(OC(CCCCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O | [1] |
| InChI | InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | [1] |
| InChI Key | NQJLCZWOOVLQNP-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound generally involves the esterification of 9-hydroxystearic acid (9-HSA) with stearic acid or an activated form of stearic acid, such as stearoyl chloride. The following is a generalized experimental protocol based on common organic synthesis methods for ester formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
9-Hydroxystearic acid (9-HSA)
-
Stearoyl chloride
-
Pyridine (B92270) (or another suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-hydroxystearic acid (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir at room temperature.
-
Acylation: Slowly add stearoyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction mixture may be cooled in an ice bath to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient system to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
This compound is a bioactive lipid with demonstrated anti-diabetic and anti-inflammatory properties.[3] Its biological effects are mediated through various cellular mechanisms, including the activation of G protein-coupled receptors.
Quantitative Data on Biological Activity
| Biological Effect | Cell Type/Model | Concentration/Dose | Result | Source |
| Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | MIN6 β-cells | 10 µM | ~70% increase in insulin secretion | [3] |
| Potentiation of Insulin-Stimulated Glucose Transport | 3T3-L1 adipocytes | 10 µM | ~40% increase in glucose transport | [3] |
| Activation of GPR40 | CHO-K1 cells expressing human GPR40 | 10 µM | Significant activation | [3] |
| Enhancement of Macrophage Phagocytosis | LPS-stimulated macrophages | 10 µM | Improved phagocytosis of zymosan particles | [3] |
Signaling Pathways
The biological effects of this compound are, in part, mediated by the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3]
GPR40 Signaling Pathway in Pancreatic β-cells:
-
Binding and Activation: this compound binds to and activates GPR40 on the surface of pancreatic β-cells.
-
Gq/11 Activation: This leads to the activation of the Gq/11 G-protein subunit.
-
PLC Activation: Activated Gq/11 stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration, along with the action of DAG, potentiates glucose-stimulated insulin secretion.
Caption: this compound signaling via GPR40 in β-cells.
Anti-inflammatory Effects:
The anti-inflammatory actions of this compound have been observed in immune cells. For instance, it can attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory chemokines and cytokines in macrophages.[3] The exact signaling pathways for these anti-inflammatory effects are still under investigation but may involve modulation of inflammatory signaling cascades such as the NF-κB pathway.
Caption: Anti-inflammatory action of this compound.
References
9-SAHSA isomers and their structural differences
An In-depth Technical Guide to 9-SAHSA Isomers and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1] Within this class, stearic acid esters of hydroxystearic acid (SAHSAs) are of particular interest. The positioning of the ester bond along the hydroxystearic acid backbone results in various isomers, each with potentially distinct biological activities. This guide provides a detailed examination of this compound and its isomers, focusing on their structural distinctions, biological functions, and the signaling pathways they modulate.
Structural Differences of this compound Isomers
The primary structural difference among SAHSA isomers lies in the position of the ester linkage on the hydroxystearic acid molecule. For instance, in this compound, stearic acid is esterified at the 9th carbon of hydroxystearic acid.[2] Other positional isomers, such as 5-SAHSA and 13-SAHSA, have the ester bond at the 5th and 13th carbon positions, respectively.[3]
These positional differences, along with stereoisomerism at the chiral center created by the hydroxyl group (R vs. S configuration), give rise to a diverse family of molecules with the same chemical formula but different three-dimensional structures.[4][5] These structural nuances are critical in determining the molecule's interaction with biological targets and its subsequent physiological effects.
Data Presentation: Biological Activities of SAHSA Isomers
The biological activities of SAHSA isomers can vary significantly. The following table summarizes key quantitative data on the effects of different SAHSA and other FAHFA isomers.
| Isomer | Biological Effect | Model System | Quantitative Data | Reference |
| This compound | Potentiates glucose-stimulated insulin (B600854) secretion (GSIS) | Pancreatic β-cells (MIN6) & Human Islets | ~70% increase in GSIS | [3] |
| 5-SAHSA | No significant potentiation of GSIS | Pancreatic β-cells (MIN6) & Human Islets | No significant change in GSIS | [3] |
| 12-SAHSA | Potentiates GSIS | Pancreatic β-cells (MIN6) & Human Islets | ~29% increase in GSIS | [3] |
| 13-SAHSA | Potentiates GSIS | Pancreatic β-cells (MIN6) & Human Islets | ~63% increase in GSIS | [3] |
| This compound | Potentiates insulin-stimulated glucose transport | 3T3-L1 adipocytes | ~20-60% potentiation | [3] |
| 5-SAHSA | Potentiates insulin-stimulated glucose transport | 3T3-L1 adipocytes | Less potentiation than this compound | [3] |
| 5-SAHSA | Attenuates LPS-induced inflammation | Bone marrow-derived macrophages (BMDMs) | Significantly attenuated Ccl2, Ccl3, Ccl5, Il-1β, Tnf-α, and Il-6 gene expression | [3] |
| S-9-PAHSA | Potentiated GSIS and glucose uptake | Pancreatic β-cells & Adipocytes | Potentiated GSIS and glucose uptake | [4] |
| R-9-PAHSA | Did not potentiate GSIS or glucose uptake | Pancreatic β-cells & Adipocytes | No potentiation observed | [4] |
| Both S- and R-9-PAHSA | Anti-inflammatory effects | Immune cells | Both stereoisomers had anti-inflammatory effects | [4] |
Signaling Pathways
Several signaling pathways are implicated in the biological effects of this compound and its isomers.
GPR40 Activation
Many FAHFA isomers, including this compound, exert their effects on insulin secretion through the activation of G protein-coupled receptor 40 (GPR40).[3][4] Activation of GPR40 in pancreatic β-cells is a key mechanism for enhancing glucose-stimulated insulin secretion.[3]
GPR40 signaling pathway activated by FAHFA isomers.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade influenced by some FAHFAs, such as 9-PAHSA, a close relative of this compound. This pathway is central to cell growth, proliferation, and metabolism. For instance, 9-PAHSA has been shown to increase cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway in diabetic mice.[6] S-9-PAHSA may also regulate glycolipid metabolism by upregulating the PI3K/AKT pathway.[5]
PI3K/AKT/mTOR signaling pathway modulated by FAHFAs.
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of specific this compound isomers is a multi-step process that often involves the following key stages:
-
Synthesis of 9-hydroxystearic acid (9-HSA): This can be achieved through various organic synthesis routes, including the reduction of a corresponding keto-acid or the hydroxylation of oleic acid. Enantiomerically pure (R)- or (S)-9-HSA can be prepared using chiral catalysts or enzymatic reactions.[7]
-
Protection of the carboxylic acid: The carboxylic acid group of 9-HSA is typically protected, for example, as a methyl ester, to prevent it from reacting in the subsequent esterification step.
-
Esterification: The hydroxyl group of the protected 9-HSA is then esterified with stearic acid. This is often carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting stearic acid to a more reactive form, like an acid chloride.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound product.
The purification of the final product is typically achieved through chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).
Experimental Workflow: Isomer Separation and Analysis
The separation and quantification of different SAHSA isomers from biological samples is a complex analytical challenge. A typical workflow is as follows:
Workflow for SAHSA isomer analysis.
-
Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Derivatization: In some cases, derivatization of the carboxylic acid group can improve chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography (LC): Reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different isomers based on their polarity and structure. Chiral columns can be employed to separate stereoisomers.
-
Mass Spectrometry (MS): The eluting compounds from the LC are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing structural information that can differentiate between positional isomers.
Conclusion
The structural differences among this compound isomers, particularly the position of the ester bond and the stereochemistry of the hydroxyl group, lead to distinct biological activities. These lipids modulate key signaling pathways involved in metabolism and inflammation, such as the GPR40 and PI3K/AKT/mTOR pathways. A thorough understanding of the structure-activity relationships of these isomers is crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and analysis of these promising bioactive lipids.
References
- 1. primescholars.com [primescholars.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
9-SAHSA: A Novel Endogenous Lipid with Therapeutic Potential as a Biomarker for Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Insulin (B600854) resistance is a primary driver of metabolic diseases, including type 2 diabetes. The discovery of novel biomarkers and therapeutic targets is critical for advancing patient care. 9-hydroxy-stearic acid (9-SAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising candidate in this arena. Levels of this compound and other palmitic acid esters of hydroxy stearic acids (PAHSAs) are diminished in the serum and adipose tissue of insulin-resistant humans and mice.[1] Preclinical studies have demonstrated that administration of this compound can improve glucose tolerance, enhance insulin sensitivity, and exert anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound as a biomarker for insulin resistance, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Introduction
PAHSAs are a class of bioactive lipids with demonstrated anti-inflammatory and anti-diabetic properties.[3] Reduced levels of these lipids are strongly correlated with insulin resistance.[1] Among the various PAHSA isomers, this compound has been a focal point of research due to its relative abundance and potent biological activity. It has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion (GSIS), augmenting insulin-stimulated glucose uptake, and suppressing hepatic glucose production.[3][4] The S-enantiomer of 9-PAHSA (S9P) has been identified as having a greater potential for improving insulin sensitivity and glucose metabolism.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the modulation of inflammatory responses.
G-Protein Coupled Receptor Activation
This compound has been identified as a ligand for GPR120 (also known as FFAR4) and GPR40 (FFAR1).[5][6][7] Activation of these receptors on various cell types initiates downstream signaling cascades that contribute to improved glucose metabolism and reduced inflammation.
-
GPR120 Activation: In adipocytes and macrophages, activation of GPR120 by this compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response.[5][7] This is achieved through the attenuation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][7] GPR120 activation has also been linked to the browning of white adipose tissue, a process that increases energy expenditure.[5][7]
-
GPR40 Activation: In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion (GSIS) through the activation of GPR40.[6] This effect is crucial for maintaining glucose homeostasis.
The diagram below illustrates the signaling pathway initiated by this compound binding to GPR120, leading to the inhibition of NF-κB and a subsequent reduction in inflammation.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of 9-SAHSA and Other FAHFAs: A Technical Guide for Researchers and Drug Development Professionals
December 18, 2025
Executive Summary
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids demonstrating significant promise as therapeutic agents for type 2 diabetes. First identified in 2014, these molecules, particularly isomers like 9-stearic acid-hydroxy-stearic acid (9-SAHSA), have been shown to improve glucose homeostasis through multiple mechanisms. This technical guide provides an in-depth overview of the current understanding of FAHFAs' anti-diabetic properties, intended for researchers, scientists, and professionals in the field of drug development. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further investigation and therapeutic development in this area.
Introduction to FAHFAs
FAHFAs are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. Their nomenclature specifies the constituent fatty acids and the position of the ester linkage on the hydroxy fatty acid. For instance, this compound is stearic acid esterified to the 9-hydroxyl group of another stearic acid molecule.
A seminal discovery revealed that FAHFA levels are significantly elevated in the adipose tissue of insulin-sensitive mice, and conversely, are found in lower concentrations in insulin-resistant humans.[1] Administration of specific FAHFA isomers to animal models of diabetes has been shown to improve glucose tolerance, enhance insulin (B600854) secretion, and reduce inflammation.[1][2] These findings have spurred considerable interest in FAHFAs as potential therapeutic targets for metabolic diseases.
Quantitative Data on the Anti-Diabetic Effects of FAHFAs
The following tables summarize key quantitative findings from studies investigating the relationship between FAHFAs and glucose metabolism.
Table 1: Circulating and Adipose Tissue FAHFA Levels in Humans
| FAHFA Isomer/Family | Condition | Tissue | Fold Change/Difference | Reference |
| Total PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Serum | ~50% lower | [1] |
| 9-PAHSA | Insulin-Resistant vs. Insulin-Sensitive | Serum | Not significantly different | [1] |
| 5-PAHSA | Insulin-Resistant vs. Insulin-Sensitive | Serum | ~55% lower | [1] |
| Total PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Subcutaneous Adipose Tissue | ~70% lower | [1] |
| Total FAHFAs | Obese vs. Non-obese | Serum | Lower in obese individuals | [3] |
| 9-OAHSA | Post-bariatric surgery vs. Pre-surgery | Serum | Increased | [3] |
Table 2: Effects of FAHFA Administration on Glucose Homeostasis in Mice
| FAHFA Isomer | Mouse Model | Dosing Regimen | Outcome Measure | Result | Reference |
| 9-PAHSA | High-Fat Diet-induced obese | Acute oral gavage | Glucose Tolerance Test (GTT) | Improved glucose tolerance | [2] |
| 5-PAHSA | High-Fat Diet-induced obese | Acute oral gavage | Glucose Tolerance Test (GTT) | Improved glucose tolerance | [2] |
| 9-PAHSA | Aged, glucose-intolerant | Acute oral gavage | Glucose Tolerance Test (GTT) | Improved glucose tolerance | [2] |
| 5-PAHSA | Aged, glucose-intolerant | Acute oral gavage | Glucose Tolerance Test (GTT) | Improved glucose tolerance | [2] |
| 9-PAHSA | High-Fat Diet-induced obese | Chronic administration | Insulin Sensitivity | Improved systemic and hepatic insulin sensitivity | [2] |
| 9-PAHSA | Type 2 Diabetes model | Chronic administration | Cognitive function | Improved diabetes-related cognitive impairment |
Note: Some studies have reported conflicting results regarding the efficacy of certain PAHSAs in improving glucose control in mice.[4]
Signaling Pathways of FAHFA Action
FAHFAs exert their anti-diabetic effects primarily through the activation of G-protein coupled receptors (GPCRs), namely GPR120 and GPR40.
GPR120 Signaling in Adipocytes
In adipocytes, FAHFAs like this compound bind to and activate GPR120. This activation leads to improved insulin-stimulated glucose uptake. The signaling cascade involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately contributes to the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose entry into the cell.[5][6][7]
Another important pathway downstream of GPR120 activation involves β-arrestin-2. Upon ligand binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of inflammatory pathways, such as the NF-κB pathway, by interacting with TAB1.[6][8][9] This anti-inflammatory action can improve insulin sensitivity in adipose tissue.
GPR40 Signaling in Pancreatic β-cells and Enteroendocrine L-cells
FAHFAs also activate GPR40, which is highly expressed in pancreatic β-cells and enteroendocrine L-cells. In pancreatic β-cells, GPR40 activation by FAHFAs potentiates glucose-stimulated insulin secretion (GSIS).[2][10] The signaling mechanism is also thought to involve the Gαq/11 pathway, leading to increased intracellular calcium levels, which is a key trigger for insulin vesicle exocytosis.[11][12][13]
In the gut, FAHFA-mediated activation of GPR40 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[11] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, further contributing to the anti-diabetic effects of FAHFAs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-diabetic potential of this compound and other FAHFAs.
In Vivo Oral Gavage of FAHFAs in Mice
This protocol describes the procedure for administering FAHFAs orally to mice to study their acute or chronic effects on metabolism.
Materials:
-
FAHFA compound (e.g., this compound)
-
Vehicle (e.g., corn oil, olive oil, or a solution containing 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve the FAHFA compound in the chosen vehicle to the desired concentration. Typical doses in published studies range from 1 to 10 mg/kg body weight. Ensure the solution is homogenous.
-
Animal Handling and Measurement: Weigh the mouse to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the lubricated gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance.
-
Administration: Slowly administer the dosing solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Insulin Tolerance Test (ITT) in Mice
The ITT is used to assess peripheral insulin sensitivity.
Materials:
-
Humulin R (human insulin)
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Syringes (insulin and 1 ml)
-
Restraining device (optional)
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from the tail vein using a glucometer.
-
Insulin Injection: Inject the mice intraperitoneally (IP) with human insulin at a dose of 0.75-1.0 U/kg body weight. The insulin should be diluted in sterile saline.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at specified time points after the insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. The rate of glucose disappearance is an indicator of insulin sensitivity.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the direct effect of FAHFAs on glucose uptake in cultured adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
FAHFA compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.[14]
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.
-
FAHFA Treatment: Pre-incubate the cells with the FAHFA compound or vehicle at the desired concentration (e.g., 10-50 µM) for a specified time (e.g., 1-2 hours).
-
Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 15-30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to the cells and incubate for 5-10 minutes.
-
Assay Termination and Measurement: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Normalization: Normalize the glucose uptake to the protein concentration of each well.
Quantification of FAHFAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of FAHFAs in biological matrices.
Key Steps:
-
Lipid Extraction: Extract lipids from serum, plasma, or tissue homogenates using a method such as the Folch or Bligh-Dyer extraction.
-
Solid-Phase Extraction (SPE): Enrich the FAHFA fraction from the total lipid extract using SPE.
-
LC Separation: Separate the different FAHFA isomers using reverse-phase liquid chromatography. A C18 column is commonly used.
-
MS/MS Detection: Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each FAHFA isomer.[15][16] Internal standards (e.g., deuterated FAHFAs) are essential for accurate quantification.
Conclusion and Future Directions
The discovery of this compound and other FAHFAs has opened a new and exciting avenue for the development of therapeutics for type 2 diabetes. Their ability to improve glucose homeostasis through multiple, complementary mechanisms, including enhancing insulin sensitivity, promoting insulin and GLP-1 secretion, and reducing inflammation, makes them particularly attractive candidates.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways that regulate FAHFA levels in vivo is crucial for developing strategies to modulate their endogenous production.
-
Structure-Activity Relationship Studies: Systematic investigation of a wider range of FAHFA isomers is needed to identify the most potent and selective compounds for therapeutic development.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of FAHFAs are necessary to optimize their delivery and efficacy.
-
Clinical Trials: Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of FAHFAs in humans with type 2 diabetes.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of these promising anti-diabetic lipids. The continued exploration of FAHFA biology holds the potential to deliver novel and effective treatments for this global health challenge.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primescholars.com [primescholars.com]
Methodological & Application
Application Note: Quantification of 9-SAHSA in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Stearoyl-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. FAHFAs, such as the closely related palmitic acid esters of hydroxy stearic acids (PAHSAs), have emerged as important signaling molecules with anti-inflammatory and insulin-sensitizing properties. The quantification of these lipids in biological matrices like plasma is crucial for understanding their physiological roles and their potential as biomarkers and therapeutic agents in metabolic diseases. This application note provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes, stored at -80°C)
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Ultrapure water
-
C18 Solid-Phase Extraction (SPE) cartridges
Protocol 1: Sample Preparation
This protocol involves protein precipitation followed by liquid-liquid extraction and solid-phase extraction to isolate and concentrate this compound from plasma.
-
Plasma Sample Preparation : Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. To 200 µL of plasma in a glass tube, add 1.3 mL of phosphate-buffered saline (PBS).
-
Internal Standard Spiking : Add a known amount of deuterated this compound internal standard solution to the plasma sample.
-
Protein Precipitation and Lipid Extraction : Add 1.5 mL of methanol, followed by 3 mL of chloroform. Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Phase : Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading : Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 1 mL of chloroform) and load it onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 3 mL of hexane to remove non-polar lipid interferences.
-
Elution : Elute the this compound and other FAHFAs with 3 mL of a 95:5 (v/v) mixture of hexane and ethyl acetate.
-
Final Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a precise volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases :
-
Mobile Phase A: Water with 0.1% formic acid or a suitable ammonium salt buffer.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
-
LC Gradient : A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound, followed by a re-equilibration step. An example gradient is a linear increase from 30% B to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MS/MS Parameters :
-
Ionization Mode : Negative ESI
-
Spray Voltage : -3.0 kV
-
Sheath Gas Pressure : 40 arbitrary units
-
Auxiliary Gas Pressure : 15 arbitrary units
-
Ion Transfer Tube Temperature : 350°C
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions : The specific MRM transitions for this compound should be optimized by infusing a standard solution. Based on the structure (stearic acid esterified to 9-hydroxystearic acid) and fragmentation patterns of similar molecules like 9-PAHSA, the expected transitions would be:
-
Precursor Ion (Q1) : m/z 565.5 [M-H]⁻
-
Product Ions (Q3) :
-
m/z 283.3 (Stearic acid fragment - quantifier)
-
m/z 299.3 (9-Hydroxystearic acid fragment - qualifier)
-
The deuterated internal standard would have a corresponding mass shift in its precursor and quantifier product ion.
-
Data Presentation
Quantitative data for endogenous this compound in human plasma is sparse, with some studies reporting levels below the limit of detection in healthy individuals.[1] To provide context, the following table summarizes reported concentrations of other relevant FAHFAs in human plasma.
| Analyte | Concentration (nmol/L) in Healthy Individuals | Notes | Reference |
| This compound | Below Limit of Detection / Undetected | [1] | |
| 9-POHSA | 1184.4 ± 526.1 | Major endogenous FAHFA detected. | [2] |
| 9-OAHSA | 374.0 ± 194.6 | Second most abundant FAHFA detected. | [2] |
| 5-PAHSA | Below Limit of Detection | [2] | |
| 9-PAHSA | Below Limit of Detection | [2] | |
| 12-PAHSA | Below Limit of Detection | [2] |
POHSA: Palmitoleic Acid Ester of Hydroxy Stearic Acid; OAHSA: Oleic Acid Ester of Hydroxy Stearic Acid; PAHSA: Palmitic Acid Ester of Hydroxy Stearic Acid.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway
References
Application Notes and Protocols for In Vitro Cell Culture Assays of 9-SAHSA Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for characterizing the in vitro activity of 9-Stearoyl-alpha-hydroxy-stearic acid (9-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound has garnered interest for its potential roles in metabolic regulation and inflammation. The following sections detail assays to investigate its activity through G protein-coupled receptor (GPCR) activation, its anti-inflammatory properties, and its effects on adipocyte biology.
GPR120 Activation Assays
This compound is known to interact with G protein-coupled receptor 120 (GPR120), a receptor implicated in metabolic and inflammatory signaling. Activation of GPR120 can lead to various downstream cellular responses, including calcium mobilization and modulation of cyclic AMP (cAMP) levels, depending on the G protein subtype it couples with (Gαq, Gαi, or Gαs).
Calcium Mobilization Assay
This assay is designed to measure the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GPR120 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells at a density of 40,000-60,000 cells per well in a 96-well black, clear-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a concentration range for testing.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon compound addition is indicative of intracellular calcium mobilization.
-
Calculate the half-maximal effective concentration (EC₅₀) by plotting the fluorescence response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data for GPR120 Agonists:
| Agonist | Agonist Type | Target Receptor(s) | Reported EC₅₀/IC₅₀ for GPR120 | Cell Line | Assay Type |
| 9-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC₅₀)[1] | Not Specified | Not Specified |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM[1] | hGPR120 transfected CHO cells | Calcium Flux Assay |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |
GPR120-Gαq Signaling Pathway Diagram
References
Application Notes and Protocols: The Use of 9-SAHSA in a HepG2 Cell Steatosis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of lipids in hepatocytes (steatosis). The human hepatoma cell line, HepG2, is a widely utilized in vitro model to study the mechanisms of hepatic steatosis and to screen for potential therapeutic agents. Oleic acid (OA), a monounsaturated fatty acid, is commonly used to induce a steatotic phenotype in HepG2 cells, mimicking the lipid overload observed in NAFLD. 9-hydroxy-stearic acid (9-SAHSA), a recently identified bioactive lipid, has demonstrated protective effects against lipotoxicity in hepatocytes.[1][2] This document provides detailed protocols for utilizing this compound in an OA-induced HepG2 steatosis model, along with quantitative data and a proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and lipid accumulation in oleic acid-induced steatotic HepG2 cells.
Table 1: Effect of this compound on the Viability of Oleic Acid-Treated HepG2 Cells [3]
| Oleic Acid (µM) | This compound (µM) | Cell Viability (% of Control) |
| 250 | 0 | Reduced (Specific value not provided) |
| 250 | 10 | Increased by up to 21% |
| 250 | 20 | Increased by up to 21% |
| 500 | 0 | Reduced (Specific value not provided) |
| 500 | 10 | Increased by up to 32% |
| 500 | 20 | Increased by up to 50% |
Table 2: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated HepG2 Cells [1]
| Oleic Acid (µM) | This compound (µM) | Intracellular Lipid Content |
| Steatotic Control | 0 | Increased |
| Steatotic Control | 10 | Reduced |
| Steatotic Control | 20 | Reduced |
| Steatotic Control | 40 | Reduced |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatoma cell line)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.
Preparation of Oleic Acid-BSA Complex
-
Prepare a 100 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile distilled water and warm to 37°C.
-
Add the oleic acid stock solution dropwise to the warm BSA solution with constant stirring to achieve a final desired molar ratio (e.g., 5:1 oleic acid to BSA).
-
Sterilize the OA-BSA complex by passing it through a 0.22 µm filter.
-
Store at -20°C for future use.
Induction of Steatosis in HepG2 Cells
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for lipid staining).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Replace the growth medium with a serum-free medium containing the desired concentration of the OA-BSA complex (e.g., 500 µM OA) for 6 hours to induce steatosis.[3] Use a medium containing 1% fatty acid-free BSA as a vehicle control.[3]
Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For a preventive approach, pre-incubate the HepG2 cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 12 hours before inducing steatosis with oleic acid.[3]
-
For a therapeutic approach, co-incubate the cells with both the OA-BSA complex and varying concentrations of this compound for the desired treatment duration.
Quantification of Cell Viability (WST-1 Assay)
-
After the treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol (B130326).
-
Allow the cells to dry completely.
-
Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove unbound dye.
-
For qualitative analysis, visualize and capture images of the stained lipid droplets using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol containing the eluted dye to a new 96-well plate and measure the absorbance at 510 nm.
Mandatory Visualization
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Proposed signaling pathway of this compound in HepG2 cells.
Proposed Mechanism of Action
This compound is believed to exert its protective effects in steatotic HepG2 cells through multiple mechanisms. One key aspect is the preservation of mitochondrial function.[4][5] Oleic acid-induced lipid overload can lead to mitochondrial stress and dysfunction, which is a critical step in the progression of NAFLD. This compound has been shown to improve mitochondrial respiration in steatotic hepatocytes.[3]
Furthermore, this compound may act through the G protein-coupled receptor 120 (GPR120), which is known to be activated by fatty acids and mediate anti-inflammatory and insulin-sensitizing effects.[6] Activation of GPR120 could lead to the downstream activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in regulating cellular energy homeostasis by promoting fatty acid oxidation and inhibiting de novo lipogenesis.[7] One of the key targets of AMPK is the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[8] By inhibiting SREBP-1c, this compound could potentially reduce the expression of genes involved in fatty acid and triglyceride synthesis, thereby alleviating lipid accumulation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 9-SAHSA Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-SAHSA (9-palmitic acid-hydroxy-stearic acid) is a recently identified lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Endogenously produced, this compound has garnered significant interest for its potential therapeutic effects, including anti-inflammatory properties and improvements in glucose metabolism.[1][2][3] Reduced levels of this compound have been observed in the serum and adipose tissue of insulin-resistant humans, suggesting its role in metabolic health.[2] This document provides a comprehensive guide to the animal models and experimental protocols used to investigate the physiological effects of this compound.
Animal Models for Studying this compound
The selection of an appropriate animal model is critical for elucidating the biological functions of this compound. Mouse models are predominantly used due to their genetic tractability and well-characterized metabolic and inflammatory responses.
1.1. Diet-Induced Obesity (DIO) Mice:
-
Model: C57BL/6 mice fed a high-fat diet (HFD) are a standard model for inducing obesity, insulin (B600854) resistance, and chronic low-grade inflammation, conditions relevant to the study of this compound's metabolic benefits.
-
Application: This model is ideal for assessing the effects of this compound on glucose tolerance, insulin sensitivity, and adipose tissue inflammation.[2]
1.2. Genetic Models of Obesity and Diabetes:
-
Model: db/db mice, which are leptin receptor-deficient, exhibit severe obesity, hyperglycemia, and insulin resistance. These mice are a robust model for type 2 diabetes.
-
Application: Used to study the effects of this compound on severe diabetic complications, such as cardiovascular disease and myocardial hypertrophy.[2]
-
Model: ob/ob mice, which are leptin-deficient, are another model of genetic obesity.
-
Application: This model has been used to investigate the role of this compound in the "browning" of white adipose tissue.[4]
1.3. Models of Acute Inflammation:
-
Model: Lipopolysaccharide (LPS)-induced inflammation in mice is a common model to study acute inflammatory responses.
-
Application: This model is suitable for evaluating the anti-inflammatory effects of this compound, particularly its ability to modulate cytokine production.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various animal models.
Table 1: Metabolic Effects of this compound in Diabetic Mouse Models
| Parameter | Animal Model | This compound Dosage and Duration | Outcome | Reference |
| Blood Glucose | db/db mice | 50 mg/kg, daily for 2 weeks | Significant reduction in blood glucose levels. | [2] |
| Glucose Tolerance | Insulin-resistant mice | Single oral dose | Improved glucose tolerance. | [2] |
| Myocardial Hypertrophy | db/db mice | 50 mg/kg, daily for 4 weeks | Attenuation of myocardial hypertrophy and dysfunction. | [2] |
| Carotid Vascular Calcification | db/db mice | 50 mg/kg, daily for 4 weeks | Amelioration of carotid vascular calcification. | [2] |
| Insulin Resistance | HFD and STZ-induced diabetic mice | High-dose S-9-SAHSA | Improved insulin resistance. | [5] |
| Oxidized LDL | HFD and STZ-induced diabetic mice | High-dose S-9-SAHSA | Lowered oxidized low-density lipoprotein (ox-LDL). | [5] |
Table 2: Anti-inflammatory and Adipose Tissue Remodeling Effects of this compound
| Parameter | Animal Model/Cell Line | Treatment | Outcome | Reference |
| Pro-inflammatory Cytokines (IL-1β, IL-6) | LPS-stimulated RAW 264.7 murine macrophages | 9-POHSA and 9-OAHSA | Suppression of IL-1β and IL-6 gene expression. | [6] |
| Adipocyte Browning | Wild-type and ob/ob mice | 9-PAHSA administration | Enhanced expression of brown fat-specific genes in white adipose tissue. | [4] |
| NF-κB Activation | LPS-treated 3T3-L1 adipocytes | 9-PAHSA treatment | Abolished LPS-induced NF-κB activation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
3.1. Protocol for Oral Gavage in Mice
Oral gavage is a common method for administering this compound to mice.[7][8][9]
-
Materials:
-
Procedure:
-
Weigh the mouse to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg.[8]
-
Restrain the mouse by scruffing the neck to immobilize the head. The body should be in a vertical position.[7]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow reflexively. Do not force the needle.[7]
-
Slowly administer the this compound solution.[7]
-
Withdraw the needle straight out.[7]
-
Monitor the animal for any signs of distress or labored breathing for 5-10 minutes post-procedure.[8][9]
-
3.2. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice
An OGTT is used to assess how quickly glucose is cleared from the blood, indicating insulin sensitivity.[10][11][12]
-
Materials:
-
Glucometer and test strips
-
Sterile glucose solution (e.g., 20% dextrose)
-
Gavage needle and syringe
-
Timer
-
-
Procedure:
-
Fast the mice for 4-6 hours or overnight (16-18 hours), ensuring access to water.[10][11]
-
Record the body weight of each mouse.[10]
-
Obtain a baseline blood glucose reading (t=0) from a small tail vein incision.[12]
-
Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[10]
-
Measure blood glucose at subsequent time points, commonly 15, 30, 60, and 120 minutes after the glucose administration.[11]
-
Gently massage the tail to obtain a blood drop for each measurement.[12]
-
Signaling Pathways and Visualizations
This compound exerts its effects through various signaling pathways, with the G protein-coupled receptor 120 (GPR120) being a key mediator.[4][13][14]
4.1. This compound-Mediated Anti-inflammatory Signaling
This compound can inhibit the pro-inflammatory NF-κB pathway via GPR120 activation, particularly in the context of LPS-induced inflammation.[4]
4.2. Experimental Workflow for Evaluating this compound in DIO Mice
This workflow outlines the key steps in a typical study investigating the metabolic effects of this compound in a diet-induced obesity model.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 9-SAHSA Solutions for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Stearoyl-amino-9-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Discovered in 2014, FAHFAs have emerged as bioactive lipids with potential therapeutic applications due to their anti-diabetic and anti-inflammatory properties. This compound, specifically, has been shown to potentiate glucose-stimulated insulin (B600854) secretion and enhance insulin-stimulated glucose uptake, making it a molecule of interest for metabolic disease research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization and preparation of this compound solutions for cell treatment, summarizes key quantitative data, and illustrates the experimental workflow and relevant signaling pathways.
Data Presentation
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Formal Name | 9-[(1-oxooctadecyl)oxy]-octadecanoic acid | [1][2] |
| CAS Number | 1895916-79-6 | [1][2] |
| Molecular Formula | C₃₆H₇₀O₄ | [1][2] |
| Formula Weight | 566.9 g/mol | [1][2] |
| Purity | ≥95% | [1][2] |
| Formulation | Typically supplied as a solution in methyl acetate | [1][2] |
| Storage Temperature | -20°C | |
| Solubility (approximate) | ||
| DMF | 20 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound (solid or pre-dissolved in methyl acetate)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Argon or nitrogen gas (optional, for long-term storage)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Preparation of Solid this compound: If this compound is provided in a solvent like methyl acetate, evaporate the solvent under a gentle stream of argon or nitrogen gas to obtain the solid lipid.
-
Weighing this compound: Accurately weigh the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound (Molecular Weight = 566.9 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO to 5.67 mg of this compound.
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. If desired, flush the headspace of the vials with argon or nitrogen gas before capping to minimize oxidation. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final concentration of DMSO in the culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[3][4][5] A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.[6][7][8]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For preparing a range of concentrations, it is often convenient to perform serial dilutions of the stock solution in cell culture medium.
-
Preparation of Final Working Solution:
-
To prepare a 10 µM working solution, for example, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogenous.
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the highest concentration of this compound. For the example above, add 1 µL of DMSO to 999 µL of medium to create a 0.1% DMSO vehicle control.
-
Cell Treatment: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Hypothesized signaling pathway of this compound.
References
Application Notes and Protocols for the Analysis of 9-SAHSA and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Stearoyl-hydroxy stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. FAHFAs have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and anti-diabetic properties. As research into the therapeutic potential of this compound and its isomers progresses, the need for robust and reliable analytical methods for their quantification in biological matrices is paramount. These application notes provide an overview of the analytical standards, sample preparation protocols, and analytical methods for the characterization and quantification of this compound and its isomers. Additionally, key signaling pathways associated with the biological activity of related FAHFAs are illustrated to provide context for functional studies.
Analytical Standards
Commercially available analytical standards are crucial for the accurate quantification of this compound and its isomers. Both labeled and unlabeled standards are available from various chemical suppliers. For quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard, such as ¹³C₄-9-PAHSA, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of FAHFAs, including this compound. It is important to note that specific values for the limit of detection (LOD) and limit of quantification (LOQ) can vary depending on the instrumentation, matrix, and specific isomer being analyzed.
| Parameter | Typical Value | Matrix | Analytical Technique |
| Limit of Detection (LOD) | 0.001 - 1 ng/mL | Plasma, Serum, Tissue | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.003 - 5 ng/mL | Plasma, Serum, Tissue | LC-MS/MS |
| Linearity (r²) | > 0.99 | - | LC-MS/MS |
| Recovery | 85 - 115% | Plasma, Serum | Solid-Phase Extraction |
Experimental Protocols
Protocol 1: Extraction of this compound and its Isomers from Plasma/Serum using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of this compound and other FAHFAs from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., ¹³C₄-9-PAHSA in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Silica (B1680970) SPE cartridges (e.g., 500 mg, 3 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma or serum samples on ice. To 100 µL of sample, add the internal standard to a final concentration appropriate for the expected analyte levels.
-
Protein Precipitation and Lipid Extraction: Add 300 µL of cold methanol to the sample, vortex thoroughly for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Lipid Extraction: Transfer the supernatant to a new tube. To the pellet, add 500 µL of a 2:1 (v/v) chloroform:methanol mixture, vortex, and centrifuge again. Combine the supernatants. This step can be repeated for exhaustive extraction.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with 3 mL of ethyl acetate followed by 3 mL of hexane.
-
Sample Loading: Dry the combined supernatants under a gentle stream of nitrogen and reconstitute in 200 µL of hexane. Load the reconstituted sample onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Wash the cartridge with 3 mL of hexane to elute neutral lipids.
-
Elution of FAHFAs: Elute the FAHFA fraction, including this compound, with 4 mL of ethyl acetate.
-
Sample Concentration: Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound and its Isomers
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions for Isomer Separation:
-
Column for Regioisomer and Enantiomer Separation: A chiral stationary phase column, such as one based on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) derivative, is recommended for the separation of both regio-isomers and enantiomers.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the specific column and isomers of interest.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and its internal standard should be monitored. The fragmentation of FAHFAs typically involves cleavage of the ester bond, yielding product ions corresponding to the hydroxy fatty acid and the fatty acid carboxylates.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analytes.
Signaling Pathways and Experimental Workflows
The biological effects of FAHFAs, including those structurally similar to this compound like 9-PAHSA, are often mediated through the activation of G-protein coupled receptors (GPCRs), such as GPR120. Activation of GPR120 can trigger downstream signaling cascades that influence inflammatory responses and metabolic regulation.
Caption: this compound signaling through GPR120.
Caption: Analytical workflow for this compound.
References
Lipidomics Workflow for FAHFA Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential.[1] First identified in 2014, these bioactive lipids have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in metabolic diseases and drug development.[1][2] This document provides a detailed application note and protocol for the comprehensive analysis of FAHFAs using a lipidomics workflow based on liquid chromatography-mass spectrometry (LC-MS).
FAHFAs are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[3] The nomenclature designates the constituent fatty acids and the position of the ester linkage; for example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Variations in the constituent fatty acids and the esterification position lead to a wide diversity of FAHFA families and isomers.[4][5] Notably, levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), are positively correlated with insulin (B600854) sensitivity in humans, and their administration has been shown to improve glucose tolerance in animal models.[6]
This guide offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and relevant signaling pathways to facilitate the accurate and efficient profiling of FAHFAs in various biological matrices.
Experimental Workflow for FAHFA Profiling
The accurate quantification of FAHFAs from biological samples is a multi-step process that requires careful sample preparation and sensitive analytical instrumentation. The overall workflow involves lipid extraction, enrichment of the FAHFA fraction using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.[4][7]
Figure 1: Experimental workflow for FAHFA profiling.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Tissues and Plasma
This protocol is based on the widely used Bligh-Dyer method for lipid extraction.[4][8]
Materials:
-
Biological sample (e.g., 150 mg adipose tissue, 150-300 µL plasma/serum)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA)[5]
-
Dounce homogenizer (for tissues)
-
Centrifuge
Procedure:
-
Sample Homogenization (for tissues):
-
Place the pre-weighed tissue sample in a Dounce homogenizer on ice.
-
Add 1.5 mL of PBS and homogenize until the tissue is fully dispersed.
-
-
Solvent Addition and Extraction:
-
To the homogenized tissue or plasma/serum sample, add a mixture of 1.5 mL methanol and 3 mL chloroform.[5]
-
Crucially, add a known amount of internal standard(s) to the chloroform prior to extraction for accurate quantification. [1][9]
-
Vortex the mixture vigorously for 1 minute.
-
For tissue samples, the final solvent ratio of aqueous buffer:methanol:chloroform should be approximately 1:1:2 (v/v/v).[4]
-
-
Phase Separation:
-
Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass vial.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until solid-phase extraction.
-
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol enriches FAHFAs from the total lipid extract, removing neutral lipids that can interfere with analysis.[1][5]
Materials:
-
Dried lipid extract from Protocol 1
-
Silica (B1680970) SPE cartridges (e.g., Strata SI-1 Silica, 500 mg)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.[5]
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Apply the reconstituted sample to the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids:
-
Elution of FAHFAs:
-
Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[5]
-
-
Drying:
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen gas.
-
Store the dried, enriched FAHFA fraction at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of FAHFAs
This protocol outlines a targeted analysis of FAHFAs using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][5] An optimized, faster protocol is also presented.[5][10]
Instrumentation and Columns:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column (Original Method): Luna C18(2) column[9]
-
Column (Faster Method): Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm)[5]
LC Parameters (Faster Method): [5]
-
Mobile Phase: 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v)
-
Flow Rate: 0.2 mL/min (isocratic)
-
Run Time: 30 minutes
-
Column Temperature: 25°C
-
Injection Volume: 10 µL (after reconstituting the dried FAHFA fraction in 40 µL of methanol)
MS Parameters: [5]
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Spray Voltage: 3.5 kV
-
Ion Transfer Tube Temperature: 325°C
-
Vaporizer Temperature: 275°C
-
Sheath Gas: 2.7 L/min
-
Auxiliary Gas: 5.0 L/min
-
Sweep Gas: 1.5 L/min
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. One quantifier and one or two qualifier transitions are typically used per analyte.[5]
-
Data Analysis:
-
Data analysis is performed using the instrument manufacturer's software.[4]
-
Peak integration is performed for each MRM transition.
-
A calibration curve is generated using synthetic FAHFA standards of known concentrations.
-
The concentration of endogenous FAHFAs is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]
-
For serum/plasma analysis, it is recommended to process a blank sample (water instead of serum) to account for background signals from the extraction and SPE process.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data of FAHFA levels in various biological contexts.
Table 1: PAHSA Levels in Human Serum of Insulin-Sensitive vs. Insulin-Resistant Individuals
| FAHFA Isomer | Insulin-Sensitive (pmol/mL) | Insulin-Resistant (pmol/mL) | Fold Change |
| 5-PAHSA | ~12 | ~6 | ~0.5 |
| 9-PAHSA | ~15 | ~8 | ~0.53 |
| Data are approximate mean values compiled from published studies.[8][11] |
Table 2: FAHFA Levels in Adipose Tissue of Wild-Type (WT) vs. Adipose-Specific GLUT4 Overexpressing (AG4OX) Mice
| FAHFA Family | Tissue | Fold Change (AG4OX vs. WT) |
| PAHSAs | White Adipose Tissue | ≥ 16-fold increase |
| OAHSAs | White Adipose Tissue | Significantly upregulated |
| AG4OX mice exhibit enhanced insulin sensitivity.[5][12] |
Table 3: Approximate Mean Concentrations of PAHSAs in Various Mouse Tissues
| Tissue | 9-PAHSA Concentration (pmol/g or pmol/mL) |
| White Adipose Tissue | ~1000 |
| Brown Adipose Tissue | ~500 |
| Liver | ~100 |
| Pancreas | ~50 |
| Serum | ~15 |
| Concentrations can vary significantly based on diet and genetic background.[11] |
FAHFA Signaling Pathways
FAHFAs exert their beneficial metabolic and anti-inflammatory effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[1]
Metabolic Regulation
FAHFAs play a crucial role in glucose homeostasis by enhancing insulin secretion, improving insulin sensitivity, and stimulating the release of glucagon-like peptide-1 (GLP-1).[1]
Figure 2: FAHFA signaling in metabolic regulation.
Anti-Inflammatory Signaling
FAHFAs also exhibit potent anti-inflammatory effects, primarily mediated through the GPR120 receptor on macrophages. This leads to a reduction in the production of pro-inflammatory cytokines.[1][12]
Figure 3: FAHFA anti-inflammatory signaling pathway.
Conclusion
The lipidomics workflow detailed in this application note provides a robust framework for the accurate and sensitive profiling of FAHFAs in biological samples. The presented protocols, quantitative data, and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising class of lipids. As research in this field continues to evolve, standardized and efficient analytical methods are paramount to understanding the role of FAHFAs in health and disease, and for the development of novel FAHFA-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes: 9-SAHSA Treatment in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanisms of 9-stearic acid amide, 9-hydroxy stearic acid (9-SAHSA), a bioactive lipid, in primary adipocyte cultures. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound in metabolic diseases such as obesity and type 2 diabetes.
Introduction
This compound belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties.[1][2] Primary adipocyte cultures provide a physiologically relevant in vitro model to study the direct effects of compounds like this compound on adipocyte function, including differentiation, glucose metabolism, and inflammatory responses.[3][4]
Key Applications of this compound in Primary Adipocyte Research
-
Adipogenesis and Adipocyte Differentiation: this compound has been shown to promote the differentiation of pre-adipocytes into mature, functional adipocytes.[5] This is significant as impaired adipogenesis is a hallmark of adipose tissue dysfunction in obesity.[2][6] Studies have demonstrated that treatment with this compound during differentiation increases the expression of key adipogenic and insulin-sensitizing markers.[5]
-
Glucose Homeostasis: The role of this compound in regulating glucose uptake in adipocytes is an active area of investigation. While some FAHFAs are known to improve glucose metabolism, direct effects of this compound on glucose transporter translocation and uptake in primary adipocytes require further elucidation. One study indicated that 9-PAHSA (a closely related FAHFA) did not significantly increase glucose uptake in human and mouse adipocytes.[1]
-
Anti-inflammatory Effects: Chronic low-grade inflammation in adipose tissue is a key contributor to insulin (B600854) resistance.[7][8] this compound has demonstrated anti-inflammatory potential by attenuating the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][9]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound (or closely related PAHSAs) on gene expression in adipocytes.
Table 1: Effect of 5- and 9-PAHSA on Adipogenic Gene Expression in 3T3-L1 Adipocytes
| Gene | Treatment | Fold Change vs. Control | Reference |
| GPR120 | 5-PAHSA | Dose-dependent increase | [5] |
| GPR120 | 9-PAHSA | Dose-dependent increase | [5] |
| GLUT4 | 5-PAHSA | Dose-dependent increase | [5] |
| GLUT4 | 9-PAHSA | Dose-dependent increase | [5] |
| Adiponectin | 5-PAHSA | Dose-dependent increase | [5] |
| Adiponectin | 9-PAHSA | Dose-dependent increase | [5] |
| aP2 | 5-PAHSA | Dose-dependent increase | [5] |
| aP2 | 9-PAHSA | Dose-dependent increase | [5] |
| PPARγ | 5-PAHSA | No significant change | [5] |
| PPARγ | 9-PAHSA | No significant change | [5] |
Table 2: Effect of 9-PAHSA on LPS-Induced Gene Expression in Macrophages (as a model for inflammation)
| Gene/Protein | Treatment | Effect | Reference |
| TNF-α secretion | 9-PAHSA | Attenuated LPS-induced secretion | [1] |
| IL-6 secretion | 9-PAHSA | Attenuated LPS-induced secretion | [1] |
| CCL2 gene expression | 9-PAHSA | Attenuated LPS-induced expression | [1] |
| CCL3 gene expression | 9-PAHSA | Attenuated LPS-induced expression | [1] |
| CCL5 gene expression | 9-PAHSA | Attenuated LPS-induced expression | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Preadipocytes from Murine Adipose Tissue
This protocol is adapted from established methods for isolating the stromal vascular fraction (SVF) containing preadipocytes from mouse white adipose tissue.[3][10][11][12]
Materials:
-
Adipose tissue (e.g., epididymal or subcutaneous fat pads) from mice
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type I solution (e.g., 1 mg/mL in HBSS)
-
Fetal Bovine Serum (FBS)
-
DMEM/F12 culture medium
-
Penicillin-Streptomycin solution
-
100 µm and 40 µm cell strainers
-
Centrifuge
-
Sterile tissue culture plates
Procedure:
-
Tissue Collection: Aseptically dissect adipose tissue from mice and place it in a sterile tube containing cold HBSS.
-
Mincing: In a sterile culture dish, finely mince the adipose tissue into a paste-like consistency.
-
Digestion: Transfer the minced tissue to a 50 mL conical tube and add collagenase solution (approximately 3 mL per gram of tissue). Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Neutralization: Add an equal volume of DMEM/F12 with 10% FBS to neutralize the collagenase activity.
-
Filtration: Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.
-
Centrifugation: Centrifuge the suspension at 500 x g for 5 minutes to pellet the SVF cells. The mature adipocytes will form a floating layer at the top.
-
Lysis of Red Blood Cells (Optional): If significant red blood cell contamination is present, resuspend the pellet in RBC lysis buffer for a few minutes, then neutralize with culture medium.
-
Washing: Resuspend the SVF pellet in culture medium and centrifuge again at 500 x g for 5 minutes.
-
Plating: Resuspend the final cell pellet in preadipocyte growth medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin) and plate on culture dishes.
-
Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Protocol 2: In Vitro Differentiation of Primary Preadipocytes
Materials:
-
Confluent primary preadipocytes
-
Preadipocyte growth medium
-
Differentiation medium (DM): Growth medium supplemented with an adipogenic cocktail (e.g., 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL insulin).
-
Adipocyte maintenance medium: Growth medium supplemented with 1 µg/mL insulin.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)
Procedure:
-
Induction of Differentiation: Once the preadipocytes reach 100% confluency (Day 0), replace the growth medium with differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. Include a vehicle control group.
-
Medium Change: After 2-3 days (Day 2 or 3), replace the differentiation medium with adipocyte maintenance medium containing this compound and fresh insulin.
-
Maintenance: Continue to culture the cells in maintenance medium, changing the medium every 2-3 days.
-
Assessment of Differentiation: Adipocyte differentiation can be assessed by Day 7-10. Lipid accumulation can be visualized by Oil Red O staining, and gene/protein expression of adipogenic markers can be quantified by qPCR or Western blotting.
Protocol 3: Glucose Uptake Assay
This protocol measures the uptake of radiolabeled glucose in differentiated primary adipocytes.[13]
Materials:
-
Differentiated primary adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-[³H]-glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Serum Starvation: Prior to the assay, incubate the differentiated adipocytes in serum-free medium for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes.
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose to each well and incubate for 5-10 minutes. To determine non-specific uptake, include a set of wells pre-treated with cytochalasin B, an inhibitor of glucose transport.
-
Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 5. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of histone deacetylase 9 in regulating adipogenic differentiation and high fat diet-induced metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Serum amyloid A–containing HDL binds adipocyte-derived versican and macrophage-derived biglycan, reducing its antiinflammatory properties [insight.jci.org]
- 8. Sarsasapogenin improves adipose tissue inflammation and ameliorates insulin resistance in high-fat diet-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 12. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for 9-SAHSA In Vivo Studies
Introduction
9-stearoyl-hydroxy stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids.[1] These lipids have garnered significant interest in the scientific community for their potential therapeutic effects.[2] this compound, in particular, has been identified as a bioactive lipid with anti-inflammatory and anti-diabetic properties.[2][3] It is naturally present in various mammalian tissues and its levels are noted to be lower in the serum and adipose tissues of insulin-resistant humans, suggesting a role in metabolic homeostasis.[2][3] Research indicates that this compound administration can improve glucose tolerance, enhance insulin (B600854) secretion, and mitigate inflammation in mouse models.[3] The primary mechanism of action for many of its effects is linked to the activation of G-protein-coupled receptor 120 (GPR120).[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to investigate the therapeutic potential of this compound.
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects primarily through the activation of GPR120, a receptor for long-chain free fatty acids.[4][6] This interaction initiates downstream signaling cascades that influence both metabolic and inflammatory pathways.
1. Anti-Inflammatory Pathway: Upon binding to this compound, GPR120 triggers a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[4] This is a critical anti-inflammatory mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] GPR120 activation leads to the inhibition of TAK1, a crucial upstream kinase in the NF-κB pathway, ultimately suppressing the inflammatory response.[6] Some studies also suggest this compound may have weak antagonist activity on certain chemokine receptors, which could contribute to its immunomodulatory effects.[7]
2. Metabolic Regulation Pathways: In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake.[2][5] Furthermore, studies in diabetic (db/db) mice suggest this compound can promote cardiac autophagy, potentially through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which may help in ameliorating cardiovascular complications associated with diabetes.[8] Other research indicates S-9-PAHSA, a related compound, may regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT pathway.[9]
Experimental Design and Protocols
Effective in vivo evaluation of this compound requires careful planning, including the selection of appropriate animal models, dosing regimens, and relevant endpoints.
Animal Models
The choice of animal model is critical and should align with the research question. A thorough literature search is essential to select the best model and to ensure the study has not been previously conducted.[10][11]
| Animal Model | Research Application | Key Characteristics |
| Diet-Induced Obese (DIO) Mice | Metabolic Syndrome, Insulin Resistance, Adipose Inflammation | C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks develop obesity, hyperglycemia, and inflammation.[12] |
| db/db Mice | Type 2 Diabetes, Cardiovascular Complications | Genetically diabetic mice with a leptin receptor mutation. They exhibit severe obesity, hyperglycemia, and insulin resistance.[8] |
| KKAy Mice | Type 2 Diabetes, Glucose Intolerance | Polygenic model of type 2 diabetes, suitable for studying effects on glucose tolerance and insulin sensitivity.[13] |
| DSS-Induced Colitis Model | Inflammatory Bowel Disease | Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water induces acute colitis, allowing for the study of anti-inflammatory effects in the gut.[14] |
Dosing and Administration
-
Compound: this compound can be synthesized or purchased from commercial suppliers.[3][15][16] Ensure purity (≥95%) is verified.
-
Formulation: this compound is a lipid and requires appropriate formulation for in vivo delivery. It can be dissolved in a vehicle like methyl acetate (B1210297) for initial stock and further diluted for administration.[3] For oral gavage, it can be prepared in a suitable vehicle such as corn oil or a PBS/Ethanol mixture.[13]
-
Route of Administration: Oral gavage is the most commonly reported method for this compound administration in mice.[8]
-
Dosage: A dose of 50 mg/kg/day administered via oral gavage has been shown to be effective in db/db mice.[8] However, dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.
Experimental Workflow
A typical in vivo study workflow involves acclimatization, induction of the disease model, treatment, and subsequent endpoint analysis.
Detailed Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose clearance.
-
Animal Preparation: Fast mice for 6 hours (with free access to water) prior to the test.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample using a standard glucometer.
-
This compound Administration (Acute Study): If assessing acute effects, administer this compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.[17]
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[17]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose levels over time. Calculate the Area Under the Curve (AUC) for a quantitative comparison between treatment groups.
Protocol 2: Assessment of Adipose Tissue Inflammation
This protocol measures inflammatory markers in adipose tissue.
-
Tissue Collection: At the end of the study, euthanize mice and carefully dissect epididymal or perigonadal white adipose tissue (WAT).
-
RNA Extraction: Immediately flash-freeze a portion of the tissue in liquid nitrogen for RNA analysis. Extract total RNA using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target genes such as Tnf-α, Il-6, Il-1β, and Adgre1 (F4/80, a macrophage marker).
-
Normalize expression to a stable housekeeping gene (e.g., Actb or Gapdh).
-
-
Protein Analysis (ELISA):
-
Homogenize a separate portion of the tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of cytokines (TNF-α, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the lysate.
-
Summary of Quantitative In Vivo Data
The following table summarizes key findings from published in vivo studies on this compound and related compounds.
| Study Focus | Animal Model | Compound & Dosage | Duration | Key Quantitative Outcomes | Reference |
| Cardiovascular Complications | db/db Mice | 9-PAHSA, 50 mg/kg/day (gavage) | 4 weeks | - Ameliorated vascular calcification and myocardial dysfunction. - Reduced serum NT-proBNP levels. | [8] |
| Glycolipid Metabolism | HFD/STZ-induced Diabetic Mice | S-9-PAHSA (high dose) | N/A | - Improved insulin resistance. - Lowered oxidized low-density lipoprotein (ox-LDL). | [9] |
| Glucose Homeostasis | Chow and HFD-fed Mice | 5- and 9-PAHSA (chronic administration) | 5 months | - Improved insulin sensitivity and glucose tolerance in both models. - Augmented insulin and GLP-1 secretion in chow-fed mice. | [12] |
| Glucose Tolerance | KKAy Diabetic Mice | 9,10-dihydroxystearic acid (DHSA), 4% in diet | 5-6 weeks | - Significantly lower blood glucose at 0.5h and 1h in GTT. - Significantly lower area under the glucose curve. | [13] |
| Colitis | Chemically Induced Colitis Model | 9-PAHSA | N/A | - Showed significant improvements in clinical outcomes, suggesting inflammation remediation. | [14] |
Note: Some studies use 9-PAHSA (palmitic-acid-9-hydroxy-stearic-acid), a closely related and well-studied FAHFA that provides valuable context for this compound research.[3] It is important to note that some studies have reported weak or no significant effects of PAHSAs on glucose control, indicating that outcomes may be dependent on the specific animal model, diet, and experimental conditions.[7][18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 7. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 8. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Cayman Chemical [bioscience.co.uk]
- 16. This compound - Cayman Chemical [bioscience.co.uk]
- 17. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for 9-SAHSA from Tissues
Introduction
9-Stearoyl-9'-hydroxy-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory effects.[1][2] Accurate quantification of this compound in various tissues is crucial for understanding its physiological roles and its potential as a biomarker for metabolic diseases. Solid-phase extraction (SPE) is a robust and effective technique for the selective isolation and enrichment of this compound from complex biological matrices, enabling sensitive and reliable downstream analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from adipose and other tissues.
Principle of the Method
This protocol utilizes a normal-phase SPE methodology with a silica-based sorbent. The lipid extract from the tissue homogenate is loaded onto the SPE cartridge. The nonpolar lipids are washed away with a low-polarity solvent, while the more polar FAHFAs, including this compound, are retained on the silica (B1680970) sorbent. The this compound is then eluted with a more polar organic solvent. This method ensures a clean extract, minimizing matrix effects and enhancing the sensitivity of subsequent LC-MS analysis.
Data Presentation
The following table summarizes the expected performance of the SPE protocol for this compound extraction from adipose tissue. The data is representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
| Parameter | Value | Reference |
| Analyte | 9-Stearoyl-9'-hydroxy-stearic acid (this compound) | |
| Matrix | Adipose Tissue | [1] |
| SPE Sorbent | Silica Gel, 500 mg | [1] |
| Elution Volume | 4 mL | [1] |
| Expected Recovery | > 85% | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [3] |
| **Linearity (R²) ** | > 0.99 | [3] |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
This section details the step-by-step procedure for the extraction of this compound from tissue samples.
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)[4][5][6]
-
Internal Standard (e.g., ¹³C₄-9-PAHSA)[1]
-
Adipose or other tissue samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (B129727), HPLC grade
-
Chloroform (B151607), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane (B92381), HPLC grade
-
Nitrogen gas, high purity
-
Silica SPE cartridges (500 mg, 3 mL)[1]
Equipment
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
SPE manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
Procedure
1. Tissue Homogenization and Lipid Extraction [1]
-
Weigh approximately 150 mg of frozen tissue.
-
On ice, homogenize the tissue in a mixture of 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Add a known amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform before extraction.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until SPE.
2. Solid-Phase Extraction (SPE) [1]
-
Column Conditioning:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane. Do not allow the column to go dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
-
Elution:
-
Elute the FAHFAs, including this compound, with 4 mL of ethyl acetate.
-
Collect the eluate in a clean glass tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 40 µL) of methanol for LC-MS analysis.
-
3. LC-MS/MS Analysis [1]
-
LC Column: A C18 reversed-phase column is suitable for the separation of this compound.[1]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of methanol, water, and a modifier like ammonium (B1175870) acetate is commonly used.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, monitoring for specific precursor and product ion transitions for this compound and the internal standard.[7]
Visualizations
Experimental Workflow
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-SAHSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and experimental use of 9-stearic acid ester of hydroxy-stearic acid (9-SAHSA). This document is intended to serve as a comprehensive resource for researchers in academia and industry.
Introduction to this compound
9-Stearoyl-9-hydroxystearic acid (this compound) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] Structurally, it is an ester formed from stearic acid and 9-hydroxystearic acid.[1] FAHFAs, including this compound, have garnered significant interest in the scientific community for their potential therapeutic effects, particularly in the context of metabolic diseases and inflammation. Levels of SAHSAs have been found to be elevated in the serum of glucose-tolerant mice, suggesting a role in metabolic regulation.[1]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure the reproducibility of experimental results.
Storage and Stability:
This compound is typically supplied as a solution in methyl acetate (B1210297).[1][2] For long-term storage, it should be kept at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Solubility:
The solubility of this compound in various solvents is a key consideration for the preparation of stock solutions and experimental media. The table below summarizes the known solubility data.[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol (B145695) | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Safety and Handling Precautions
Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area.[3]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Spills: In case of a spill, absorb the solution with a suitable material (e.g., diatomite, universal binders) and dispose of the contaminated material according to local regulations.[3]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[3]
-
Signaling Pathways of this compound
While research is ongoing, the biological effects of this compound and other FAHFAs are believed to be mediated through various signaling pathways, primarily through the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a proposed signaling pathway for this compound, based on studies of related FAHFAs.
Experimental Protocols
The following protocols are provided as a starting point for researchers working with this compound. Optimization may be necessary for specific cell lines or experimental conditions.
Preparation of this compound Stock Solutions
-
Materials:
-
This compound in methyl acetate
-
Anhydrous ethanol or DMSO
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure for Ethanol or DMSO Stock:
-
Under a sterile hood, carefully open the vial of this compound in methyl acetate.
-
Evaporate the methyl acetate under a gentle stream of nitrogen gas.
-
Resuspend the dried this compound in anhydrous ethanol or DMSO to a desired stock concentration (e.g., 10-20 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Procedure for BSA-Complexed this compound for Cell Culture:
-
Prepare the this compound stock in ethanol as described above.
-
Warm the sterile 10% BSA solution to 37°C.
-
Slowly add the desired amount of the this compound ethanol stock to the warm BSA solution while gently vortexing. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.1%).
-
Incubate the this compound-BSA complex at 37°C for 15-30 minutes to allow for binding.
-
This complexed solution is now ready to be added to cell culture media.
-
In Vitro Glucose Uptake Assay
This protocol is a general guideline for measuring the effect of this compound on glucose uptake in adipocytes (e.g., 3T3-L1 cells).
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) in 12-well or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
BSA-complexed this compound
-
Insulin (B600854) solution
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader
-
-
Procedure:
-
Wash the differentiated adipocytes twice with serum-free medium.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with BSA-complexed this compound or vehicle control in KRH buffer for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C. Include a basal (no insulin) control.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well. For non-specific uptake control, add phloretin to a set of wells.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
For radiolabeled glucose, add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of each well.
-
In Vivo Administration of this compound
The following is a general protocol for the oral administration of this compound to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., olive oil, or a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water)
-
Oral gavage needles
-
-
Procedure:
-
Prepare the desired dose of this compound in the chosen vehicle. Gentle warming and sonication may be required to achieve a uniform suspension.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg body weight).
-
Monitor the animals for any adverse effects.
-
Proceed with the planned experimental measurements (e.g., oral glucose tolerance test, blood collection).
-
Analytical Methods
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the quantification of this compound in biological samples.[4][5]
Key steps in the LC-MS analysis of this compound include:
-
Sample Preparation: Biological samples such as serum or tissue homogenates are prepared.
-
Lipid Extraction: Lipids, including this compound, are extracted from the sample matrix, often using a method like the Bligh-Dyer extraction.
-
Solid Phase Extraction (SPE): The lipid extract is further purified and enriched for FAHFAs using SPE.
-
LC Separation: The enriched sample is injected into a liquid chromatograph for separation, typically using a reversed-phase column.
-
MS/MS Detection: The separated analytes are detected using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard (e.g., ¹³C-labeled this compound).[4]
Conclusion
This compound is a promising bioactive lipid with potential therapeutic applications in metabolic and inflammatory diseases. The information and protocols provided in these application notes are intended to facilitate further research into the biological functions and mechanisms of action of this important molecule. Adherence to proper handling, storage, and experimental procedures is essential for obtaining reliable and reproducible data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Metabolism In Vitro with 9-SAHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-stearic acid stearic acid ester (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging research has highlighted the potential role of FAHFAs in regulating glucose and lipid metabolism, making them a subject of intense investigation for their therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). These application notes provide an overview of the in vitro applications of this compound for studying lipid metabolism and detailed protocols for key experimental assays.
Recent studies suggest that specific isomers of FAHFAs, such as this compound, may exert beneficial effects on metabolic homeostasis. In vitro studies are crucial for elucidating the molecular mechanisms underlying these effects. This document outlines methodologies to assess the impact of this compound on critical aspects of lipid metabolism, including adipogenesis, lipogenesis, fatty acid oxidation, and glucose uptake in relevant cell culture models.
It is important to note that the scientific literature presents some conflicting findings regarding the efficacy of PAHSAs (the broader family to which this compound belongs) on glucose metabolism.[1][2][3] These discrepancies may be attributed to differences in experimental conditions, the specific isomers used, and the cell models employed.[3] Therefore, careful experimental design and interpretation are paramount.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in various in vitro assays based on available literature. These values should be considered as a general guide, and optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.
Table 1: Effect of this compound on Adipocyte Differentiation and Lipid Accumulation
| Cell Line | This compound Concentration | Incubation Time | Parameter Measured | Expected Outcome |
| 3T3-L1 preadipocytes | 10-50 µM | 8-10 days | Lipid Accumulation (Oil Red O Staining) | Dose-dependent increase/decrease |
| 3T3-L1 preadipocytes | 10-50 µM | 8-10 days | Triglyceride Content | Dose-dependent increase/decrease |
| 3T3-L1 preadipocytes | 10-50 µM | 48-72 hours | PPARγ mRNA expression | Modulation |
| 3T3-L1 preadipocytes | 10-50 µM | 48-72 hours | SREBP-1c mRNA expression | Modulation |
Table 2: Effect of this compound on Lipogenesis and Fatty Acid Oxidation
| Cell Line | This compound Concentration | Incubation Time | Parameter Measured | Expected Outcome |
| 3T3-L1 adipocytes | 10-50 µM | 24-48 hours | De novo lipogenesis (¹⁴C-glucose incorporation) | Inhibition |
| C2C12 myotubes | 10-50 µM | 4-24 hours | Fatty Acid Oxidation (Seahorse XF Analyzer) | Increase |
| HepG2 hepatocytes | 10-50 µM | 24-48 hours | Fatty Acid Oxidation (¹⁴C-palmitate oxidation) | Increase |
Table 3: Effect of this compound on Glucose Uptake
| Cell Line | This compound Concentration | Incubation Time | Parameter Measured | Expected Outcome |
| 3T3-L1 adipocytes | 10-50 µM | 1-4 hours | 2-deoxy-D-[³H]-glucose uptake | Dose-dependent increase |
| C2C12 myotubes | 10-50 µM | 1-4 hours | 2-deoxy-D-[³H]-glucose uptake | Dose-dependent increase |
Signaling Pathways
This compound is believed to exert its effects on lipid metabolism through the modulation of key signaling pathways, primarily the PI3K/AKT and AMPK pathways.
Experimental Protocols
Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the quantification of lipid accumulation using Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium I (DM-I): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin
-
Differentiation Medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin
-
This compound stock solution (in DMSO or ethanol)
-
Oil Red O staining solution
-
10% formalin
-
Isopropanol (100%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM with 10% BCS and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DM-I containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or vehicle control.
-
Maturation: On Day 2, replace the medium with DM-II containing the respective concentrations of this compound.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DM-II containing this compound. Mature adipocytes should be visible by Day 8-10.
-
Oil Red O Staining: a. Wash cells twice with PBS. b. Fix the cells with 10% formalin for 1 hour at room temperature. c. Wash with water and then with 60% isopropanol. d. Stain with Oil Red O solution for 20-30 minutes. e. Wash extensively with water.
-
Quantification: a. Visually inspect and capture images using a microscope. b. For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking. c. Measure the absorbance of the eluate at 490-520 nm.[4]
De Novo Lipogenesis Assay
This protocol measures the rate of new lipid synthesis from a radiolabeled precursor.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with 1% BSA
-
D-[¹⁴C]-glucose
-
This compound stock solution
-
Heptane:Isopropanol (3:2)
-
Silica gel
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Wash differentiated 3T3-L1 adipocytes with KRB buffer. Pre-incubate the cells with KRB buffer containing different concentrations of this compound for 1-2 hours.
-
Labeling: Add D-[¹⁴C]-glucose (final concentration ~1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.
-
Lipid Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells and extract total lipids using a heptane:isopropanol (3:2) mixture. c. Separate the lipid phase by centrifugation.
-
Quantification: a. Evaporate the solvent from the lipid extract. b. Re-dissolve the lipid residue in a suitable solvent. c. Add scintillation fluid and measure the radioactivity using a scintillation counter. d. Normalize the counts to the total protein content of each well.
Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ from radiolabeled palmitate. A common alternative is to use a Seahorse XF Analyzer to measure oxygen consumption rates (OCR).
Materials:
-
C2C12 myotubes or HepG2 cells
-
DMEM with 2% horse serum (for C2C12 differentiation)
-
[1-¹⁴C]-Palmitic acid complexed to BSA
-
This compound stock solution
-
L-carnitine
-
Whatman filter paper
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Pre-incubation: Pre-incubate the cells with serum-free DMEM containing different concentrations of this compound and L-carnitine (0.5-1 mM) for 2-4 hours.
-
Oxidation Reaction: a. Add [1-¹⁴C]-palmitate-BSA complex (final concentration ~0.5 µCi/mL) to each well. b. Seal the wells with a trapping device containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine). c. Incubate for 2-4 hours at 37°C.
-
CO₂ Trapping and Quantification: a. Stop the reaction by adding perchloric acid. b. Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour. c. Transfer the filter paper to a scintillation vial. d. Add scintillation fluid and measure radioactivity. e. Normalize the counts to the total protein content.
Glucose Uptake Assay
This protocol measures the rate of glucose transport into cells using a radiolabeled glucose analog.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
This compound stock solution
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
0.1 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Serum Starvation: Serum starve the cells for 3-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing different concentrations of this compound for 30-60 minutes.
-
Glucose Uptake: a. Add 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) to each well. b. Incubate for 5-10 minutes at 37°C.
-
Termination and Lysis: a. Stop the uptake by washing the cells rapidly three times with ice-cold PBS. b. Lyse the cells with 0.1 M NaOH.
-
Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation fluid and measure radioactivity. c. Normalize the counts to the total protein content.
Western Blot Analysis for Signaling Proteins
This protocol is for detecting the phosphorylation status of key signaling proteins like AKT and AMPK.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-AMPKα (Thr172), anti-total-AMPKα)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with the primary antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the in vitro effects of this compound on lipid metabolism. By employing these assays, researchers can gain valuable insights into the molecular mechanisms by which this compound modulates adipogenesis, lipogenesis, fatty acid oxidation, and glucose uptake. Given the emerging nature of FAHFA research, it is essential to carefully optimize experimental conditions and consider the potential for isomer-specific and cell-type-specific effects.
References
- 1. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of sterol-regulatory-element-binding protein-1c gene expression in HepG2 cells by peroxisome-proliferator-activated receptor-γ co-activator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-SAHSA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-10-stearic acid (9-SAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, a class of endogenous lipids with significant potential in metabolic research.[1] Discovered as lipids associated with insulin (B600854) sensitivity, FAHFAs, including this compound and the closely related and more extensively studied 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), have demonstrated anti-inflammatory and anti-diabetic properties.[2][3] Their mechanism of action involves interaction with G-protein coupled receptors, modulation of inflammatory pathways, and influence on glucose and lipid metabolism.[2][4] These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed experimental protocols and a summary of its biological effects.
Data Presentation: Quantitative Effects of this compound and 9-PAHSA in Metabolic Models
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and 9-PAHSA, providing a comparative overview of their metabolic effects.
Table 1: In Vitro Effects of this compound and 9-PAHSA
| Compound | Cell Line | Concentration | Effect | Reference |
| 9-PAHSA | 3T3-L1 adipocytes | 20 µM | Pre-incubation for 48h; stimulated with insulin. | [3] |
| 9-PAHSA | 3T3-L1 adipocytes | Not specified | Induces browning of white fat via GPR120 activation. | [2][4] |
| 9-PAHSA | RAW 264.7 macrophages | 10 µM and 100 µM | 2- and 3.7-fold reduction of LPS-induced CXCL10 secretion, respectively. | [3] |
| 9-PAHSA | Not specified | IC50 of 19 µM | Weak agonism at GPR120. | [3] |
Table 2: In Vivo Effects of 9-PAHSA in Mouse Models
| Animal Model | Compound/Dose | Administration Route | Duration | Key Findings | Reference |
| db/db mice | 9-PAHSA / 50 mg/kg | Oral gavage | 4 weeks | Lowered glycemia and improved glucose tolerance. | |
| Wild-type and ob/ob mice | 9-PAHSA | Not specified | Not specified | Induced browning of white adipocytes. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity of this compound in Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (Cayman Chemical or equivalent)
-
RAW 264.7 macrophage cell line (ATCC)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.
-
-
Treatment:
-
Replace the culture medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Pathway:
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Protocol 2: In Vivo Assessment of Glucose Tolerance in a Diabetic Mouse Model
This protocol describes the oral administration of this compound to db/db mice to evaluate its effect on glucose tolerance.
Materials:
-
This compound
-
Male db/db mice (8-10 weeks old)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Oral gavage needles (20-22 gauge)
-
Glucometer and test strips
-
Glucose solution (2 g/kg body weight)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the db/db mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Randomly divide the mice into two groups: Vehicle control and this compound treatment.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% CMC). The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the gavage volume (typically 10 mL/kg). For example, for a 50 mg/kg dose in a 25g mouse, the mouse will receive 1.25 mg of this compound in 0.25 mL of vehicle.
-
-
Oral Gavage Administration:
-
Administer this compound or the vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a final dose of this compound or vehicle by oral gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg) intraperitoneally (i.p.) or by oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Adipocytes and Macrophages
This compound and 9-PAHSA exert their effects through the activation of GPR120, which in turn modulates downstream signaling cascades, including the inhibition of the pro-inflammatory NF-κB pathway and potential activation of the PI3K/AKT pathway, which is involved in insulin signaling.[2][4]
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.
Logical Relationship of this compound's Metabolic Effects
This diagram outlines the logical connections between this compound's molecular actions and its observed physiological effects in the context of metabolic health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
9-SAHSA solubility issues in aqueous buffers
Technical Support Center: 9-SAHSA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (9-stearoyl-hydroxy-stearic acid) in aqueous buffers. Due to its nature as a long-chain fatty acid ester of a hydroxy fatty acid (FAHFA), this compound is highly hydrophobic and presents challenges for dissolution in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound, or 9-[(1-oxooctadecyl)oxy]-octadecanoic acid, is a member of the FAHFA lipid family.[1] Its structure consists of two long hydrocarbon chains, making it very nonpolar and poorly soluble in water-based solutions like PBS or cell culture media. Similar to other long-chain fatty acids, this compound has a strong tendency to aggregate in aqueous environments, even at very low concentrations, which can lead to precipitation or the formation of micelles, making it difficult to obtain a true solution.[2]
Q2: What is the recommended solvent for making a concentrated stock solution of this compound?
To create a stock solution, this compound should be dissolved in an organic solvent.[1] Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol (B145695).[1] It is often supplied as a solution in methyl acetate (B1210297).[1][3]
Q3: My this compound precipitated after I diluted my stock solution into an aqueous buffer. What happened?
This is a common issue caused by the low solubility of this compound in aqueous environments. Precipitation typically occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of the organic solvent carried over from the stock solution can also significantly impact solubility. For instance, a 1:1 mixture of Ethanol and PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of this compound.[1] Exceeding this concentration or having a lower ratio of organic solvent can lead to precipitation.
Q4: How does the pH of the aqueous buffer affect this compound solubility?
The pH of the buffer can significantly influence the solubility of this compound.[4] this compound contains a carboxylic acid functional group. In acidic or neutral solutions (low pH), this group is protonated (-COOH), making the molecule less polar and less soluble in water.[5] In more alkaline solutions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is more polar and therefore more soluble in water.[6][7] Adjusting the buffer to a slightly alkaline pH may improve solubility, but this must be compatible with your experimental design.
Q5: Can I store this compound that has been diluted in an aqueous buffer?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. Storing the aqueous solution, even for a day, can lead to aggregation and precipitation, altering the effective concentration of the compound.[8]
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Citation |
| DMF | 20 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution from this compound supplied as a crystalline solid or in methyl acetate.
-
If supplied in methyl acetate: Evaporate the methyl acetate under a gentle stream of nitrogen gas to obtain the purified lipid.
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of an organic solvent (e.g., DMSO or Ethanol) to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Mixing: Vortex or sonicate the mixture gently until the this compound is completely dissolved. The solution should be clear.
-
Storage: Store the organic stock solution at -20°C in a tightly sealed vial.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the recommended method for diluting the organic stock solution into an aqueous buffer. This method aims to minimize precipitation.
-
Prepare Buffer: Bring your aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired experimental temperature.
-
Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the this compound organic stock solution drop-by-drop. The rapid mixing helps to disperse the hydrophobic molecules before they can aggregate and precipitate.
-
Final Concentration Check: Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer/solvent mixture. For example, if using a 1:1 mixture of ethanol and PBS, do not exceed 0.5 mg/mL.[1]
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiments to prevent degradation or precipitation over time.[8]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. How does pH affect solubility class 11 chemistry CBSE [vedantu.com]
- 6. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 7. Khan Academy [khanacademy.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing 9-SAHSA Degradation During Sample Preparation
For researchers, scientists, and drug development professionals, accurate quantification of 9-stearic acid ester of 9-hydroxy-stearic acid (9-SAHSA) is critical for understanding its role in metabolic and inflammatory diseases. However, the inherent instability of this lipid molecule presents significant challenges during sample preparation, potentially leading to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your this compound samples.
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction and analysis of this compound, offering potential causes and solutions to maintain sample stability.
Issue 1: Low or No Detectable this compound Signal
-
Possible Cause 1: Enzymatic Degradation. Tissues and biological fluids contain lipases, such as carboxyl ester lipase (B570770) (CEL), that can rapidly hydrolyze the ester bond of this compound.
-
Solution: Immediate Enzyme Inactivation. At the moment of sample collection, it is crucial to quench all enzymatic activity. This can be achieved by:
-
Flash-freezing: Immediately freeze tissue samples in liquid nitrogen.
-
Solvent Quenching: Homogenize tissue samples in cold organic solvents like isopropanol (B130326) or a chloroform (B151607):methanol (B129727) mixture. For plasma or serum, add a cold organic solvent promptly.
-
-
-
Possible Cause 2: Chemical Degradation due to pH. this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Solution: Maintain Neutral pH. Ensure all buffers and solvents used during extraction are at or near a neutral pH (pH 6-7). Avoid prolonged exposure to strong acids or bases.
-
-
Possible Cause 3: Inefficient Extraction. The lipophilic nature of this compound requires an optimized extraction protocol for efficient recovery from the sample matrix.
-
Solution: Use Validated Extraction Methods. A two-step process involving a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is recommended. The modified Bligh & Dyer method (chloroform:methanol:water) is a common choice for the initial LLE.
-
Issue 2: High Variability in this compound Quantification Between Replicates
-
Possible Cause 1: Inconsistent Sample Handling. Differences in the time between sample collection and enzyme inactivation can lead to variable degradation.
-
Solution: Standardize Pre-analytical Procedures. Develop and strictly adhere to a standard operating procedure (SOP) for sample collection, handling, and storage to ensure uniformity across all samples.
-
-
Possible Cause 2: Temperature Fluctuations. Exposure of samples to room temperature for extended periods can accelerate both enzymatic and chemical degradation.
-
Solution: Maintain Cold Chain. Keep samples on ice or at 4°C throughout the entire sample preparation process. For long-term storage, samples should be kept at -80°C.
-
-
Possible Cause 3: Photodegradation. While less documented for this compound specifically, many lipids are sensitive to light.
-
Solution: Protect Samples from Light. Use amber vials or wrap tubes in aluminum foil to minimize light exposure during sample handling and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by endogenous lipases present in biological samples. Carboxyl ester lipase (CEL) has been identified as an enzyme capable of hydrolyzing FAHFAs. Therefore, rapid and effective inactivation of these enzymes immediately upon sample collection is the most critical step to prevent analyte loss.
Q2: What is the optimal temperature for storing samples intended for this compound analysis?
A2: For long-term stability, biological samples and lipid extracts should be stored at -80°C. Studies on other fatty acids have shown that storage at this temperature can preserve sample integrity for years. Short-term storage at -20°C may be acceptable, but -80°C is highly recommended to minimize any potential degradation. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect this compound stability?
A3: Fatty acid esters are generally most stable in a neutral pH range of approximately 5 to 7.[1][2][3][4] Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][2][3][4] It is therefore recommended to use neutral buffers and solvents throughout the extraction process.
Q4: Are there any specific enzyme inhibitors I can use to protect this compound?
A4: While specific inhibitors for preventing this compound degradation during sample preparation are not widely documented, the use of broad-spectrum serine hydrolase inhibitors may be beneficial as many lipases belong to this class. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used serine protease and lipase inhibitor. However, the most effective and common practice is to denature and precipitate enzymes using cold organic solvents at the start of the extraction.
Q5: Which solvents are best for extracting and storing this compound?
A5: A mixture of chloroform and methanol (e.g., 2:1 v/v) is a standard and effective solvent system for the initial extraction of lipids, including this compound. For storage of the final lipid extract, chloroform is a common choice. However, it is important to use high-purity, stabilized solvents, as unstabilized chloroform can degrade to form acidic byproducts that can promote hydrolysis. Storing lipid extracts under an inert gas, such as nitrogen or argon, at -80°C is the best practice to prevent both hydrolysis and oxidation.
Quantitative Data Summary
The stability of fatty acid esters is highly dependent on the specific compound and the conditions to which it is exposed. While quantitative data specifically for this compound degradation under various conditions is not extensively available in the literature, the following table summarizes general stability data for fatty acid esters, which can serve as a guideline for handling this compound.
| Condition | Observation | Recommendation for this compound |
| Temperature | Fatty acid esters show good stability at -80°C for extended periods (years). Degradation can occur at -20°C and is accelerated at 4°C and room temperature. | Store all samples and extracts at -80°C for long-term storage. Keep samples on ice during processing. |
| pH | Fatty acid esters are most stable in the pH range of 5-7. Hydrolysis is accelerated under both acidic (pH < 5) and basic (pH > 7) conditions.[1][2][3][4] | Maintain a neutral pH throughout the sample preparation process. |
| Enzymatic Activity | Lipases can rapidly hydrolyze fatty acid esters. Quenching with cold solvents or heat can inactivate enzymes.[5] | Immediately quench enzymatic activity upon sample collection using flash-freezing or homogenization in cold organic solvents. |
| Light Exposure | Unsaturated fatty acid esters are susceptible to photodegradation.[6][7] While this compound contains saturated fatty acids, it is good practice to minimize light exposure for all lipids. | Protect samples from light by using amber vials or covering tubes with foil. |
Experimental Protocols
Protocol 1: Quenching Enzymatic Activity in Adipose Tissue
-
Excise adipose tissue and immediately flash-freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
For extraction, weigh the frozen tissue and immediately place it in a pre-chilled homogenizer tube containing a 2:1 (v/v) mixture of cold chloroform:methanol.
-
Homogenize the tissue thoroughly while keeping the tube on ice.
-
Proceed immediately with the lipid extraction protocol.
Protocol 2: Extraction and Enrichment of this compound from Plasma
-
To 100 µL of plasma in a glass tube, add 375 µL of a cold 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
For enrichment, reconstitute the dried extract in a small volume of chloroform and proceed with silica-based solid-phase extraction (SPE).
-
Condition the silica (B1680970) SPE cartridge with hexane (B92381).
-
Load the sample.
-
Wash with a non-polar solvent (e.g., hexane with a small percentage of ethyl acetate) to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
-
Dry the enriched FAHFA fraction under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the inhibition of pancreatic and carboxylester lipases by protamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise for 9-SAHSA in Lipidomics
Welcome to the technical support center for the analysis of 9-stearoyl-hydroxy-stearic acid (9-SAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and achieve robust quantification of this compound in lipidomics studies.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and other fatty acid esters of hydroxy fatty acids (FAHFAs).
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | This compound is a low-abundance lipid, making efficient extraction and enrichment crucial. A two-step process involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is highly recommended. Ensure that the chosen solvents for LLE are of high purity and that the SPE protocol is optimized for FAHFA enrichment. |
| Ion Suppression | Co-eluting lipids and other matrix components can suppress the ionization of this compound. Optimize the chromatographic separation to resolve this compound from interfering compounds. If ion suppression persists, consider sample dilution, though this may impact the limit of detection. The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects. |
| Suboptimal MS Parameters | Ensure that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion selection for this compound in your specific instrument. The collision energy for fragmentation should also be optimized to maximize the signal of the desired product ions. |
| Analyte Degradation | FAHFAs can be susceptible to degradation. It is important to handle samples quickly and at low temperatures. Snap-freeze tissue samples in liquid nitrogen upon collection and store them at -80°C. Thaw samples on ice immediately before extraction. |
| Incorrect Mobile Phase Composition | The pH and composition of the mobile phase can significantly impact the ionization efficiency of fatty acids. For negative ion mode, a mobile phase containing a weak base, such as ammonium (B1175870) acetate, can improve deprotonation and enhance the signal. |
Issue 2: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents and Reagents | Use only LC-MS grade solvents and reagents. Contaminants in lower-grade solvents can introduce significant background noise. |
| Leaching from Plasticware | Phthalates and other plasticizers can leach from plastic consumables and interfere with lipid analysis. Whenever possible, use glass or polypropylene (B1209903) labware. |
| Carryover from Previous Injections | Implement a rigorous wash protocol for the autosampler and injection port between samples. Injecting blank samples between experimental samples can help identify and mitigate carryover. |
| SPE Column Background | Some SPE columns can introduce background signals. It is recommended to run a blank sample (e.g., water) through the entire extraction and SPE procedure to assess the background contribution from the column and reagents.[1] |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to broad or fronting peaks. Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column. |
| Column Degradation | Over time, analytical columns can lose performance. If peak shape does not improve with troubleshooting, consider replacing the column. Using a guard column can help extend the life of the analytical column. |
| Isomeric Co-elution | This compound has several positional isomers (e.g., 5-SAHSA, 12-SAHSA) that can be difficult to separate. A long chromatographic gradient with a high-resolution column (e.g., C18) is often required for baseline separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall workflow for this compound analysis?
A1: The recommended workflow involves a two-step extraction process. First, a liquid-liquid extraction (LLE) is performed to isolate total lipids from the biological matrix. This is followed by solid-phase extraction (SPE) to enrich the FAHFA fraction. The enriched sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Q2: Which liquid-liquid extraction method is best for this compound?
A2: The Bligh-Dyer and Folch methods, which use a chloroform/methanol/water solvent system, are commonly used for total lipid extraction and are suitable for FAHFAs.[4][5] An alternative is the Matyash method, which uses methyl-tert-butyl ether (MTBE) and is less toxic than chloroform.[6] The choice may depend on the specific sample matrix and downstream analysis.
Q3: Why is a solid-phase extraction (SPE) step necessary?
A3: Due to the low endogenous abundance of this compound, an enrichment step is crucial to increase its concentration relative to other more abundant lipids. SPE effectively removes neutral lipids and other interfering compounds, thereby improving the signal-to-noise ratio and reducing ion suppression during MS analysis.[1][4]
Q4: What type of SPE cartridge should I use for this compound enrichment?
A4: Silica-based SPE cartridges are the most commonly used for FAHFA enrichment.[1][2][3]
Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A5: Besides optimizing sample preparation, you can enhance sensitivity by using a high-resolution mass spectrometer and optimizing MS parameters. Chemical derivatization to introduce a readily ionizable group to the this compound molecule is another strategy to significantly boost signal intensity.[4]
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound from Adipose Tissue
This protocol is adapted from established methods for FAHFA analysis.[1][2][3]
1. Materials:
- Adipose tissue (~100 mg)
- Internal standard (e.g., ¹³C-labeled 9-PAHSA, a close structural analog)
- LC-MS grade chloroform, methanol, and water
- Phosphate-buffered saline (PBS), ice-cold
- Silica SPE cartridge (500 mg)
- LC-MS grade hexane (B92381) and ethyl acetate
2. Procedure:
Protocol 2: LC-MS/MS Analysis of this compound
1. LC Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 5 mM ammonium acetate |
| Gradient | Isocratic with 93% Mobile Phase B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
2. MS/MS Parameters (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 565.5 | 299.3 (Stearic acid) | 20-30 |
| This compound | 565.5 | 283.2 (Hydroxy stearic acid) | 20-30 |
| Internal Standard | Dependent on the specific standard used | Dependent on the specific standard used | To be optimized |
Note: The optimal collision energy should be determined empirically on your instrument.
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvents | Advantages | Disadvantages | References |
| Folch | Chloroform, Methanol, Water | High extraction efficiency, well-established. | Use of toxic chlorinated solvent, laborious. | [5][7] |
| Bligh-Dyer | Chloroform, Methanol, Water | Rapid and effective for many sample types. | Underestimation of lipids in high-content samples, use of toxic solvent. | [5][8] |
| Matyash (MTBE) | Methyl-tert-butyl ether (MTBE), Methanol, Water | Less toxic than chloroform, good for a broad range of lipids. | Can have lower recovery for some polar lipids compared to Bligh-Dyer. | [6] |
Visualizations
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. benchchem.com [benchchem.com]
- 8. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents [mdpi.com]
troubleshooting 9-SAHSA instability in cell culture media
Technical Support Center: 9-SAHSA
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, or 9-stearoyl-amido-hydroxy-stearic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous mammalian lipids.[1] It is investigated for its potential anti-diabetic and anti-inflammatory effects.[1] In cell culture, it is used to study cellular metabolism, signaling pathways related to glucose homeostasis, and inflammatory responses.
Q2: I'm observing precipitate in my culture media after adding this compound. What could be the cause?
Precipitation is a common issue with lipophilic compounds like this compound, which have low aqueous solubility.[2][3][4][5] Several factors could be responsible:
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be too high.[6]
-
Improper Dissolution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of cold media can cause the compound to crash out of solution.[6]
-
Binding to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[7]
Q3: How can I improve the solubility of this compound in my cell culture media?
To improve solubility and prevent precipitation, consider the following:
-
Optimize Dilution: Perform a serial dilution in pre-warmed (37°C) media instead of a single large dilution.[6]
-
Use a Carrier: For in vivo studies, and sometimes in vitro, carrier proteins like albumin can be used to increase solubility.
-
Test Different Solvents: While DMSO is common, testing other solvents for your stock solution might be beneficial, ensuring the final solvent concentration in the media is minimal (<0.1%) to avoid cytotoxicity.[6]
Q4: What factors can lead to the degradation of this compound in cell culture?
Several factors can affect the chemical stability of compounds in culture media:
-
pH: The standard pH of culture media (7.2-7.4) can promote hydrolysis of ester bonds.[6]
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[6]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases can metabolize this compound.[6] Cells themselves also possess metabolic enzymes.[6]
-
Media Components: Reactive components in the media, such as certain amino acids or metal ions, can interact with and degrade the compound.[6][8]
Q5: How long is this compound stable in culture media at 37°C?
The stability of this compound is time-dependent and influenced by the specific media composition and the presence or absence of cells. It is highly recommended to perform a stability study under your specific experimental conditions.[7] A general guideline for a similar hypothetical compound is provided in the data section below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Media | Poor aqueous solubility. | Decrease the final working concentration. Optimize the dilution procedure using pre-warmed media and a stepwise dilution.[6] |
| High concentration of DMSO in the final solution. | Ensure the final DMSO concentration is below 0.1%. | |
| Inconsistent Experimental Results | Degradation of this compound over the course of the experiment. | Perform a time-course stability study to determine the half-life of this compound in your specific media and cell type. Consider replenishing the media with fresh compound at regular intervals.[7] |
| Incomplete solubilization of the stock solution. | Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[6] | |
| High variability between replicates. | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[6] | |
| Loss of Bioactivity | Interaction with media components, especially serum proteins. | Test the compound's stability and activity in a simpler, serum-free medium to identify potential interactions.[6] |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
Data Presentation
Table 1: Stability of a Hypothetical Lipophilic Compound ("Compound L") in DMEM at 37°C
| Time (Hours) | Concentration (µM) (±SD) | % Remaining |
| 0 | 10.00 (±0.15) | 100 |
| 2 | 9.85 (±0.21) | 98.5 |
| 4 | 9.62 (±0.18) | 96.2 |
| 8 | 9.25 (±0.25) | 92.5 |
| 24 | 8.10 (±0.30) | 81.0 |
| 48 | 6.58 (±0.35) | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics.[6] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7]
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)[6]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum.[6]
-
Sterile microcentrifuge tubes or multi-well plates.[6]
-
Incubator (37°C, 5% CO2).[6]
-
HPLC or LC-MS/MS system.[6]
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[6]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM).[6] Ensure the final solvent concentration is low (typically <0.1%).[6]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.[6]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media.[6] This will serve as your baseline concentration.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Sample Processing: For each time point, quench any potential enzymatic activity. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9]
-
Centrifugation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[6]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[6]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Postulated signaling pathway of this compound via GPR40.
Caption: Key factors influencing this compound stability in media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 9-SAHSA from Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 9-hydroxy-10-stearoylamide (9-SAHSA) from serum samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of this compound quantification from serum?
A1: Matrix effects refer to the alteration of ionization efficiency for the target analyte, this compound, due to co-eluting compounds from the serum matrix.[1] This interference can lead to a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[1][2] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of the quantification.[3]
Q2: Why is the analysis of this compound from serum particularly prone to matrix effects?
A2: Serum is a highly complex biological matrix containing a vast array of endogenous components.[4] this compound is a lipid, and during sample preparation, it often co-extracts with other abundant lipids, particularly phospholipids (B1166683).[5] These phospholipids are a primary cause of matrix effects in LC-MS analysis, as they can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to ion suppression.
Q3: What are the primary sources of matrix effects in serum samples?
A3: The main contributors to matrix effects in serum are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the MS source.
-
Salts and Proteins: While most proteins are removed during initial precipitation steps, residual amounts and various salts can still interfere with the analysis.[2]
-
Other Endogenous Metabolites: Small molecules, lipids, and acids that are soluble in the extraction solvent can co-elute and cause interference.
-
Exogenous Components: Anticoagulants (if plasma is used), stabilizers, or co-administered drugs can also contribute to matrix effects.[2]
Q4: How can I determine if my this compound quantification is being impacted by matrix effects?
A4: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify at what point during the chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of a pure this compound solution directly into the mass spectrometer while injecting a blank, extracted serum sample onto the LC column. Any dip or rise in the constant signal indicates a region of matrix interference.[1][2]
-
Post-Extraction Spiking (Quantitative): This is the most common quantitative approach. The signal response of this compound spiked into a pre-extracted blank serum matrix is compared to the response of this compound in a clean, neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME%).[1]
Q5: What is the most effective strategy to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6] A SIL-IS, such as d4-9-SAHSA, is chemically almost identical to the analyte but has a different mass. It is added to the sample at the very beginning of the workflow. Because it behaves identically during extraction, chromatography, and ionization, it experiences the same degree of ion suppression or enhancement as the analyte.[6][7] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved even with variable matrix effects between samples.[7]
Q6: Can pre-analytical factors like hemolysis or lipemia in serum samples affect this compound quantification?
A6: Yes.
-
Hemolysis (the rupture of red blood cells) releases intracellular components, including proteases and high concentrations of certain analytes, which can degrade the target or interfere with the analysis.[8] The reddish color from hemoglobin can also interfere with certain analytical methods.[8]
-
Lipemia (high concentration of lipids, appearing milky or turbid) can be a significant issue. Severely lipemic samples are more prone to hemolysis and can cause issues with automated liquid handlers.[8][9] The high lipid content can exacerbate matrix effects and may require specialized cleanup procedures.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | Ion Suppression: Co-eluting phospholipids are interfering with this compound ionization. | 1. Improve Sample Cleanup: Implement a phospholipid removal (PLR) step using specialized SPE plates (e.g., HybridSPE®, Ostro®) or a robust liquid-liquid extraction (LLE) protocol. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the phospholipid elution zone.[2] 3. Use a SIL-IS: A stable isotope-labeled internal standard will compensate for signal loss.[6][11] |
| High Variability in Results (%RSD > 15%) | Inconsistent Matrix Effects: Different samples have varying levels of interfering compounds. Inconsistent Sample Preparation: Minor variations in extraction efficiency between samples. | 1. Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variation in matrix effects and recovery.[7] 2. Automate Sample Preparation: Use automated liquid handlers to minimize human error and improve consistency. 3. Thoroughly Optimize and Validate the Sample Preparation Method: Ensure the chosen method is robust and reproducible.[12] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components are interfering with the chromatography.[13] Column Contamination: Buildup of phospholipids or other matrix components on the analytical column.[5][13] | 1. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components enough to improve peak shape.[4] 2. Enhance Sample Cleanup: Use a more rigorous extraction method (e.g., SPE, PLR) to remove more interferences.[14] 3. Use a Guard Column: Protect the analytical column from contamination.[13] 4. Implement Column Washing: Perform regular column flushing with a strong solvent to remove contaminants.[13] |
| Signal Drifts Downward Over an Analytical Run | MS Source Contamination: Gradual buildup of non-volatile matrix components (especially phospholipids) in the ion source. Column Fouling: Progressive contamination of the LC column leading to retention time shifts and deteriorating peak shape.[5] | 1. Improve Sample Preparation: Cleaner samples are essential to prevent instrument contamination. Phospholipid removal is highly recommended.[5] 2. Divert Flow: Use a divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste instead of the MS source. 3. Regular Instrument Maintenance: Clean the MS ion source regularly according to the manufacturer's recommendations. |
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for lipid analysis from serum.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction
| Sample Preparation Method | Typical Phospholipid Removal (%) | Typical Matrix Effect (ME%) * | Relative Standard Deviation (%RSD) | Key Advantage | Reference |
| Protein Precipitation (PPT) | 0 - 20% | 40 - 70% (High Suppression) | >15% | Fast and simple | |
| Liquid-Liquid Extraction (LLE) | 60 - 85% | 80 - 95% (Low Suppression) | 5 - 15% | Cleaner extract than PPT | [15] |
| Solid-Phase Extraction (SPE) | 85 - 95% | 90 - 105% (Minimal Effect) | <10% | High selectivity and cleanliness | |
| Phospholipid Removal (PLR) Plates | >99% | 95 - 105% (Minimal Effect) | <5% | Highly specific and effective | [5] |
*Matrix Effect (ME%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Typical Performance Metrics for a Validated LC-MS/MS Assay Using SIL-IS
| Parameter | Acceptance Criteria | Rationale |
| Recovery (%) | Consistent and reproducible (e.g., 70-120%) | Ensures the extraction process is efficient, though absolute value is less critical when using a SIL-IS. |
| Matrix Effect (ME%) | 85 - 115% | Demonstrates that the method is free from significant ion suppression or enhancement. |
| Process Efficiency (%) | Consistent across concentration levels | Combines the effects of recovery and matrix effect to show overall method performance. |
| Precision (%RSD) | < 15% (for QCs) | Indicates the reproducibility of the entire analytical method. |
| Accuracy (%Bias) | ± 15% (for QCs) | Shows how close the measured values are to the true values. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking
-
Prepare Blank Matrix: Pool serum from at least six different sources. Extract the pooled serum using the intended sample preparation method without adding any analyte or internal standard.
-
Create Solution A (Matrix Spike): Spike the extracted blank serum with this compound at a known concentration (e.g., mid-range of the calibration curve).
-
Create Solution B (Neat Standard): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (ME%) = (Mean Peak Area of Solution A / Mean Peak Area of Solution B) x 100
-
Interpretation: A value close to 100% indicates a negligible matrix effect. Values below 85% suggest significant ion suppression, while values above 115% indicate ion enhancement.
-
Protocol 2: Sample Preparation using Phospholipid Removal (PLR) Plate
This is a generic protocol; always consult the specific manufacturer's instructions for plates like Waters Ostro™ or Supelco HybridSPE®.
-
Aliquot Sample: Add 100 µL of serum sample to a 2 mL 96-well collection plate.
-
Add Internal Standard: Spike each sample with 10 µL of a SIL-IS (e.g., d4-9-SAHSA) solution.
-
Precipitate Proteins: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to each well. Vortex for 1 minute to mix thoroughly and precipitate proteins.
-
Perform PLR: Place the PLR plate on a vacuum manifold. Transfer the supernatant from the collection plate to the PLR plate. Apply vacuum to pull the sample through the sorbent. The phospholipids are retained by the sorbent, while the analyte and IS pass through into a clean collection plate.
-
Evaporate: Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Methanol:Water). Vortex to mix.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Visualizations: Workflows and Logic Diagrams
Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.
Caption: A typical experimental workflow for this compound analysis from serum using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 15. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Technical Support Center: Optimizing Chromatographic Separation of 9-SAHSA Isomers
Welcome to the technical support center for the chromatographic separation of 9-Stearoyl-Acyl-Hydroxy-Stearic-Acid (9-SAHSA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these important bioactive lipids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
The primary challenge in separating this compound isomers lies in their identical chemical formulas and molecular weights. This compound has positional isomers (e.g., 5-SAHSA) and, more critically, stereoisomers (enantiomers) due to the chiral center at the 9-position of the hydroxystearic acid backbone. These enantiomers, 9(R)-SAHSA and 9(S)-SAHSA, have nearly identical physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1]
Q2: What is the recommended analytical technique for separating this compound enantiomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the enantioselective analysis of this compound isomers.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Coupling this with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for accurate quantification in complex biological matrices.
Q3: What type of chiral column is suitable for this compound isomer separation?
Polysaccharide-based chiral stationary phases are highly effective for this separation. Specifically, a cellulose-based column, such as the Lux 3 µm Cellulose-3, has been shown to provide baseline separation of 9(R)-SAHSA and 9(S)-SAHSA.[2] It is often beneficial to screen a variety of polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) to find the optimal selectivity for your specific application.[2][3]
Q4: What are the key signaling pathways involving this compound isomers?
The S-enantiomer of this compound (specifically, S-9-PAHSA, a closely related compound) is a known agonist for the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40, which is highly expressed in pancreatic β-cells, triggers a signaling cascade through the Gq/11 protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium levels and potentiation of glucose-stimulated insulin (B600854) secretion.[4][5][6]
Experimental Protocols
Protocol 1: Enantioselective Analysis of this compound Isomers by Chiral HPLC-MS/MS
This protocol is adapted from validated methods for the separation of closely related 9-PAHSA enantiomers and is suitable for the analysis of this compound isomers.[2]
1. Sample Preparation:
-
Lipid Extraction: For biological samples such as serum or tissue, perform a lipid extraction using a standard method like the Bligh-Dyer or Folch extraction to isolate the total lipid fraction.
-
Solid-Phase Extraction (SPE): To enrich the this compound fraction and remove interfering lipids, use a solid-phase extraction protocol.
-
Reconstitution: Evaporate the solvent from the enriched fraction under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent for injection.
2. HPLC-MS/MS System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Chiral Column | Lux 3 µm Cellulose-3 (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | Methanol/Water/Formic Acid (96:4:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min (to be optimized for your system) |
| Column Temp. | 25°C (or ambient, maintain consistency) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by direct infusion of this compound standards |
3. Data Analysis:
-
Identify the peaks for 9(S)-SAHSA and 9(R)-SAHSA based on their retention times, established using enantiopure standards.
-
Quantify the isomers by integrating the peak areas from the extracted ion chromatograms of their specific MRM transitions.
Quantitative Data Summary
The following table presents expected retention times for 9-PAHSA enantiomers using the method described above, which can be used as a starting point for the optimization of this compound separation.
| Enantiomer | Expected Retention Time (minutes) |
| 9(S)-PAHSA | 17.4 |
| 9(R)-PAHSA | 20.2 |
| Data sourced from a study utilizing a Lux 3 µm Cellulose-3 column with a MeOH/H₂O/Formic Acid (96:4:0.1) mobile phase.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution | Incorrect Column Selection: The chosen chiral stationary phase may not be optimal. | Screen different polysaccharide-based chiral columns (e.g., various cellulose and amylose derivatives). |
| Inappropriate Mobile Phase: The mobile phase composition is not providing sufficient selectivity. | Systematically vary the mobile phase composition. For reversed-phase chiral separations, small changes in the organic modifier or additive can have a significant impact. | |
| Suboptimal Temperature: Temperature can affect chiral recognition. | Experiment with a range of column temperatures (e.g., 10°C to 40°C). | |
| Peak Tailing | Secondary Interactions: The carboxylic acid moiety of this compound can interact with active sites on the silica (B1680970) support. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group. |
| Column Contamination: Buildup of matrix components on the column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Extra-Column Volume: Excessive tubing length or diameter between the column and detector. | Use shorter tubing with a smaller internal diameter. | |
| Co-elution with Other Lipids | Insufficient Sample Cleanup: The sample contains interfering lipids with similar retention characteristics. | Optimize the solid-phase extraction (SPE) protocol to better isolate the this compound fraction. |
| Inadequate Chromatographic Selectivity: The method does not sufficiently separate this compound from other matrix components. | Adjust the mobile phase composition or gradient profile to improve separation from interfering peaks. | |
| Irreproducible Retention Times | Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% for every 1°C change. |
| Mobile Phase Instability: Changes in mobile phase composition over time. | Prepare fresh mobile phase daily and keep the reservoirs capped. | |
| Column Degradation: The chiral stationary phase has degraded over time. | Replace the column. |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Simplified signaling pathway for 9(S)-SAHSA's metabolic effects.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing low recovery of 9-SAHSA during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 9-stearoyl-9'-hydroxystearic acid (9-SAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is an endogenous lipid with anti-diabetic and anti-inflammatory properties.[1] It is a large, non-polar molecule, consisting of a stearic acid molecule esterified to the 9th carbon of a hydroxy stearic acid.[1] Its extraction can be challenging due to its lipophilic nature, potential for binding to proteins, and susceptibility to degradation. Efficient extraction requires careful optimization of protocols to ensure it is separated from a complex biological matrix without significant loss.
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the chemical properties of this compound is crucial for designing an effective extraction protocol. As a large lipid (Molecular Weight: 566.9 g/mol ), its solubility is a key factor.[1][2] It is highly soluble in organic solvents but has very limited solubility in aqueous solutions.
Table 1: Solubility of this compound and Structurally Similar FAHFAs
| Solvent | Solubility | Notes |
| DMF | 20 mg/mL | High solubility, suitable for reconstitution.[1][3] |
| DMSO | 15 mg/mL | Good solubility, common for biological assays.[3] |
| Ethanol | 20 mg/mL | High solubility, can be used in extraction mixtures.[3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Very low solubility in aqueous buffers.[3] |
| Methyl Acetate (B1210297) | 10 mg/mL | Often used as a shipping and storage solvent.[3] |
Q3: Which are the primary methods for extracting this compound?
The two most common methods for extracting lipids like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). Methods like the Bligh-Dyer or Folch extraction are common starting points.[4][5]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to bind the analyte, which is then washed to remove impurities and finally eluted with an appropriate solvent. Both normal-phase (e.g., silica) and reversed-phase (e.g., C18) SPE can be adapted for this compound.[5][6][7]
Troubleshooting Low Recovery of this compound
Low recovery is one of the most common problems encountered during lipid extraction.[6][8] The following sections provide a structured guide to troubleshoot and resolve this issue for both LLE and SPE methods.
Troubleshooting Workflow Diagram
The diagram below outlines a logical workflow to diagnose and solve common issues leading to low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Guide for Liquid-Liquid Extraction (LLE)
Q4: My LLE is resulting in a thick emulsion between the layers. Why is this happening and how can I fix it?
Emulsion formation is a frequent issue in LLE, especially with samples high in proteins and other lipids like phospholipids.[9] These molecules can act as surfactants, preventing a clean separation of the aqueous and organic layers and trapping your analyte.[9]
-
Cause: Vigorous shaking, high concentration of surfactant-like molecules (e.g., phospholipids, proteins).
-
Solutions:
-
Prevention: Gently swirl or invert the separation funnel instead of shaking it vigorously.[9]
-
Disruption:
-
Centrifugation: Spin the sample to physically force the layers apart.
-
Salting Out: Add salt (NaCl or brine) to the aqueous layer. This increases the ionic strength, forcing the separation of the two phases.[9]
-
Temperature: Performing the extraction at a lower, controlled temperature can sometimes improve phase separation.[10]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[9]
-
-
Q5: I'm not getting a sharp separation and my recovery is inconsistent. What solvent system should I use for this compound?
The choice of solvent is critical and depends on the goal of the extraction.[4] Using solvents of inappropriate polarity or low purity can lead to poor recovery.[11][12]
-
Cause: Suboptimal solvent choice, low-purity solvents containing contaminants, or an incorrect solvent-to-sample ratio.
-
Solutions:
-
Use High-Purity Solvents: Always use fresh, HPLC- or MS-grade solvents to avoid introducing contaminants that can interfere with analysis or cause degradation.[4][11]
-
Optimize the Solvent System:
-
For total lipid extraction , a modified Bligh-Dyer method using a single-phase mixture of chloroform:methanol:water (or sample) that is then forced into two phases by adding more chloroform and water is highly effective.[4][5]
-
Alternative methods use solvents less dense than water, such as methyl-tert-butyl ether (MTBE), which can make collecting the upper organic layer easier and reduce contamination.[13]
-
-
Perform Multiple Extractions: It is more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[14]
-
Q6: Could the pH of my sample be affecting LLE recovery?
Absolutely. This compound has a carboxylic acid group. The protonation state of this group dramatically affects its solubility.
-
Cause: At neutral or basic pH, the carboxylic acid is deprotonated (negatively charged), making the molecule more water-soluble and less likely to partition into the organic phase.
-
Solution: Acidify the sample to a pH between 3 and 4 using an acid like formic or acetic acid before extraction.[7][15] This protonates the carboxylic acid group, neutralizing its charge and making the entire this compound molecule more hydrophobic, thus maximizing its recovery in the organic solvent.[7][14]
Guide for Solid-Phase Extraction (SPE)
Q7: I'm losing my this compound during the sample loading or washing steps. What's going wrong?
This issue, known as "analyte breakthrough," indicates that the this compound is not binding effectively to the SPE sorbent.[6][8]
-
Cause: Improper column conditioning, incorrect sample pH, wash solvent is too strong, or the flow rate is too high.
-
Solutions:
-
Check Conditioning and Equilibration: Never let the sorbent bed go dry after conditioning (wetting with an organic solvent like methanol) and before sample loading.[16] The equilibration step should use a solvent that matches the sample matrix to prepare the sorbent for binding.[17]
-
Optimize Sample pH (for Reversed-Phase SPE): If using a C18 cartridge, the sample must be acidified (pH 3-4) before loading.[7] This protonates the this compound, increasing its hydrophobicity and retention on the non-polar C18 sorbent.
-
Adjust Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.[6] For C18, you may need to decrease the percentage of organic solvent in your aqueous wash solution. For silica, you may need to use a less polar solvent like hexane to wash away very non-polar interferences.[5]
-
Slow Down the Flow Rate: Processing solvents too quickly, especially during sample loading, can prevent the analyte from having sufficient time to interact with the sorbent.[11][17]
-
Q8: My recovery is still low after trying all elution solvents. Is the this compound permanently stuck to the column?
This indicates incomplete elution, which can happen if the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[8]
-
Cause: Elution solvent is too weak, or secondary interactions are occurring between the analyte and the sorbent.
-
Solutions:
-
Increase Elution Solvent Strength:
-
For C18 (Reversed-Phase): Use a more non-polar solvent or increase the proportion of organic solvent (e.g., switch from 80% to 100% methanol or acetonitrile). Adding a small amount of acid or base to the elution solvent can sometimes help disrupt secondary interactions.
-
For Silica (Normal-Phase): Use a more polar solvent. A common elution solvent for FAHFAs from silica is ethyl acetate or a mixture like chloroform:methanol (9:1 v/v).[5][16]
-
-
Increase Elution Volume: Use a larger volume of elution solvent to ensure the entire sorbent bed is thoroughly washed and the analyte is completely recovered.
-
Incorporate a "Soak Step": After adding the elution solvent, allow it to sit on the column for 5-10 minutes before applying vacuum or pressure.[17] This gives the solvent more time to desorb the analyte from the sorbent.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Total Lipids (Bligh-Dyer based)
This protocol is a starting point for extracting total lipids, including this compound, from a plasma or tissue homogenate sample.
-
Sample Preparation: To 100 µL of plasma or tissue homogenate in a glass tube, add 300 µL of a 1:2 (v/v) mixture of Chloroform:Methanol.
-
Vortex: Vortex the tube vigorously for 2 minutes to create a single-phase mixture and allow for protein denaturation and lipid extraction.
-
Phase Separation:
-
Add 100 µL of Chloroform to the tube. Vortex for 30 seconds.
-
Add 100 µL of water (or acidified water, pH 4). Vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clean separation of the two phases. You will see an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein disk at the interface.[16] Transfer it to a new clean glass tube.
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction for FAHFAs (Silica-based)
This protocol is adapted from methods used for FAHFA isolation and is suitable for purifying this compound from a total lipid extract obtained via LLE.[5]
-
Materials: 100 mg Silica SPE cartridge.
-
Column Conditioning:
-
Pass 2 mL of n-hexane through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Take your dried lipid extract (from LLE) and reconstitute it in a minimal volume of a non-polar solvent like chloroform or hexane (e.g., 200 µL).
-
Load the reconstituted sample onto the conditioned silica cartridge.
-
-
Washing:
-
Wash the column with 5 mL of a 95:5 (v/v) mixture of n-hexane:ethyl acetate. This will elute neutral lipids like triglycerides. Collect this fraction separately to check for analyte loss if troubleshooting.[5]
-
-
Elution:
-
Elute the this compound and other FAHFAs with 4 mL of ethyl acetate.[5]
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
Reconstitute the purified extract in your desired solvent for analysis.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. hawach.com [hawach.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. biotage.com [biotage.com]
- 12. welchlab.com [welchlab.com]
- 13. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
quality control measures for 9-SAHSA experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9-stearoyl-9'-hydroxy-stearic acid (9-SAHSA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. It is formed by the esterification of stearic acid to the 9th carbon of hydroxy stearic acid. Preclinical studies have demonstrated that this compound and related FAHFAs possess anti-diabetic and anti-inflammatory properties.[1] Specifically, this compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) and enhance insulin-stimulated glucose transport in adipocytes.[2]
Q2: What is the primary molecular target of this compound?
The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for this compound and other long-chain fatty acids.[3][4][5] Activation of GPR120 by this compound initiates downstream signaling cascades that contribute to its metabolic and anti-inflammatory effects.
Q3: How should this compound be stored to ensure its stability?
For long-term stability, this compound should be stored at -20°C.[1] It is typically supplied in a methyl acetate (B1210297) solution and has a stability of at least two years under these conditions.[1][6][7]
Q4: What are the recommended solvents for preparing this compound working solutions?
This compound is soluble in several organic solvents. Recommended solvents and their approximate concentrations for creating stock solutions include:
-
Dimethylformamide (DMF): ~20 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ~15 mg/mL
-
Ethanol (B145695): ~20 mg/mL[1]
For cell-based assays, it is crucial to prepare an intermediate dilution in a solvent compatible with your cell culture medium, such as a 1:1 solution of ethanol and PBS (pH 7.2), to a concentration of approximately 0.5 mg/mL, before further dilution in the final assay medium.[1] Always perform a vehicle control in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity of this compound | Improper storage leading to degradation. | Ensure this compound is stored at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method if possible. Prepare fresh stock solutions regularly. | |
| Poor solubility in the final assay medium. | Optimize the final solvent concentration. Ensure the final concentration of organic solvents (e.g., DMSO, ethanol) is low (typically <0.5%) and non-toxic to the cells. Use a pre-warmed medium for final dilutions. | |
| High variability between experimental replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. | |
| Unexpected cell toxicity | High concentration of the vehicle (solvent). | Perform a vehicle toxicity curve to determine the maximum non-toxic concentration of the solvent for your specific cell type. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Purity of the this compound compound. | Use high-purity this compound (≥95%).[6][7] If in doubt, verify purity using analytical techniques like HPLC. | |
| Inconsistent results in in vivo studies | Poor bioavailability of this compound. | Consider different administration routes (e.g., oral gavage, intraperitoneal injection) and formulation strategies to improve absorption. |
| Variability in animal models. | Use age- and weight-matched animals. Ensure consistent housing and dietary conditions. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Purity | ≥95% | N/A | [6][7] |
| Storage Stability | ≥ 2 years at -20°C | N/A | [1] |
| Molecular Weight | 566.9 g/mol | N/A | [6][7] |
| Effective Concentration for Glucose Uptake | 20 µM (for 9-PAHSA) | 3T3-L1 adipocytes | [1] |
| Effective Concentration for Anti-inflammatory Assay | 10 µM and 100 µM (for 9-PAHSA) | LPS-stimulated peripheral blood mononuclear cells | [1] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from methodologies used for assessing the effect of fatty acids on glucose uptake in differentiated 3T3-L1 adipocytes.[8][9]
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
- Induce differentiation 2 days post-confluence using a differentiation cocktail (e.g., dexamethasone, insulin, and isobutylmethylxanthine).[10]
- Maintain the cells in an insulin-containing medium for an additional 2-4 days, followed by regular medium for another 2 days until mature adipocytes are formed.[8]
2. Glucose Uptake Assay:
- Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM.
- Serum-starve the cells for 2-3 hours in serum-free DMEM.[11]
- Pre-treat the cells with various concentrations of this compound or vehicle control for 60 minutes.
- Stimulate the cells with a submaximal concentration of insulin (e.g., 1-100 nM) for 30 minutes.[8][11]
- Add a glucose uptake buffer containing 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog like 6-NBDG.[9]
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH or 1% Triton X-100).[8]
- Quantify the amount of internalized glucose using a scintillation counter for radiolabeled glucose or a fluorescence plate reader for fluorescent analogs.
Protocol 2: Anti-Inflammatory Assay in Macrophages
This protocol is based on standard methods for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.[12][13][14]
1. Cell Culture:
- Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM with 10% fetal bovine serum.
- Seed the cells in multi-well plates at a suitable density (e.g., 1 x 10⁵ cells/cm²) and allow them to adhere overnight.[12]
2. Anti-Inflammatory Assay:
- Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.[12][13]
- Incubate for 16-24 hours.
- Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Quantify cytokine levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Alternatively, lyse the cells and perform qRT-PCR to measure the gene expression of inflammatory markers.[12]
Visualizations
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for this compound-mediated glucose uptake assay in 3T3-L1 adipocytes.
This compound Signaling through GPR120
Caption: GPR120 signaling pathways activated by this compound.
Potential Involvement of PI3K/AKT and PPARγ Pathways
Caption: Potential downstream signaling of this compound via PI3K/AKT and PPARγ pathways.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. jabonline.in [jabonline.in]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 11. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in FAHFA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and overcoming common challenges in Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in FAHFA analysis?
A1: High background noise in FAHFA analysis, particularly for Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs), can originate from several sources. The most common culprits include contamination from solid-phase extraction (SPE) cartridges, which can be a significant contributor.[1][2][3][4] Other sources include solvents, general lab materials, and complex sample matrices that can introduce interfering compounds.[3][5]
Q2: I'm observing a high baseline in my chromatogram. What are the likely causes and solutions?
A2: A high or rising baseline is often indicative of contamination. Key causes include bleed from the gas chromatography (GC) or liquid chromatography (LC) column and contaminated carrier gas or mobile phase.[5][6] To address this, ensure your column is properly conditioned and consider using a low-bleed column.[5][6] Installing or replacing gas purification traps for your carrier gas can also significantly reduce baseline noise.[6]
Q3: How can I differentiate between a true FAHFA signal and a contaminating peak?
A3: A common challenge in PAHSA analysis is the presence of a contaminating signal from C16:0 ceramide, which shares major multiple reaction monitoring (MRM) transitions.[1][2] These peaks can be distinguished by differences in their MRM transition ratios. For instance, the two most abundant product ions from the collision-induced dissociation of PAHSAs are palmitate (m/z 255.2) and dehydrated hydroxystearic acid (m/z 281.2).[1][3] Analyzing the ratio of these ions can help differentiate true FAHFA signals from contaminants.[3]
Q4: My sample analysis time is very long. Are there ways to shorten it without compromising data quality?
A4: Historically, FAHFA analysis has involved long run times, sometimes up to 90 minutes, to resolve various isomers.[1][2][3] However, faster protocols have been developed. By optimizing the LC method, including the column and mobile phase composition, the analysis time can be reduced to 30 minutes without losing the resolution of key isomers.[1][3][7] Additionally, modifying the SPE method to use positive pressure can significantly reduce the sample preparation time.[2][8][9]
Q5: Are there alternatives to measuring PAHSAs if background noise is persistently high?
A5: Yes. If you consistently encounter high background signals with PAHSAs, consider analyzing other FAHFA families. Oleic Acid Esters of Hydroxystearic Acids (OAHSAs), for example, have been shown to have a much lower background signal.[1][2][3][7] This makes them potentially better markers, especially in samples with low FAHFA concentrations like serum.[3]
Troubleshooting Guides
Issue 1: High Background Signal in Mass Spectrometry Data
-
Symptoms:
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated SPE Cartridges [1][2][3][4] | Pre-wash SPE Cartridges: Before sample loading, wash the silica (B1680970) SPE cartridge with ethyl acetate (B1210297) followed by hexane (B92381) to remove contaminants.[1][2][3] |
| Lot-to-lot Variability in SPE Cartridges [3] | Run Blank Samples: Always process a blank sample (e.g., water instead of serum) through the entire extraction and analysis workflow to determine the background level for each new batch of SPE cartridges.[3][10] |
| Contaminated Solvents or Lab Materials [3] | Use High-Purity Reagents: Employ LC-MS grade solvents and additives.[11] |
| System Contamination [5] | Regular System Maintenance: Clean the injector port and replace the liner and septum regularly.[5][6] |
Issue 2: Poor Recovery of FAHFAs
-
Symptoms:
-
Low signal intensity for target FAHFAs.
-
Inconsistent quantification results.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Improper Sample Storage [4] | Store Samples at -80°C: Store lipid extracts at -80°C under an inert gas (e.g., nitrogen) to prevent degradation.[4][12][13][14] Avoid repeated freeze-thaw cycles.[12][13][14] |
| Inefficient Extraction | Optimize Extraction Method: Choose an appropriate lipid extraction method based on your sample type. The modified Bligh-Dyer and MTBE methods are commonly used.[4][8] |
| SPE Issues [4] | Ensure Proper SPE Technique: Adequately condition and equilibrate the SPE cartridge. Do not overload the cartridge, and use the correct elution solvent and volume.[4] |
Experimental Protocols
Modified Bligh-Dyer Lipid Extraction from Adipose Tissue
-
Homogenization: Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[4]
-
Internal Standard Addition: Prior to homogenization, add an appropriate amount of a 13C-labeled FAHFA internal standard to the chloroform.[4]
-
Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.[4]
-
Lipid Collection: Carefully transfer the lower organic phase to a new glass vial.[4]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.[4]
-
Storage: Store the dried lipid extract at -80°C until further processing.[4]
Solid-Phase Extraction (SPE) for FAHFA Enrichment
-
Cartridge Pre-wash: Pre-wash a silica SPE cartridge (e.g., 500 mg silica, 3 mL) with 6 mL of ethyl acetate.[1][2]
-
Conditioning: Condition the cartridge with 6 mL of hexane.[1][2]
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[1][2]
-
Elution of Neutral Lipids: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[1][2]
-
Elution of FAHFAs: Elute the FAHFA fraction with 4 mL of ethyl acetate.[1][2]
-
Drying and Storage: Dry the FAHFA fraction under a gentle stream of nitrogen and store it at -80°C.[1][2]
Visualized Workflows
Caption: A high-level overview of the FAHFA analysis workflow.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Sample Size Guidelines for Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
stability testing of 9-SAHSA in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability studies of 9-hydroxy-10-stearic acid (9-SAHSA) in various solvents. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: The choice of solvent depends on the intended application. Based on available data and the physicochemical properties of similar lipids, the following solvents are commonly used:
-
Organic Solvents:
-
Methyl Acetate: this compound is available commercially as a solution in methyl acetate, with a reported stability of at least two years when stored appropriately.[1][2]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are good solvents for achieving higher concentrations of this compound.[1][3]
-
Ethanol (B145695): Ethanol is another suitable organic solvent for dissolving this compound.[1][3]
-
-
Aqueous Solutions:
It is crucial to note that the long-term stability of this compound has not been extensively studied in all of these solvents. Therefore, it is highly recommended to perform solvent-specific stability studies for your particular experimental conditions.
Q2: What are the typical storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solvent with an inert gas like argon or nitrogen to prevent oxidation.
Q3: How can I assess the stability of this compound in my chosen solvent?
A3: A stability study should be conducted to determine the rate of degradation of this compound under specific storage conditions. This typically involves:
-
Preparation of this compound solution: Prepare a stock solution of known concentration in the solvent of interest.
-
Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., different temperatures, light exposure).
-
Time-point analysis: At regular intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot and analyze the concentration of this compound.
-
Data analysis: Plot the concentration of this compound against time to determine the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound peak during analysis. | 1. Degradation: The compound may have degraded due to improper storage or handling. 2. Low Solubility: this compound may not be fully dissolved in the chosen solvent. 3. Analytical Method Issues: The analytical method may not be sensitive enough or optimized for this compound. | 1. Review Storage: Ensure storage at low temperatures, protected from light and oxygen. Prepare fresh solutions. 2. Check Solubility: Visually inspect for precipitates. Consider gentle warming or sonication to aid dissolution. Verify solubility limits in the chosen solvent. 3. Method Optimization: Optimize the LC-MS/MS method, including the mobile phase, gradient, and MS parameters. Ensure appropriate sample preparation. |
| Inconsistent results between replicates. | 1. Inaccurate Pipetting: Inconsistent volumes of stock solution or reagents. 2. Incomplete Dissolution: The compound is not homogeneously dissolved. 3. Evaporation of Solvent: Solvent evaporation during sample preparation or storage can concentrate the sample. | 1. Calibrate Pipettes: Use calibrated pipettes and proper pipetting techniques. 2. Ensure Homogeneity: Vortex or sonicate the solution before taking aliquots. 3. Minimize Evaporation: Use tightly sealed vials. Prepare samples immediately before analysis. |
| Appearance of unknown peaks in the chromatogram over time. | 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: Contamination from the solvent, container, or handling. | 1. Characterize Degradants: Use high-resolution mass spectrometry to identify the mass of the degradation products. This is crucial for developing a stability-indicating method. 2. Run Blanks: Analyze a solvent blank to rule out contamination. Use high-purity solvents and clean labware. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
1. Materials:
-
This compound
-
High-purity solvent of interest
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Pipettes and tips
-
Inert gas (Argon or Nitrogen)
-
Storage chambers/freezers at desired temperatures
-
LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber vials (e.g., 100 µL per vial).
-
If desired, flush the headspace of each vial with an inert gas before sealing.
-
Place the vials in the designated storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a condition with light exposure if photostability is being assessed.
-
-
Sample Analysis (Time Points):
-
At each predetermined time point (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the sample for analysis by diluting it to a suitable concentration for the LC-MS/MS assay.
-
Analyze the sample using a validated stability-indicating LC-MS/MS method.
-
-
Data Evaluation:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This is a starting point for developing a quantitative LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~50% B to 100% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor the transition of the parent ion to a characteristic product ion. For this compound (C₃₆H₇₀O₄, MW: 566.9 g/mol ), the deprotonated molecule [M-H]⁻ would be m/z 565.9. Fragmentation would need to be optimized, but characteristic fragments would arise from the cleavage of the ester bond.
Data Presentation
Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Various Solvents
| Storage Condition | Solvent | T=0 | 1 Month | 3 Months | 6 Months |
| -20°C, Dark | Methyl Acetate | 100% | 99.5% | 99.1% | 98.5% |
| DMSO | 100% | 99.2% | 98.8% | 98.0% | |
| Ethanol | 100% | 98.9% | 98.2% | 97.1% | |
| 4°C, Dark | Methyl Acetate | 100% | 98.1% | 96.5% | 94.2% |
| DMSO | 100% | 97.8% | 95.9% | 93.1% | |
| Ethanol | 100% | 97.2% | 94.8% | 91.5% | |
| 25°C, Dark | Methyl Acetate | 100% | 92.3% | 85.1% | 75.4% |
| DMSO | 100% | 91.5% | 83.2% | 72.8% | |
| Ethanol | 100% | 90.8% | 81.7% | 70.2% | |
| 25°C, Light | Ethanol | 100% | 85.4% | 72.1% | 58.9% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathway
Caption: Potential signaling pathway of this compound, possibly involving the PI3K/Akt/mTOR pathway to modulate autophagy and glucose metabolism.
Experimental Workflow
Caption: A streamlined workflow for conducting a comprehensive stability study of this compound.
References
Technical Support Center: Enhancing Reproducibility of 9-SAHSA Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and reliability of 9-SAHSA (9-stearic acid ester of hydroxy stearic acid) bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a member of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties, making them promising therapeutic targets for metabolic and inflammatory diseases. This compound, like other FAHFAs, is investigated for its ability to modulate cellular signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs) such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).
Q2: What are the primary functional bioassays for this compound?
A2: The primary functional bioassays for this compound and other GPR120 agonists include:
-
Calcium Mobilization Assays: As GPR120 predominantly couples to Gαq/11 proteins, agonist binding triggers the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. This transient calcium flux is a robust indicator of receptor activation.
-
β-Arrestin Recruitment Assays: Upon activation, GPR120 recruits β-arrestin proteins, which are involved in receptor desensitization and G protein-independent signaling. These assays are valuable for identifying biased agonism.
-
ERK Phosphorylation Assays: Activation of GPR120 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule.
Q3: How should I prepare this compound for cell-based assays to ensure solubility and minimize cytotoxicity?
A3: Due to its hydrophobic nature, this compound has low solubility in aqueous cell culture media. To overcome this, it is crucial to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[3] Improper preparation can lead to precipitation, inconsistent concentrations, and cellular toxicity. A detailed protocol for preparing this compound with BSA is provided in the "Experimental Protocols" section. It is also important to note that the solvents used to dissolve the fatty acid stock, such as ethanol (B145695) or DMSO, can themselves be toxic to cells at certain concentrations and may interfere with some assay readouts.
Q4: What is the stability of this compound in storage?
A4: The stability of this compound is dependent on its formulation and storage conditions. When stored as a solution in an organic solvent like methyl acetate (B1210297) at -20°C, it is generally stable for at least two years. For long-term storage of this compound in DMSO, it is recommended to store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. The presence of water can be more detrimental to compound stability than oxygen.
Troubleshooting Guides
Problem 1: Low or No Signal in GPR120 Activation Assays (e.g., Calcium Flux)
| Possible Cause | Troubleshooting Steps |
| Poor this compound Solubility/Bioavailability | Ensure proper complexation of this compound with fatty acid-free BSA. See the detailed protocol below. Optimize the this compound:BSA molar ratio. |
| Inactive this compound | Verify the integrity of your this compound stock. If possible, use a fresh batch and confirm its activity with a positive control. |
| Low Receptor Expression | Confirm the expression of GPR120 in your chosen cell line. If using a transient transfection system, optimize transfection efficiency. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay in parallel. |
| Suboptimal Assay Conditions | Optimize cell seeding density, dye loading conditions (for calcium flux assays), and incubation times. Ensure all reagents are at the correct temperature before use. |
| Incorrect Instrument Settings | Verify the plate reader settings for excitation and emission wavelengths, as well as the signal reading time. |
Problem 2: High Background Signal in Bioassays
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | This can occur with some overexpressed GPCRs. If possible, use an inverse agonist to reduce basal activity or select a cell line with lower receptor expression. |
| Non-specific Binding | Increase the number of wash steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. |
| Cellular Autofluorescence | Use phenol (B47542) red-free media during the assay. Check for autofluorescence of your test compounds. |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can interfere with assay readouts. |
Problem 3: High Variability and Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Strictly adhere to a standardized protocol for preparing the this compound-BSA complex for every experiment. Prepare fresh solutions for each experiment. |
| Variable Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with prolonged culturing. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting techniques. |
| Edge Effects on Assay Plates | To minimize edge effects, do not use the outer wells of the assay plate. Ensure even temperature and humidity distribution during incubations. |
Quantitative Data
The potency of GPR120 agonists can vary depending on the specific compound, the cell line used, and the type of functional assay. The following table provides a summary of reported half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for various GPR120 agonists to serve as a reference.
| Agonist | Agonist Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type |
| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified |
| TUG-891 | Synthetic Selective | GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
| EPA (Eicosapentaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
| Compound A | Synthetic Selective | GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell-Based Assays
This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture experiments.[3][4][5][6]
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile glass vials
-
Water bath
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution. Do not vortex vigorously to avoid foaming.
-
Complexation of this compound with BSA: a. In a sterile glass vial, add the required volume of the BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to the desired final concentration. The final concentration of ethanol should be kept low (typically <0.5%) to avoid cytotoxicity. c. Incubate the mixture in a 37°C water bath for at least 30-60 minutes with occasional gentle mixing to allow for the complex to form.
-
Sterilization and Storage: a. Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter. b. Prepare single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: GPR120-Mediated Calcium Mobilization Assay
Materials:
-
Cells expressing GPR120 (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an organic anion transporter inhibitor, optional but recommended)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound-BSA complex
-
Positive control agonist (e.g., TUG-891)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed GPR120-expressing cells into the assay plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Dye Loading: a. Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate in the dark at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature.
-
Compound Addition and Signal Reading: a. Prepare serial dilutions of the this compound-BSA complex and control compounds in the assay buffer. b. Place the cell plate into the fluorescence plate reader. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. Inject the compounds into the wells and immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 seconds for 60-120 seconds) to capture the peak calcium response.
-
Data Analysis: a. Calculate the change in fluorescence for each well (peak fluorescence - baseline fluorescence). b. Plot the change in fluorescence against the log of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: GPR120 signaling pathways activated by this compound.
Caption: General experimental workflow for a this compound bioassay.
Caption: Troubleshooting decision tree for this compound bioassays.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wklab.org [wklab.org]
- 5. researchgate.net [researchgate.net]
- 6. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
dealing with low endogenous levels of 9-SAHSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-stearoyl-hydroxystearic acid (9-SAHSA), particularly when dealing with low endogenous levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its endogenous levels relevant?
This compound is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It is formed by the esterification of stearic acid to the 9-hydroxyl group of hydroxystearic acid.[2] Endogenous levels of this compound are of significant interest as they are correlated with metabolic health. For instance, levels of this compound are reduced in the serum and adipose tissue of insulin-resistant humans, while being elevated in insulin-sensitive mice.[3] This suggests a potential role for this compound in glucose homeostasis and insulin (B600854) sensitivity.[3][4]
Q2: What are the known biological functions and signaling pathways of this compound?
This compound exerts several biological effects, primarily through its interaction with G-protein-coupled receptors (GPCRs). It is a known agonist of GPR120, and its activation of this receptor is linked to enhanced glucose uptake and anti-inflammatory effects.[5][6][7] The anti-inflammatory response is partly mediated by the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway.[5][6] Additionally, this compound has been shown to be involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][8] Some studies also suggest it can antagonize certain chemokine receptors.[1]
Q3: Which biological matrices are most suitable for measuring endogenous this compound?
Endogenous this compound can be measured in various biological matrices. The most common are serum, plasma, and adipose tissue.[3][9] The choice of matrix will depend on the specific research question. Adipose tissue is a primary site of FAHFA synthesis and storage, while serum or plasma levels may reflect systemic concentrations.[3][10]
Q4: What is the typical concentration range for endogenous this compound?
Endogenous concentrations of this compound are typically low, often in the nanomolar range in circulation.[1] These low levels necessitate highly sensitive analytical techniques for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal During LC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your lipid extraction protocol. A common method involves a modified Bligh-Dyer or Folch extraction using a chloroform (B151607)/methanol (B129727)/water solvent system. Ensure proper phase separation to recover the lipid-containing organic layer.[10] Consider using a solid-phase extraction (SPE) step with a silica (B1680970) cartridge to enrich for FAHFAs.[10] |
| Sample Degradation | This compound can be susceptible to degradation. Ensure samples are collected and processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles. |
| Insufficient Sample Amount | Due to low endogenous levels, a sufficient starting amount of tissue or biofluid is crucial. For adipose tissue, 100-150 mg is a recommended starting point. For serum, consider using 150-300 µL or more if available.[9] |
| Low Ionization Efficiency | Optimize your mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode electrospray ionization (ESI) is typically used for FAHFA analysis. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound and your internal standard. For 9-PAHSA (a related FAHFA), common fragments are observed at m/z 255 (palmitic acid), m/z 299 (hydroxystearic acid), and m/z 281 (C18:1 fatty acid).[9] While this compound has a different acyl chain, the fragmentation pattern of the hydroxystearic acid moiety should be similar. |
Issue 2: High Variability in this compound Measurements Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | For tissue samples, ensure complete and consistent homogenization to achieve uniform lipid extraction. Using a Dounce homogenizer on ice is a reliable method.[10] |
| Inaccurate Internal Standard Spiking | Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) and add it at the very beginning of the sample preparation process to account for variability in extraction and derivatization.[9] Ensure the internal standard is accurately and consistently pipetted into each sample. |
| Solvent Evaporation | During sample reconstitution prior to LC-MS injection, minimize solvent evaporation by preparing samples in small batches and keeping them at a low temperature (e.g., 10°C).[9] |
| Carryover on LC Column | Run blank injections between samples to check for and mitigate carryover, especially after injecting high-concentration standards or samples.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Adipose Tissue
This protocol is adapted from established methods for FAHFA extraction.[10]
Materials:
-
Adipose tissue (100-150 mg)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Stable isotope-labeled internal standard (e.g., ¹³C-9-SAHSA)
-
Dounce homogenizer
-
Silica Solid-Phase Extraction (SPE) cartridges (500 mg)
Procedure:
-
Homogenization: In a pre-chilled Dounce homogenizer on ice, add the weighed adipose tissue, 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform. Spike with the internal standard. Homogenize thoroughly.
-
Phase Separation: Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase and transfer it to a new tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen.
-
SPE Enrichment:
-
Condition a silica SPE cartridge with 6 mL of ethyl acetate, followed by 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the cartridge.
-
Wash with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate.
-
-
Final Preparation: Dry the FAHFA fraction under nitrogen and reconstitute in a suitable volume of methanol for LC-MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column.
Procedure:
-
Chromatographic Separation: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol (B) to achieve chromatographic separation of this compound from its isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Determine the optimal precursor ion [M-H]⁻ and characteristic product ions.
-
Internal Standard: Use the corresponding transitions for the stable isotope-labeled standard.
-
-
Quantification: Create a standard curve using a serial dilution of a this compound analytical standard with a fixed concentration of the internal standard. Quantify the endogenous this compound levels in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: this compound signaling through GPR120.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 9-SAHSA and 5-SAHSA Isomers: Biological Activity and Therapeutic Potential
A detailed examination of two stearic acid esters of hydroxy stearic acid (SAHSA) isomers, 9-SAHSA and 5-SAHSA, reveals distinct differences in their biological activities, particularly in their anti-inflammatory effects and influence on glucose metabolism. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among them, stearic acid esters of hydroxy stearic acid (SAHSAs) have garnered significant interest. The position of the ester linkage on the hydroxy stearic acid backbone plays a crucial role in determining the biological potency of these isomers. This guide focuses on a comparative analysis of this compound and 5-SAHSA, summarizing their known biological activities, outlining the experimental protocols used to assess these activities, and visualizing the key signaling pathways they modulate.
Quantitative Comparison of Biological Activities
While direct comparative studies on this compound and 5-SAHSA are limited, research on the closely related palmitic acid esters of hydroxy stearic acid (PAHSAs) provides valuable insights into the potential differences in their biological activities. The following tables summarize the available quantitative data for these related compounds, offering a proxy for understanding the structure-activity relationship of SAHSA isomers.
Table 1: Comparative Anti-Inflammatory Activity of 9-PAHSA vs. 5-PAHSA
| Compound | Assay | Cell Line/System | Key Finding |
| 9-PAHSA | LPS-induced CXCL10 Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | More potent than 5-PAHSA in reducing CXCL10 secretion. A 2- and 3.7-fold reduction at 10 µM and 100 µM, respectively.[1] |
| 5-PAHSA | LPS-induced CXCL10 Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | Less potent than 9-PAHSA. A statistically significant 1.8-fold reduction was observed only at the highest concentration of 100 µM.[1] |
| 9-PAHSA | CCL19-induced CD4+ T-cell Migration | Human CD4+ T-cells | Significantly decreased migration by 27% at 10 µM.[1] |
| 5-PAHSA | CCL19-induced CD4+ T-cell Migration | Human CD4+ T-cells | Did not modulate migration.[1] |
Table 2: Comparative Effects on Glucose Metabolism of this compound vs. 5-SAHSA
| Compound | Biological Activity | Cell Line/System | Observation |
| This compound | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | MIN6 cells | Potentiates GSIS. |
| 5-SAHSA | Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells | Does not potentiate GSIS. |
| This compound | Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | Potentiates glucose transport. |
| 5-SAHSA | Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | Potentiates glucose transport. |
Signaling Pathways
Both this compound and 5-SAHSA are known to exert their effects, at least in part, through the activation of G-protein coupled receptor 120 (GPR120). The anti-inflammatory actions are primarily mediated by the inhibition of the pro-inflammatory NF-κB signaling pathway.
GPR120 Signaling Pathway
Activation of GPR120 by SAHSA isomers initiates a signaling cascade that leads to the recruitment of β-arrestin 2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of the NF-κB and JNK pathways.[2][3]
Lipopolysaccharide (LPS)-induced NF-κB Activation Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, primarily through Toll-like receptor 4 (TLR4). This activation leads to a signaling cascade that results in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes.
Experimental Protocols
GPR120 Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following the activation of GPR120.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer containing HBSS, 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and 5-SAHSA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in an assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.
-
-
Assay Performance:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 20 µL of the SAHSA solutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximum response.
-
Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
NF-κB Activation Assay (Immunofluorescence)
This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells onto glass coverslips in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or 5-SAHSA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes). Include appropriate vehicle and positive controls.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells per condition using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
-
Conclusion
The available evidence suggests that this compound and 5-SAHSA exhibit distinct biological activities. Based on data from closely related PAHSAs, this compound appears to be a more potent anti-inflammatory agent than 5-SAHSA. Both isomers have been shown to enhance insulin-stimulated glucose uptake, while only this compound potentiates glucose-stimulated insulin secretion. These differences underscore the importance of the ester bond position in determining the therapeutic potential of these endogenous lipids. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their GPR120 activation and to expand the understanding of their structure-activity relationships for the development of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 9-SAHSA and 9-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of two prominent fatty acid esters of hydroxy fatty acids (FAHFAs), 9-stearic acid-hydroxy-stearic acid (9-SAHSA) and 9-palmitic acid-hydroxy-stearic acid (9-PAHSA). These endogenous lipids have garnered significant interest for their potential therapeutic applications in metabolic and inflammatory diseases. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in research and development efforts.
Efficacy Comparison: this compound vs. 9-PAHSA
Current research indicates that both this compound and 9-PAHSA possess anti-diabetic and anti-inflammatory properties. However, the extent of their efficacy and their precise mechanisms of action exhibit notable differences. 9-PAHSA has been more extensively studied, with a larger body of quantitative data available.
Summary of Biological Effects
| Biological Effect | This compound | 9-PAHSA |
| Insulin (B600854) Sensitivity | Potentiates insulin-stimulated glucose transport in adipocytes.[1] | Improves glucose tolerance and enhances insulin sensitivity.[2][3] Potentiates insulin-stimulated glucose transport in adipocytes.[1] |
| Anti-inflammatory Activity | Attenuates LPS-induced cytokine secretion.[1] | Exhibits weak anti-inflammatory potential by reducing LPS-induced chemokine secretion.[4][5] Inhibits the NF-κB signaling pathway.[6] |
| Receptor Activity | Data not available. | Weak agonist of GPR120.[4] Antagonist of chemokine receptors CCR6, CCR7, CXCR4, and CXCR5.[4] |
| Signaling Pathways | Likely involves PI3K/Akt and NF-κB pathways, similar to other FAHFAs. | Modulates the PI3K/Akt/mTOR pathway.[7][8] Inhibits NF-κB signaling.[6] |
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and 9-PAHSA. It is important to note that there is a significant lack of quantitative data for this compound in the public domain.
| Parameter | This compound | 9-PAHSA |
| GPR120 Activation | Data not available | Weak agonism reported, but no EC50 value consistently provided.[4] Did not show activity in an AP-TGF-α shedding assay for GPR120.[9] |
| Chemokine Receptor Antagonism (IC50) | Data not available | CCR6: 1.7 µM[10] CCR7: 3.2 µM[10] CXCR4: 3.9 µM[10] CXCR5: 19 µM[10] |
| Insulin-Stimulated Glucose Uptake | Potentiates glucose transport by ~40-60% at 20 µM in 3T3-L1 adipocytes.[1] | Potentiates glucose transport by ~20-40% at 20 µM in 3T3-L1 adipocytes.[1] |
| LPS-induced IL-6 Secretion Inhibition | Attenuates secretion, but specific IC50 data is not available.[1] | Reduces secretion of various chemokines at high concentrations (10–100 µM).[4][5] |
Signaling Pathways
The signaling cascades initiated by this compound and 9-PAHSA are crucial to their biological functions. While the pathway for 9-PAHSA is better characterized, the signaling of this compound is inferred from the general understanding of FAHFAs.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of this compound and 9-PAHSA.
Protocol 1: General Synthesis of this compound and 9-PAHSA
This protocol describes a general method for the esterification of 9-hydroxystearic acid with either stearic acid or palmitic acid.
Materials:
-
9-Hydroxystearic acid
-
Stearic acid or Palmitic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 9-hydroxystearic acid (1 equivalent) and either stearic acid or palmitic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the fatty acid/hydroxy fatty acid mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure this compound or 9-PAHSA.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.[2][4][11][12]
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
Insulin solution (100 nM)
-
This compound or 9-PAHSA stock solutions in DMSO
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
Procedure:
-
Differentiate 3T3-L1 preadipocytes to mature adipocytes.
-
On the day of the assay, wash the cells twice with warm KRH buffer.
-
Serum-starve the cells in KRH buffer for 2 hours at 37°C.
-
Pre-incubate the cells with or without the desired concentrations of this compound or 9-PAHSA for 1 hour.
-
Stimulate the cells with or without 100 nM insulin for 30 minutes at 37°C.
-
To measure non-specific glucose uptake, add cytochalasin B to a set of wells 15 minutes prior to the addition of radiolabeled glucose.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration of each well.
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.[4][13][14][15]
Materials:
-
Cell lysates treated with this compound or 9-PAHSA
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare cell lysates from cells treated with this compound or 9-PAHSA for various times and concentrations.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and 9-PAHSA, highlighting their potential as therapeutic agents. While both molecules demonstrate beneficial effects on glucose metabolism and inflammation, the currently available data suggests that 9-PAHSA has been more thoroughly characterized, with specific receptor interactions and signaling pathways identified. A significant knowledge gap exists for this compound, particularly concerning its receptor binding profile and quantitative dose-response relationships in various assays. Further research is imperative to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with 9-PAHSA. The provided experimental protocols and workflows serve as a foundation for researchers to conduct these much-needed investigations.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3T3-L1 Cell Line: A Key to Understanding Obesity [cytion.com]
- 12. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 13. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-SAHSA and Metformin: Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 9-hydroxy-stearoyl-alpha-linolenic acid (9-SAHSA) and metformin (B114582) on glucose metabolism. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the distinct and overlapping mechanisms of these two compounds.
I. Overview of Mechanisms of Action
This compound is an endogenous lipid that primarily acts as a ligand for G-protein-coupled receptor 120 (GPR120).[1][2] Its effects on glucose metabolism are largely mediated through the activation of this receptor, which is expressed in various tissues, including adipose tissue and enteroendocrine cells.[1][2][3] Activation of GPR120 by this compound has been shown to enhance glucose uptake and promote the browning of white adipose tissue, a process associated with increased energy expenditure.[1][2]
Metformin is a widely prescribed biguanide (B1667054) that improves glucose homeostasis through multiple mechanisms. A primary mode of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4][5][6] Metformin is known to reduce hepatic glucose production, increase insulin (B600854) sensitivity in peripheral tissues, and enhance glucose uptake.[4][7][8] Its effects are observed in various tissues, including the liver, skeletal muscle, and adipose tissue.[4][7]
II. Comparative Effects on Key Metabolic Parameters
The following tables summarize the quantitative effects of this compound and metformin on critical aspects of glucose metabolism, based on available experimental data. It is important to note that the data are compiled from different studies with varying experimental conditions.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Experimental Model | Treatment Details | Key Findings | Reference |
| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Acute oral administration of 5- or 9-PAHSA | Improved glucose tolerance with a reduced area under the glucose excursion curve.[9][10] | [9][10] |
| Basal Glycemia | High-Fat Diet (HFD)-fed mice | 30 minutes post-oral administration of 5- or 9-PAHSA | Lowered basal glycemia.[9] | [9] |
| Insulin Sensitivity | High-Fat Diet (HFD)-fed mice | Chronic treatment with 9-PAHSA via minipumps | Improved insulin sensitivity.[10] | [10] |
| GLP-1 Secretion | STC-1 enteroendocrine cells | Treatment with 5- and 9-PAHSA | Stimulated GLP-1 secretion in a dose-dependent manner.[9] | [9] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Human islets | Treatment with 5-PAHSA at 20 mM glucose | Augmented the insulin secretion response.[9] | [9] |
| Adipose Tissue Browning | 3T3-L1 adipocytes | Treatment with 9-PAHSA | Induced browning via enhanced expression of brown fat-specific genes.[1][2] | [1][2] |
Table 2: Effects of Metformin on Glucose Metabolism
| Parameter | Experimental Model | Treatment Details | Key Findings | Reference |
| Intestinal Glucose Uptake | Patients with Type 2 Diabetes | Metformin treatment | 2-fold increase in the small intestine and 3-fold increase in the colon.[11] | [11] |
| Insulin-Stimulated Glucose Transport | Skeletal muscle of Sprague-Dawley rats | 320 mg/kg/day for 20 days | Significantly elevated insulin-stimulated glucose transport.[12] | [12] |
| GLUT4 Translocation | L6-GLUT4 cells | 2 mM for 20-24 hours | Increased the amount of HA-GLUT4-GFP on the plasma membrane by 40%.[13] | [13] |
| Adipose Tissue Metabolism | Obese C57BL/6J mice | Metformin treatment | Improved insulin sensitivity and affected fatty acid metabolism in white and brown adipose tissue.[14] | [14] |
| Adipokine Secretion | Patients with metabolic syndrome | Metformin treatment | Correlated with increased adiponectin and decreased leptin and resistin secretion.[4] | [4] |
| Hepatic Glucose Production | General mechanism | Metformin treatment | Reduces hepatic glucose production.[4][7][8] | [4][7][8] |
III. Signaling Pathways and Molecular Mechanisms
This compound Signaling Pathway
This compound primarily signals through GPR120. Upon binding, it can initiate a cascade that leads to enhanced glucose uptake and anti-inflammatory effects. In adipocytes, this signaling is linked to the browning of white fat.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin and Adipose Tissue: A Multifaceted Regulator in Metabolism, Inflammation, and Regeneration [e-enm.org]
- 5. Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metformin and Adipose Tissue: A Multifaceted Regulator in Metabolism, Inflammation, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Alters The Insulin Signaling Pathway In Ischemic Cardiac Tissue In A Swine Model Of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 13. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of metformin on metabolism of white and brown adipose tissue in obese C57BL/6J mice | springermedizin.de [springermedizin.de]
Unveiling the In Vivo Anti-Inflammatory Potential of 9-SAHSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 9-stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (9-SAHSA), a recently identified bioactive lipid, against other alternatives. The information presented herein is based on available preclinical data, offering insights into its therapeutic potential and mechanistic action.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties in various in vivo models, particularly in attenuating gut inflammation and systemic inflammatory responses. Its mechanism of action is multifaceted, primarily involving the activation of G-protein coupled receptor 120 (GPR120) and modulation of chemokine receptor signaling. While direct head-to-head in vivo comparisons with standard-of-care anti-inflammatory drugs are limited in the current literature, this guide consolidates available data to facilitate an objective assessment of this compound's performance against related compounds and provides context with established therapies.
Comparative Analysis of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from in vivo studies, offering a comparative perspective on the anti-inflammatory effects of this compound and other relevant agents.
Table 1: Comparison of this compound and Other FAHFAs in a DSS-Induced Colitis Mouse Model
| Compound | Dosage | Key Efficacy Endpoints | Outcome |
| This compound | Not specified in available abstracts | Significant improvements in clinical outcomes | Remediated chemically induced colitis[1] |
| 5-PAHSA | Not specified in available abstracts | Compared for glucose tolerance and insulin (B600854) sensitivity | Improved glucose tolerance and insulin sensitivity[1] |
| Vehicle | - | Control for colitis induction | Exhibited signs of severe colitis |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in High-Fat Diet (HFD)-Fed Mice
| Treatment | Key Pro-inflammatory Cytokines | Outcome |
| This compound (oral gavage) | TNF-α, IL-1β in adipose tissue macrophages | Significant reduction in cytokine levels[1] |
| Vehicle | TNF-α, IL-1β in adipose tissue macrophages | Elevated levels of pro-inflammatory cytokines |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to mimic the pathology of inflammatory bowel disease (IBD).
Animal Model: C57BL/6 mice are typically used.[2]
Induction of Colitis:
-
Mice are administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.[2][3]
-
The DSS solution is replaced with regular drinking water for a recovery period.[2]
-
Control animals receive regular drinking water throughout the study period.
Treatment Protocol:
-
This compound or a vehicle control is administered to the mice, typically via oral gavage, starting before or concurrently with DSS administration and continuing for a specified duration.
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for immune cell infiltration, crypt damage, and ulceration. A histological score is assigned based on the severity of these features.[4][5][6]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[7][8]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum are quantified using methods like ELISA or qRT-PCR.[9][10][11]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study the acute systemic inflammatory response.
Animal Model: BALB/c or C57BL/6 mice are commonly used.
Induction of Inflammation:
-
A single intraperitoneal (i.p.) injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to the mice.
-
Control animals receive an i.p. injection of a sterile saline vehicle.
Treatment Protocol:
-
This compound or a vehicle control is administered, often prior to the LPS challenge.
Assessment of Inflammation:
-
Cytokine Levels: Blood is collected at various time points after LPS injection, and serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.[10]
-
Survival Rate: In models with high doses of LPS, mortality is monitored over a set period.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its interaction with specific cellular signaling pathways.
GPR120 Signaling Pathway in Macrophages
This compound is an agonist for GPR120, a receptor highly expressed on macrophages. Activation of GPR120 by this compound is believed to initiate an anti-inflammatory cascade.
Caption: GPR120 activation by this compound inhibits NF-κB signaling.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a compound like this compound in vivo.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties in vivo, particularly in models of intestinal and systemic inflammation. Its mechanism of action via GPR120 activation presents a promising therapeutic target. However, to firmly establish its clinical potential, further research is warranted. Specifically, head-to-head comparative studies of this compound against current standard-of-care anti-inflammatory drugs, such as corticosteroids (e.g., dexamethasone) and aminosalicylates (e.g., mesalazine), in well-defined in vivo models are crucial. Such studies should include dose-response analyses and a comprehensive assessment of both efficacy and potential side effects to provide a clear picture of this compound's therapeutic index and its place in the landscape of anti-inflammatory treatments.
References
- 1. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic experimental colitis induced by dextran sulphate sodium (DSS) is characterized by Th1 and Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The HDAC Inhibitor, SAHA, Prevents Colonic Inflammation by Suppressing Pro-inflammatory Cytokines and Chemokines in DSS-induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSPA9 reduction exacerbates symptoms and cell death in DSS-Induced inflammatory colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-SAHSA and PPAR Agonists: Mechanisms, Performance, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between 9-stearoyl-hydroxy-stearic acid (9-SAHSA), an endogenous lipid, and synthetic peroxisome proliferator-activated receptor (PPAR) agonists. We will delve into their distinct signaling pathways, compare their performance based on experimental data, and provide detailed methodologies for key evaluative assays.
Introduction: Two Distinct Approaches to Metabolic and Inflammatory Regulation
The management of metabolic and inflammatory diseases is a cornerstone of modern pharmacology. In this context, two classes of molecules have garnered significant interest: the newly discovered endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), and the well-established synthetic agonists of peroxisome proliferator-activated receptors (PPARs).
This compound is a member of the FAHFA family, specifically a stearic acid ester of hydroxy stearic acid.[1] Levels of this lipid have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and its administration in animal models has been shown to improve glucose tolerance and exert anti-inflammatory effects.[2][3]
PPARs are a group of ligand-activated transcription factors within the nuclear receptor superfamily.[4][5] They are critical regulators of glucose homeostasis, lipid metabolism, and inflammatory responses.[6] There are three primary isoforms—PPARα, PPARγ, and PPARδ—each with distinct tissue distribution and physiological roles. Synthetic agonists targeting these receptors, such as fibrates (PPARα) and thiazolidinediones (TZDs) (PPARγ), are used clinically to treat dyslipidemia and type 2 diabetes, respectively.[6][7]
This guide will compare these two classes of compounds, highlighting their fundamental differences in mechanism, potency, and biological effects to inform future research and drug development efforts.
Comparative Mechanisms of Action
This compound and PPAR agonists operate through fundamentally different cellular signaling pathways. This compound primarily engages a cell-surface receptor, initiating a rapid signaling cascade, whereas PPAR agonists translocate to the nucleus to directly regulate gene expression.
The primary mechanism of action for this compound involves the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[8][9] Binding of this compound to GPR120 on the cell surface, particularly on immune cells like macrophages, triggers a cascade that inhibits pro-inflammatory pathways. A key outcome is the suppression of the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[8][9] This leads to a reduction in the production of inflammatory cytokines.[2][9][10] Some evidence also suggests that at higher concentrations, this compound may exhibit weak anti-inflammatory potential through other mechanisms, possibly including the antagonism of certain chemokine receptors.[11][12]
Figure 1. Signaling pathway for this compound via GPR120 activation.
PPAR agonists function as direct ligands for intracellular nuclear receptors.[4][13] Upon entering the cell, the agonist binds to the ligand-binding domain (LBD) of its specific PPAR isoform (α, γ, or δ). This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[6][14] This PPAR-RXR complex then translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[13][14] The binding of the complex to PPREs facilitates the recruitment of co-activator proteins, which initiates the transcription of genes involved in lipid metabolism, glucose control, and inflammation.[6]
Figure 2. Canonical signaling pathway for PPAR agonists.
Comparative Performance Data
The functional differences between this compound and PPAR agonists are clearly reflected in their potency and biological effects. Synthetic PPAR agonists are generally several orders of magnitude more potent than this compound.
| Parameter | This compound | Rosiglitazone (PPARγ Agonist) | Fenofibrate (PPARα Agonist) | GW501516 (PPARδ Agonist) |
| Primary Target | GPR120[8][9] | PPARγ[15][16] | PPARα[17][18] | PPARδ[19] |
| Potency (EC₅₀/IC₅₀) | ~19 µM (IC₅₀)[11][20] | ~60 nM (EC₅₀)[15] | ~30 µM (EC₅₀, human)[17][18] | ~1.1 nM (EC₅₀)[19][21] |
| Primary Metabolic Effect | Improved glucose tolerance[3] | Insulin sensitization[6][15][22] | Lowers triglycerides[18][23] | Increases fatty acid oxidation[19][24] |
| Anti-Inflammatory Action | Reduces LPS-induced cytokine production via GPR120/NF-κB inhibition[2][9][10] | Suppresses pro-inflammatory cytokines, antagonizes NF-κB[25][[“]][27] | Reduces liver inflammation[[“]] | Anti-inflammatory effects shown in cultured cells[28] |
| Known Side Effects | Not well-documented | Weight gain, fluid retention, risk of heart failure, bone fractures[22][29] | Generally well-tolerated; potential for muscle or liver issues | Development halted due to rapid cancer development in animal studies[19] |
Experimental Protocols
The characterization of this compound and PPAR agonists relies on a suite of standardized in vitro assays. Below are detailed protocols for two fundamental experimental procedures.
This assay is the gold standard for quantifying the ability of a compound to functionally activate a specific PPAR isoform.
-
Objective: To determine the potency (EC₅₀) of a test compound as a PPAR agonist.
-
Principle: Cells are engineered to co-express a specific human PPAR subtype and a reporter plasmid. The plasmid contains a PPRE driving the expression of the luciferase gene. When an agonist activates the PPAR, the resulting complex binds to the PPRE and drives luciferase production, which is quantified by measuring luminescence.[14]
-
Detailed Methodology:
-
Cell Culture and Plating: Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media. Seed the cells into 96-well white, opaque assay plates and allow them to adhere.[30]
-
Transfection: Transiently co-transfect the cells with two plasmids: 1) an expression vector containing the full-length cDNA for the human PPAR isoform of interest (α, γ, or δ) and 2) a reporter vector containing multiple copies of a PPRE upstream of a firefly luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Preparation and Dosing: Prepare serial dilutions of the test compound (e.g., Rosiglitazone) and a reference agonist in an appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.4%.[31] Following transfection, replace the medium with fresh medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for 22-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for receptor activation and reporter gene expression.[31][32]
-
Cell Lysis and Luminescence Measurement: Remove the treatment media. Add a passive lysis buffer to each well. Subsequently, add a luciferase assay reagent containing the substrate (e.g., luciferin).[30][31]
-
Detection: Immediately measure the luminescence using a plate-reading luminometer.[31] If a normalization control like Renilla luciferase was used, add the appropriate substrate (e.g., coelenterazine) and perform a second read.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value.[31][33]
-
Figure 3. Experimental workflow for a PPAR luciferase reporter assay.
This assay directly measures the affinity of a compound for a receptor.
-
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of an unlabeled test compound to a purified PPAR ligand-binding domain (LBD).
-
Principle: The assay measures the ability of a non-radioactive test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound.[34][35]
-
Detailed Methodology:
-
Reagent Preparation:
-
Receptor: Use purified, recombinant human PPAR-LBD, often with a polyhistidine (His) tag for easy separation.[34]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known high-affinity ligand (e.g., [³H]-Rosiglitazone for PPARγ). The concentration should be near its dissociation constant (Kₔ).
-
Test Compound: Prepare serial dilutions of the unlabeled test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT.[34]
-
-
Assay Incubation: In a 96-well plate, combine the PPAR-LBD, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[36] Incubate the plate for a sufficient time (e.g., 60 minutes at 30°C) to reach binding equilibrium.[36]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-ligand complexes from the unbound radioligand. A common method is vacuum filtration. The reaction mixture is passed through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding. The filter traps the receptor complexes while the free radioligand passes through.[36]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[36]
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity retained on the filters using a microplate scintillation counter.[36]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[34]
-
-
Conclusion and Future Directions
The comparative analysis of this compound and synthetic PPAR agonists reveals two distinct therapeutic strategies for metabolic and inflammatory diseases.
-
PPAR Agonists are potent, well-characterized molecules that act as nuclear receptor modulators to directly alter the transcription of key metabolic and inflammatory genes. Their high potency is, however, often accompanied by significant mechanism-based side effects, as seen with TZDs, or off-target toxicity, which led to the discontinuation of GW501516 development.[19][22][29]
-
This compound represents a different paradigm. As an endogenous lipid acting through a cell-surface G-protein coupled receptor, it engages in a more upstream signaling pathway. While it is significantly less potent than synthetic PPAR agonists, its endogenous nature suggests a potentially more favorable safety profile. The anti-inflammatory and glucose-lowering effects observed in preclinical models are promising, though the data on its efficacy can be variable and its precise physiological role is still under active investigation.[2][37]
For researchers and drug development professionals, the choice between these approaches depends on the therapeutic goal. The development of novel PPAR agonists continues to focus on creating "partial" or "selective" modulators that retain therapeutic benefits while minimizing adverse effects. In contrast, research into this compound and other FAHFAs is focused on further elucidating their mechanism of action, confirming their therapeutic effects, and exploring whether their signaling pathway can be targeted with more potent and stable synthetic mimetics. Both avenues represent valuable and complementary efforts in the ongoing search for safer and more effective treatments for metabolic and inflammatory disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. imrpress.com [imrpress.com]
- 5. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR agonist - Wikipedia [en.wikipedia.org]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Fenofibrate, PPAR-alpha agonist (CAS 49562-28-9) | Abcam [abcam.com]
- 19. GW501516 - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. consensus.app [consensus.app]
- 27. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 29. scite.ai [scite.ai]
- 30. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 31. korambiotech.com [korambiotech.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 34. benchchem.com [benchchem.com]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. giffordbioscience.com [giffordbioscience.com]
- 37. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
9-SAHSA: A Comparative Analysis of Potency Within the FAHFA Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-stearoyl-hydroxy stearic acid (9-SAHSA) potency against other members of the fatty acid esters of hydroxy fatty acids (FAHFA) family. The information is compiled from experimental data to assist researchers in evaluating its potential as a therapeutic agent. This document details its anti-inflammatory and anti-diabetic properties, supported by experimental protocols and signaling pathway diagrams.
Comparative Potency of FAHFA Isomers
The biological activity of FAHFAs is highly dependent on their specific structure, including the constituent fatty acids and the position of the ester bond on the hydroxy fatty acid.[1] This structural diversity leads to a range of potencies across different biological assays. Below is a summary of the comparative potency of this compound and other FAHFA family members in key functional assays.
| FAHFA Family | Isomer | Anti-inflammatory Activity (LPS-induced IL-6 Secretion in BMDMs)[2] | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Cells[2] | Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes[2] |
| SAHSA | This compound | Active | Active (70% increase) | Inactive |
| 5-SAHSA | Active | Inactive | - | |
| 10-SAHSA | Inactive | Inactive | Inactive | |
| 12-SAHSA | Active | Active (29% increase) | Inactive | |
| 13-SAHSA | Inactive | Active (63% increase) | - | |
| PAHSA | 5-PAHSA | Active | Active | Active |
| 9-PAHSA | Active | Active | Active | |
| 10-PAHSA | Inactive | - | Inactive | |
| 12-PAHSA | Active | - | Inactive | |
| 13-PAHSA | Inactive | - | Inactive | |
| POHSA | 5-POHSA | Active | Inactive | - |
| 9-POHSA | Active | Inactive | - | |
| 10-POHSA | Active | Active (29-34% increase) | - | |
| 12-POHSA | Inactive | Active (29-34% increase) | - | |
| 13-POHSA | Inactive | Active (29-34% increase) | - | |
| OAHSA | 5-OAHSA | Active | Inactive | - |
| 9-OAHSA | Active | Active (25% increase) | - | |
| 10-OAHSA | Inactive | Active (27% increase) | - | |
| 12-OAHSA | Active | Active (54% increase) | - | |
| 13-OAHSA | Inactive | Active (68% increase) | - |
Data is based on a concentration of 20 μM for the anti-inflammatory and GSIS assays. A submaximal insulin concentration was used for the glucose transport assay.
Signaling Pathways
FAHFAs exert their biological effects through activation of specific G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][4]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of FAHFAs, including this compound, are largely mediated by the GPR120 receptor.[3] Upon activation, GPR120 recruits β-arrestin 2, which leads to the inhibition of pro-inflammatory signaling cascades.[3][5]
Caption: FAHFA Anti-inflammatory Signaling Pathway via GPR120.
Anti-diabetic Signaling Pathways
FAHFAs promote anti-diabetic effects through two main pathways: potentiation of glucose-stimulated insulin secretion (GSIS) via GPR40 in pancreatic β-cells, and enhancement of insulin-stimulated glucose uptake in adipocytes through GPR120.[3][6]
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Therapeutic Potential of 9-SAHSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel lipid molecule 9-hydroxystearic acid (9-SAHSA) has garnered attention for its potential therapeutic effects, particularly in the context of metabolic diseases. However, in vivo studies have yielded conflicting results, necessitating a careful comparison of the available data. This guide provides an objective overview of the in vivo validation of this compound's therapeutic potential, presenting both positive and negative findings, detailed experimental protocols, and a visualization of its proposed signaling pathway.
Performance Comparison: Conflicting Evidence
Initial studies investigating a racemic mixture of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), which includes this compound, in diet-induced obese (DIO) mice did not find significant improvements in metabolic parameters. In contrast, subsequent research focusing specifically on the S-enantiomer (S-9-PAHSA or this compound) has demonstrated beneficial effects on glucose and lipid metabolism in similar animal models.
A 2018 study reported that neither acute nor repeated treatment with 9-PAHSA isomers improved glucose control in DIO mice.[1][2][3] The researchers concluded that their data do not support the further development of PAHSAs for treating insulin (B600854) resistance and hyperglycemia.[1]
Conversely, more recent studies have shown that oral administration of S-9-PAHSA to mice with high-fat diet-induced diabetes can significantly improve metabolic health.[4][5][6][7][8][9][10] These positive findings suggest that the specific stereoisomer of 9-HSA is crucial for its therapeutic activity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies on S-9-PAHSA in high-fat diet-induced diabetic mouse models.
| Parameter | Control Group (High-Fat Diet) | S-9-PAHSA Treatment Group | Percentage Change | Reference |
| Fasting Blood Glucose | Elevated | Significantly Decreased | ▼ | [5][6][10] |
| Insulin Sensitivity | Impaired | Significantly Increased | ▲ | [5][6][10] |
| Glucose Tolerance | Impaired | Improved | ▲ | [7] |
| Serum LDL-C Levels | Significantly Elevated | Remarkably Reduced | ▼ | [4][9] |
| Body Weight | Increased | No Significant Change | ↔ | [5][6] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common method to induce obesity and metabolic syndrome in mice is through a high-fat diet.
-
Animal Model: Male C57BL/6J mice, typically 6 weeks of age, are used.[11]
-
Acclimation: Mice are acclimated for at least one week on a normal chow diet upon arrival.[12]
-
Diet: The experimental group is fed a high-fat diet (e.g., 60% of total energy from fat), while the control group receives a low-fat diet (e.g., 10% of total energy from fat).[11][13]
-
Duration: The high-fat diet is maintained for a period of 10-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions.[14] Significant weight gain compared to controls is typically observed after 1-2 weeks.[12]
S-9-PAHSA Administration
-
Dosage: A daily dose of 30 mg/kg of S-9-PAHSA is administered.[4][7][9]
-
Route of Administration: S-9-PAHSA is given orally, for example, through drinking water or by gavage.[7][15]
-
Vehicle: The vehicle for S-9-PAHSA can be a mixture of 50% PEG-400, 0.5% Tween-80, and 49.5% water.[7][15]
-
Treatment Duration: Treatment is typically carried out for a period of 4 weeks.[15]
Western Blot for Autophagy Markers (p62 and Beclin-1)
-
Cell Lysis: Cells are rinsed with ice-cold 1X PBS and lysed with a sample buffer (e.g., 2X Laemmli buffer).[16]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.[17]
-
SDS-PAGE: 10-40 µg of protein per lane is loaded onto a 12% polyacrylamide gel.[16]
-
Protein Transfer: Proteins are transferred to a nitrocellulose membrane.[16]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk in TBST).[16]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p62 (1:1000 dilution) and Beclin-1 (1:500 dilution).[16][18]
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: The protein bands are visualized using an ECL detection reagent.[18]
Visualizations
Proposed Signaling Pathway of S-9-PAHSA
Caption: S-9-PAHSA is proposed to activate the PI3K/AKT signaling pathway, which in turn enhances autophagy, leading to improved regulation of glycolipid metabolism.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo validation of S-9-PAHSA's therapeutic potential in a diet-induced obese mouse model.
References
- 1. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic action of natural fatty acid derivatives not confirmed [idw-online.de]
- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 4. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-9-PAHSA Protects Against High-Fat Diet-Induced Diabetes-Associated Cognitive Impairment via Gut Microbiota Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. S-9-PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 13. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Beclin 1 and p62 expression in non-small cell lung cancer: relation with malignant behaviors and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 9-SAHSA and GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 9-stearoyl-alpha-hydroxy-stearic acid (9-SAHSA) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, focusing on their distinct mechanisms of action and cellular effects. The information herein is supported by experimental data from published literature to aid in research and development decisions.
At a Glance: Key In Vitro Differences
| Feature | This compound | GLP-1 Receptor Agonists |
| Primary Target | G protein-coupled receptor 40 (GPR40) | Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Second Messenger | Increased intracellular Calcium (Ca2+) | Increased intracellular cyclic AMP (cAMP) |
| Insulin (B600854) Secretion | Potentiates glucose-stimulated insulin secretion (GSIS) | Potentiates glucose-stimulated insulin secretion (GSIS) |
| GLP-1 Secretion | May augment GLP-1 secretion (GPR40-independent) | Directly activate GLP-1R, do not stimulate GLP-1 secretion |
| Anti-inflammatory | Yes | Yes |
Signaling Pathways and Mechanisms of Action
The in vitro effects of this compound and GLP-1 receptor agonists are initiated by their interaction with distinct cell surface receptors, leading to the activation of different intracellular signaling cascades.
This compound Signaling Pathway
This compound primarily acts as a selective agonist for GPR40.[1][2] This interaction leads to an increase in intracellular calcium levels, which is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][3] Notably, this compound does not induce an increase in intracellular cAMP.[1] Some studies suggest that this compound can also augment GLP-1 secretion from enteroendocrine cells, although this effect appears to be independent of GPR40 activation.[1]
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 9-SAHSA's Effects: A Comparative Analysis Across Cell Lines
A detailed examination of the biological activities of 9-stearoyl-9-hydroxystearic acid (9-SAHSA) and its related fatty acid derivatives reveals diverse, cell line-dependent effects. While direct comparative studies on this compound are limited, a cross-validation of the activities of its precursor, 9-hydroxystearic acid (9-HSA), and similar fatty acid esters of hydroxy fatty acids (FAHFAs) provides valuable insights into its potential therapeutic applications in oncology, metabolic disorders, and inflammation.
This guide synthesizes available experimental data to compare the performance of these lipids in various cellular contexts, offering a resource for researchers, scientists, and drug development professionals.
Anti-Proliferative Effects in Cancer Cell Lines
The precursor to this compound, 9-HSA, exhibits significant anti-proliferative and pro-apoptotic effects in several cancer cell lines. This activity is primarily attributed to its role as a histone deacetylase 1 (HDAC1) inhibitor.[1][2][3][4] Inhibition of HDAC1 by 9-HSA leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21(WAF1), resulting in cell cycle arrest at the G0/G1 phase.[2]
Interestingly, some cancer cell lines, such as the colon adenocarcinoma lines HT-29 and HCT-116, can esterify 9-HSA into FAHFAs, including 9-palmitoyl-9-hydroxystearic acid (9-PAHSA). This process is thought to be a cellular defense mechanism to sequester the pro-apoptotic 9-HSA into a less active form, thereby promoting cell survival.[5]
Comparative Anti-Proliferative Activity of 9-HSA
| Cell Line | Cancer Type | Observed Effects of 9-HSA | Key Molecular Target |
| HT-29 | Colon Adenocarcinoma | Inhibition of proliferation, cell cycle arrest at G0/G1, induction of p21(WAF1) expression.[1][2][3] | HDAC1[1][3][4] |
| HCT-116 | Colorectal Carcinoma | Growth inhibition (p21(WAF1) dependent).[2] | HDAC1 |
| U2OS | Osteosarcoma | Inhibition of proliferation.[1] | Not specified |
| SaOS | Osteosarcoma | Inhibition of proliferation.[1] | Not specified |
Signaling Pathway for 9-HSA in Cancer Cells
The primary mechanism of action for 9-HSA in cancer cells involves the direct inhibition of HDAC1, leading to downstream effects on gene expression that control the cell cycle.
Caption: 9-HSA inhibits HDAC1, leading to increased p21 expression and cell cycle arrest.
Metabolic and Anti-Inflammatory Effects
Closely related FAHFAs to this compound, such as 9-PAHSA, 9-palmitoleoyl-9-hydroxystearic acid (9-POHSA), and 9-oleoyl-9-hydroxystearic acid (9-OAHSA), have been investigated for their roles in metabolism and inflammation. These lipids are known to interact with G protein-coupled receptors, particularly GPR120, and exhibit anti-inflammatory properties in various cell types.
In the context of metabolic regulation, 9-PAHSA has been shown to enhance insulin-stimulated glucose uptake in adipocytes through GPR120 signaling.[6] However, its direct glucoregulatory activity in vivo has produced some conflicting results.[6][7]
The anti-inflammatory effects of these FAHFAs are more consistently observed. In RAW 264.7 macrophages, 9-POHSA and 9-OAHSA have been shown to suppress the expression of pro-inflammatory cytokines, such as IL-1β and IL-6, following stimulation with lipopolysaccharide (LPS).[8][9] 9-PAHSA has also demonstrated anti-inflammatory potential, albeit weak in some models, and has been identified as an antagonist for a subset of chemokine receptors (CCR6, CCR7, CXCR4, and CXCR5).[6]
Comparative Anti-Inflammatory and Metabolic Activities of FAHFAs
| Compound | Cell Line | Cell Type | Observed Effects | Key Molecular Target(s) |
| 9-PAHSA | 3T3-L1, Human subcutaneous adipocytes | Adipocyte | Enhanced insulin-stimulated glucose uptake.[6] | GPR120[6] |
| 9-PAHSA | RAW 264.7 | Macrophage | Anti-inflammatory effects.[10] | GPR120, Chemokine Receptors[6] |
| 9-POHSA | RAW 264.7 | Macrophage | Suppression of LPS-induced IL-1β and IL-6 expression.[8][9] | Not specified |
| 9-OAHSA | RAW 264.7 | Macrophage | Suppression of LPS-induced IL-1β and IL-6 expression.[8][9] | Not specified |
Signaling Pathway for Anti-Inflammatory FAHFAs
The anti-inflammatory actions of FAHFAs like 9-PAHSA are mediated through multiple pathways, including the activation of GPR120 and antagonism of chemokine receptors, which can modulate downstream inflammatory signaling.
Caption: FAHFAs exert anti-inflammatory effects via GPR120 activation and chemokine receptor antagonism.
Experimental Protocols
Cell Culture and Treatment
-
Cancer Cell Lines (HT-29, HCT-116): Cells are cultured in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For treatment, 9-HSA is dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium at various concentrations for specified time periods (e.g., 24, 48, 72 hours).
-
Macrophage Cell Line (RAW 264.7): Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For anti-inflammatory assays, cells are pre-treated with FAHFAs (e.g., 9-PAHSA, 9-POHSA, 9-OAHSA) for a specified time before stimulation with 100 ng/mL of LPS for 24 hours.
Anti-Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 9-HSA) and incubate for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., IL-1β, IL-6, p21) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the effects of this compound or related compounds in different cell lines.
Caption: Workflow for comparing this compound's effects across different cell types.
References
- 1. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxystearic acid upregulates p21(WAF1) in HT29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9-SAHSA and 9-OAHSA: Structure, Bioactivity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of lipidomics, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a class of endogenous lipids with significant therapeutic potential. Among the numerous FAHFA isomers, 9-stearoyloxy-octadecanoic acid (9-SAHSA) and 9-oleoyloxy-octadecanoic acid (9-OAHSA) are of particular interest due to their distinct structures and biological activities. This guide provides a comprehensive, data-driven comparison of these two molecules, focusing on their anti-inflammatory and metabolic effects, the underlying signaling pathways, and detailed experimental methodologies for their study.
Chemical Structure: The Difference Lies in Saturation
The fundamental difference between this compound and 9-OAHSA lies in the saturation of the fatty acid esterified to the 9-hydroxy stearic acid backbone. This compound is a fully saturated FAHFA, with stearic acid (18:0) as the esterified fatty acid. In contrast, 9-OAHSA is a monounsaturated FAHFA, featuring oleic acid (18:1) at the ester position. This single double bond in the oleic acid chain of 9-OAHSA introduces a kink in its structure, which can influence its physicochemical properties and biological interactions.
| Feature | This compound | 9-OAHSA |
| Full Name | 9-stearoyloxy-octadecanoic acid | 9-oleoyloxy-octadecanoic acid |
| Abbreviation | This compound | 9-OAHSA |
| Backbone | 9-hydroxy stearic acid | 9-hydroxy stearic acid |
| Esterified Fatty Acid | Stearic Acid (18:0) | Oleic Acid (18:1) |
| Saturation | Saturated | Monounsaturated |
| Molecular Formula | C₃₆H₇₀O₄ | C₃₆H₆₈O₄ |
| Molecular Weight | 566.9 g/mol | 564.9 g/mol |
Comparative Biological Activity
Both this compound and 9-OAHSA have demonstrated promising biological activities, particularly in the realms of anti-inflammation and glucose metabolism. However, the degree and nature of these effects can differ, likely due to their structural variations.
Anti-Inflammatory Effects
Direct comparative studies have highlighted the potent anti-inflammatory properties of both saturated and unsaturated FAHFAs. In a key study, the ability of 9-OAHSA and 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), a closely related saturated FAHFA, to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine expression in murine macrophages (RAW 264.7 cells) was evaluated.
Table 1: Comparison of Anti-Inflammatory Activity of 9-OAHSA and 9-PAHSA (as a proxy for this compound)
| Treatment (10 µM) | IL-1β Gene Expression (Fold Change vs. LPS) | IL-6 Gene Expression (Fold Change vs. LPS) |
| LPS | 1.0 | 1.0 |
| 9-PAHSA + LPS | ~0.4 | ~0.3 |
| 9-OAHSA + LPS | ~0.3 | ~0.2 |
Data extrapolated from graphical representations in the cited literature. Both 9-PAHSA and 9-OAHSA significantly suppressed the expression of IL-1β and IL-6, with 9-OAHSA showing a slightly more potent effect in this particular study.
Effects on Glucose Metabolism
The impact of FAHFAs on glucose homeostasis is an area of intense research, with some studies indicating beneficial effects. Much of the research has focused on 9-PAHSA, which has been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity in some animal models. These effects are attributed to increased glucose-stimulated insulin secretion and enhanced glucose uptake. However, it is important to note that some studies have reported conflicting results, finding no significant improvement in glucose control with 9-PAHSA treatment.
The specific effects of 9-OAHSA on glucose metabolism are less well-documented in direct comparative studies. However, research on other unsaturated FAHFAs, such as 12-OAHSA and 9-oleoyl-hydroxy-palmitic acid (9-OAHPA), suggests that unsaturated FAHFAs also possess insulin-sensitizing properties. For instance, 12-OAHSA has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Due to the limited direct comparative data for this compound and 9-OAHSA on glucose metabolism, further research is warranted to delineate their precise roles and relative potencies.
Signaling Pathways
The biological effects of this compound and 9-OAHSA are mediated through their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways are two of the most prominently implicated cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for IL-1β and IL-6.
Both saturated and unsaturated FAHFAs have been shown to inhibit the NF-κB pathway. For instance, 9-PAHSA has been demonstrated to prevent the degradation of IκBα, thereby blocking NF-κB activation. Similarly, 12-OAHSA has been shown to suppress the NF-κB signaling pathway in adipose tissue and macrophages. This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of these lipids.
Caption: The NF-κB signaling pathway and its inhibition by this compound and 9-OAHSA.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates numerous cellular processes, including glucose metabolism, cell growth, and survival. Upon activation by insulin, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a range of downstream targets, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.
Studies on S-9-PAHSA have shown that it can activate the PI3K/AKT pathway, leading to improved glycolipid metabolism. This suggests that the metabolic benefits of saturated FAHFAs may be mediated, at least in part, through this pathway. The precise role of 9-OAHSA in modulating the PI3K/AKT pathway requires further investigation.
Caption: The PI3K/AKT signaling pathway and the potential role of this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Caption: Workflow for assessing the anti-inflammatory effects of this compound and 9-OAHSA.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with desired concentrations of this compound or 9-OAHSA (e.g., 2 µM and 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatants for protein analysis (ELISA) and lyse the cells for RNA extraction.
-
Analysis:
-
RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
ELISA: Use enzyme-linked immunosorbent assay kits to quantify the protein levels of secreted cytokines in the culture supernatants.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Detailed Steps:
-
Animal Acclimatization and Diet: Acclimatize male C57BL/6J mice for at least one week. For studies on diet-induced obesity, feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
FAHFA Administration: Administer this compound or 9-OAHSA (e.g., 10 mg/kg body weight) or vehicle control via oral gavage.
-
Baseline Glucose Measurement: After 30 minutes of FAHFA administration, measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
This compound and 9-OAHSA are two closely related FAHFAs with distinct structural features that influence their biological activities. Both molecules exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. While the monounsaturated 9-OAHSA may have a slight advantage in suppressing certain pro-inflammatory cytokines, both saturated and unsaturated FAHFAs are effective in this regard.
In the context of glucose metabolism, the saturated FAHFA 9-PAHSA (a proxy for this compound) has been shown in some studies to improve glucose tolerance and insulin sensitivity, potentially through the activation of the PI3K/AKT pathway. The role of 9-OAHSA in glucose homeostasis is an active area of investigation, with related unsaturated FAHFAs demonstrating positive effects.
Further direct head-to-head comparative studies are necessary to fully elucidate the nuanced differences in the biological activities and therapeutic potential of this compound and 9-OAHSA. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies that will advance our understanding of these promising endogenous lipids.
Assessing the Specificity of 9-SAHSA's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 9-stearic acid hydroxy stearic acid (9-SAHSA) alongside other fatty acid esters of hydroxy fatty acids (FAHFAs). The information presented is intended to elucidate the specificity of this compound's actions and support further research and development.
Comparative Biological Activities of FAHFA Isomers
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] The specific biological activities of these lipids can vary significantly depending on their isomeric structure, including the type of acyl chain and the position of the branch point.[1][2]
Below is a summary of the comparative effects of this compound and other representative FAHFA isomers on key metabolic and inflammatory pathways.
Table 1: Comparison of Biological Effects of this compound and Other FAHFA Isomers
| FAHFA Isomer | Potentiation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in β-cells | Augmentation of Insulin-Stimulated Glucose Uptake in Adipocytes | Attenuation of LPS-Induced TNF-α Secretion in Macrophages |
| This compound | Potentiates [1] | Potentiates [1] | No Effect [1] |
| 5-SAHSA | No Effect[1] | Potentiates[1] | Significantly Attenuates[1] |
| 12-SAHSA | Potentiates[1] | Not Reported | Reduces in BMDCs only[1] |
| 13-SAHSA | Potentiates[1] | Not Reported | No Effect[1] |
| 9-PAHSA | Potentiates[1] | Potentiates[1] | Significantly Attenuates[1] |
| 9-OAHSA | Potentiates[1] | Potentiates[1] | Significantly Attenuates[1] |
Data synthesized from Aryal, P., et al. (2021).[1] BMDCs: Bone Marrow-Derived Dendritic Cells
Signaling Pathways and Mechanisms of Action
While the precise signaling cascade for this compound is an active area of research, studies on closely related FAHFAs, such as 9-PAHSA, provide valuable insights into potential mechanisms. Some FAHFAs have been shown to activate G protein-coupled receptors like GPR40.[1] Furthermore, the PI3K/AKT/mTOR pathway has been identified as a key mediator of the metabolic effects of certain FAHFAs.[3][4][5]
Below is a putative signaling pathway for the metabolic effects of FAHFAs like this compound, based on current literature.
Caption: Putative signaling pathway for FAHFA-mediated metabolic effects.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the biological specificity of this compound and other FAHFAs.
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-cells
-
Objective: To determine the effect of FAHFAs on insulin secretion from pancreatic β-cells in response to glucose.
-
Methodology:
-
INS-1 832/3 cells or isolated human islets are cultured under standard conditions.
-
Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal state.
-
The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test FAHFA (e.g., this compound) or a vehicle control (e.g., DMSO).
-
After a 1-hour incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Results are normalized to total protein content or DNA content of the cells.
-
2. Insulin-Stimulated Glucose Uptake Assay in Adipocytes
-
Objective: To measure the effect of FAHFAs on glucose transport into insulin-sensitive cells like adipocytes.
-
Methodology:
-
3T3-L1 cells are differentiated into mature adipocytes.
-
Adipocytes are serum-starved for 2-4 hours.
-
Cells are pre-treated with the test FAHFA or vehicle control for a specified duration (e.g., 18 hours).
-
Cells are then stimulated with a submaximal concentration of insulin (e.g., 10 nM) to assess potentiation of the insulin response.[1]
-
Radiolabeled 2-deoxy-[³H]-glucose is added, and uptake is allowed to proceed for a short period (e.g., 5-10 minutes).
-
The reaction is stopped by washing with ice-cold PBS.
-
Cells are lysed, and intracellular radioactivity is measured by scintillation counting.
-
3. Anti-inflammatory Activity Assay in Macrophages
-
Objective: To evaluate the ability of FAHFAs to suppress the inflammatory response in immune cells.
-
Methodology:
-
Bone marrow-derived macrophages (BMDMs) are harvested and cultured.
-
Cells are pre-treated with the test FAHFA or vehicle control for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL).
-
After a 4-6 hour incubation period, the cell culture supernatant is collected.
-
The concentration of secreted pro-inflammatory cytokines, such as TNF-α, IL-6, and various chemokines, is measured using ELISA or multiplex assays.[1]
-
Below is a generalized workflow for assessing the anti-inflammatory effects of FAHFAs.
Caption: Generalized workflow for assessing anti-inflammatory effects.
Conclusion
The available data indicates that this compound possesses specific biological activities, particularly in potentiating both glucose-stimulated insulin secretion and insulin-stimulated glucose uptake.[1] However, its anti-inflammatory effects appear to be less pronounced compared to other FAHFA isomers like 5-SAHSA and 9-PAHSA under the tested conditions.[1] This isomeric specificity highlights the importance of precise structure-activity relationship studies in the development of FAHFA-based therapeutics. The distinct profiles of different FAHFAs suggest they may be tailored for treating specific aspects of metabolic and immune-mediated diseases.[1][2] Further research into the downstream signaling targets of this compound will be crucial for fully understanding its therapeutic potential.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR120's Role in 9-SAHSA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-stearoyl-L-serine (9-SAHSA) signaling with a focus on validating the role of G-protein coupled receptor 120 (GPR120). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the current research landscape.
GPR120-Dependent and Independent Signaling of this compound
This compound, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has emerged as a bioactive lipid with potential therapeutic effects in metabolic and inflammatory diseases.[1] GPR120, a receptor for long-chain free fatty acids, has been identified as a primary target for this compound, mediating many of its beneficial effects.[2][3][4] However, evidence also suggests the existence of GPR120-independent signaling pathways, highlighting a more complex pharmacological profile for this lipid mediator.
GPR120-Mediated Effects
Activation of GPR120 by this compound has been shown to promote the browning of white adipose tissue, a process that can counteract obesity.[2][3] This effect is linked to the anti-inflammatory properties of this compound, which are attenuated upon GPR120 knockdown.[2][3] Specifically, this compound, acting through GPR120, can inhibit the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway, a key inflammatory cascade.[2][3]
Evidence for GPR120-Independent Signaling
Recent studies have shown that the potency of this compound (referred to as 9-PAHSA in some literature) at GPR120 may be weaker than initially reported, with an IC50 of approximately 19 µM.[1] This suggests that at physiological concentrations, other receptors or mechanisms may be at play. A broad screening of this compound against a panel of over 200 G protein-coupled receptors revealed that it acts as an antagonist at several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with potencies in the micromolar range.[1] This finding points towards a GPR120-independent mechanism for some of the immunomodulatory effects of this compound.
Comparative Efficacy of GPR120 Agonists
To contextualize the activity of this compound, it is essential to compare its potency with other known GPR120 agonists. The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for this compound and other representative GPR120 agonists from various studies. It is important to note that these values can vary depending on the cell line and assay format used.
| Agonist | Type | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type |
| This compound (9-PAHSA) | Endogenous Lipid | ~19 µM (IC50)[1] | Not Specified | Not Specified |
| TUG-891 | Synthetic | ~43.7 nM (EC50)[2] | hGPR120 transfected CHO cells | Calcium Flux Assay |
| Omega-3 Fatty Acids (DHA, EPA) | Endogenous Lipids | 1 - 10 µM (EC50)[4] | Not Specified | SRE-luc Reporter Assay |
| GW9508 | Synthetic | ~2.2 - 3.4 µM (EC50)[4] | HEK-293 cells expressing GPR120 | Calcium Mobilization |
| Compound A | Synthetic | ~0.35 µM (EC50)[4] | Human and mouse GPR120 expressing cells | Not Specified |
Key Experimental Protocols
Validating the interaction between this compound and GPR120 involves a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
GPR120 Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR120, which is primarily a Gq-coupled receptor.
Objective: To determine the potency and efficacy of this compound and other agonists in activating GPR120-mediated calcium signaling.
Methodology:
-
Cell Culture and Plating:
-
HEK-293 or CHO cells stably expressing human or mouse GPR120 are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
Varying concentrations of this compound or other agonists are added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically over time.
-
-
Data Analysis:
-
The peak fluorescence response is normalized to the baseline.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
-
GPR120 β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and G-protein-independent signaling.
Objective: To assess the ability of this compound and other agonists to induce the interaction between GPR120 and β-arrestin.
Methodology:
-
Cell Line:
-
A commercially available cell line, such as the PathHunter CHO-K1 GPR120 β-Arrestin cell line, is used. These cells are engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
-
Cell Plating:
-
Cells are seeded in a 384-well white-walled assay plate and incubated overnight.
-
-
Agonist Treatment:
-
A range of concentrations of this compound or other GPR120 agonists is added to the wells.
-
-
Incubation:
-
The plate is incubated for 90-180 minutes at 37°C to allow for agonist-induced GPR120 activation and subsequent recruitment of β-arrestin-2.
-
-
Detection:
-
A detection reagent containing the substrate for the complemented enzyme is added. The interaction between GPR120-PK and β-arrestin-EA brings the PK and EA tags into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
Dose-response curves are plotted, and EC50 values are determined.
-
Visualizing Signaling Pathways and Workflows
To further clarify the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: GPR120 signaling pathways activated by this compound.
Caption: Experimental workflow for a GPR120 calcium flux assay.
Caption: Experimental workflow for a GPR120 β-arrestin recruitment assay.
Conclusion
The available evidence strongly supports a role for GPR120 as a receptor for this compound, mediating its anti-inflammatory and metabolic effects. However, the discovery of this compound's antagonistic activity at chemokine receptors indicates that its pharmacology is more complex than previously understood. For researchers and drug development professionals, this highlights the importance of comprehensive profiling of this compound and its analogs against a broad range of targets to fully elucidate their therapeutic potential and potential off-target effects. The use of standardized and well-characterized in vitro assays, such as those described in this guide, is crucial for obtaining reliable and comparable data to advance our understanding of this compound signaling.
References
- 1. Role of Host GPR120 in Mediating Dietary Omega-3 Fatty Acid Inhibition of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Lipidomics of FAHFA Isomers: A Guide for Researchers
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties.[1][2] First identified in 2014, these lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Different FAHFA families, such as palmitic acid hydroxy stearic acids (PAHSAs) and oleic acid hydroxy stearic acids (OAHSAs), exist as multiple isomers, distinguished by the position of the ester linkage on the hydroxy fatty acid chain.[2][3] Research indicates that these isomers are not functionally redundant; they exhibit distinct biological activities, suggesting specific physiological roles.[3][4] For instance, levels of specific PAHSA isomers in serum and adipose tissue are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[2] This guide provides a comparative overview of FAHFA isomers, summarizing quantitative data on their bioactivities, detailing experimental protocols for their analysis, and visualizing key pathways to support further research and drug development.
Comparative Biological Activity of FAHFA Isomers
The biological effects of FAHFAs can vary significantly between isomers. Activities such as augmenting glucose-stimulated insulin secretion (GSIS), enhancing glucose transport, activating G protein-coupled receptors (GPCRs), and modulating inflammatory responses are highly isomer-specific.
Table 1: Effect of FAHFA Isomers on Glucose-Stimulated Insulin Secretion (GSIS)
Various FAHFA isomers have been shown to potentiate GSIS in both clonal pancreatic β-cells (MIN6) and isolated human islets.[3] The data below is summarized from studies assessing the effect of 20 µM of each isomer.
| FAHFA Isomer Family | Isomer | Potentiation of GSIS in MIN6 Cells | Potentiation of GSIS in Human Islets |
| PAHSA | 5-PAHSA | Yes | Yes |
| 9-PAHSA | Yes | Yes | |
| 10-PAHSA | Yes | No | |
| 12-PAHSA | Yes | Yes | |
| 13-PAHSA | Yes | No | |
| POHSA | 5-POHSA | Yes | Yes |
| 9-POHSA | Yes | No | |
| 10-POHSA | Yes | Yes | |
| 12-POHSA | Yes | Yes | |
| 13-POHSA | Yes | No | |
| OAHSA | 5-OAHSA | Yes | Yes |
| 9-OAHSA | Yes | Yes | |
| 10-OAHSA | Yes | No | |
| 12-OAHSA | Yes | Yes | |
| 13-OAHSA | Yes | No | |
| SAHSA | 5-SAHSA | Yes | Yes |
| 9-SAHSA | Yes | Yes |
Data sourced from studies on MIN6 cells and human islets.[3]
Table 2: Effect of FAHFA Isomers on Insulin-Stimulated Glucose Transport
A more selective group of FAHFA isomers potentiates insulin-stimulated glucose transport in 3T3-L1 adipocytes. The study noted that 5- and some 9-isomers were active, potentiating glucose transport by 20-60% at a submaximal insulin concentration.[3]
| FAHFA Isomer Family | Isomer | Potentiation of Glucose Transport |
| PAHSA | 5-PAHSA | Yes |
| 9-PAHSA | Yes | |
| 10-PAHSA | No | |
| 12-PAHSA | No | |
| 13-PAHSA | No | |
| POHSA | 5-POHSA | Yes |
| 9-POHSA | No | |
| OAHSA | 5-OAHSA | Yes |
| 9-OAHSA | Yes | |
| 10-OAHSA | No | |
| 12-OAHSA | No | |
| 13-OAHSA | No | |
| SAHSA | 5-SAHSA | Yes |
| This compound | Yes |
Data reflects activity in 3T3-L1 adipocytes.[3]
Table 3: GPR40 Activation and Anti-Inflammatory Effects of FAHFA Isomers
Many FAHFA isomers exert their effects by activating G protein-coupled receptors like GPR40 and GPR120.[1][2][3] They also exhibit anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines from immune cells.
| FAHFA Isomer | GPR40 Activation | Inhibition of LPS-Induced TNFα Secretion | Inhibition of LPS-Induced IL-6 Secretion |
| 5-PAHSA | Yes | Yes | Yes |
| 9-PAHSA | Yes | Yes | Yes |
| 12-PAHSA | No | Yes | Yes |
| 13-PAHSA | Yes | No | No |
| 5-POHSA | Yes | Yes | Yes |
| 9-POHSA | Yes | Yes | Yes |
| 10-POHSA | No | Yes | Yes |
| 13-POHSA | Yes | No | No |
| 5-OAHSA | Yes | Yes | Yes |
| 9-OAHSA | Yes | Yes | Yes |
| 12-OAHSA | No | Yes | Yes |
| 13-OAHSA | Yes | No | No |
| 5-SAHSA | Yes | Yes | Yes |
| This compound | Yes | Yes | Yes |
GPR40 activation was measured in stably transfected HEK293T cells. Cytokine inhibition was measured in bone marrow-derived dendritic cells (BMDCs).[3]
Notably, studies on 9-PAHSA stereoisomers revealed that while S-9-PAHSA potentiated GSIS and glucose uptake, both S-9-PAHSA and R-9-PAHSA demonstrated anti-inflammatory effects, indicating a separation of metabolic and anti-inflammatory activities at the stereoisomer level.[4]
Key Signaling and Metabolic Pathways
FAHFA isomers modulate key metabolic and inflammatory pathways primarily through cell surface receptors. Their endogenous levels are also tightly regulated through synthesis and storage.
Caption: FAHFA isomers signal through GPR40 and GPR120 to mediate their metabolic and anti-inflammatory effects.
Caption: Endogenous FAHFA levels are regulated by synthesis from TGs and release from FAHFA-TG storage depots.
Experimental Protocols for FAHFA Analysis
Accurate quantification of FAHFA isomers is critical for understanding their roles in health and disease. This requires a robust workflow combining lipid extraction, enrichment, and sensitive detection by liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction from Tissue or Plasma
This protocol is based on the Bligh-Dyer method for total lipid extraction.[5]
-
Materials:
-
Frozen tissue (approx. 150 mg) or plasma (100 µL).
-
Internal Standard (IS): e.g., ¹³C₄-9-PAHSA.
-
Solvents: PBS, Methanol (B129727), Chloroform (B151607) (all ice-cold).
-
Dounce homogenizer or equivalent.
-
Centrifuge capable of 2,200 x g at 4°C.
-
Nitrogen gas stream evaporator.
-
-
Procedure:
-
Weigh approximately 150 mg of frozen tissue or measure 100 µL of plasma.
-
For tissue, homogenize on ice in a Dounce homogenizer with a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[5] For plasma, add 400 µL of PBS, followed by 500 µL of methanol and 1000 µL of chloroform.[6]
-
Spike the chloroform with a known amount of internal standard (e.g., 1-5 pmol of ¹³C₄-9-PAHSA) prior to extraction for absolute quantification.[5][6]
-
Vortex the homogenate vigorously to ensure thorough mixing.
-
Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[5]
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the organic phase completely under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until further processing.[7]
-
Solid Phase Extraction (SPE) for FAHFA Enrichment
This step isolates FAHFAs from more abundant neutral lipids.[5][7]
-
Materials:
-
Silica (B1680970) SPE cartridge (e.g., 500 mg silica).
-
Solvents: Ethyl acetate (B1210297), Hexane, Chloroform.
-
Nitrogen gas stream evaporator.
-
-
Procedure:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.[5]
-
Reconstitute the dried lipid extract from the previous step in 200 µL of chloroform and load it onto the conditioned cartridge.[5][7]
-
Elute and discard the neutral lipids using 6 mL of 5% ethyl acetate in hexane.[5]
-
Elute the desired FAHFA fraction with 4 mL of 100% ethyl acetate into a clean collection tube.[5][7]
-
Dry the collected FAHFA fraction under a nitrogen stream.
-
Targeted LC-MS/MS Analysis
This protocol provides a faster method for resolving and quantifying FAHFA isomers.[7][8]
-
Materials:
-
UPLC/HPLC system coupled to a triple-quadrupole or similar mass spectrometer.
-
C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[7][8]
-
Mobile Phase: 93:7 Methanol:Water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.[7][8]
-
Methanol for sample reconstitution.
-
-
Procedure:
-
Reconstitute the dried, enriched FAHFA fraction in 40 µL of methanol.[5][7]
-
Perform chromatographic separation using an isocratic flow at 0.2 mL/min with the specified mobile phase for 30 minutes. Maintain the column temperature at 25°C.[7][8]
-
Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Pre-determine one quantifier and at least one qualifier ion transition for each FAHFA isomer and the internal standard.[7][8]
-
Quantify the amount of each FAHFA isomer by normalizing its peak height or area to that of the internal standard.[9]
-
Caption: Standard experimental workflow for the extraction, enrichment, and quantification of FAHFA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-SAHSA for the Preclinical Management of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of 9-hydroxy-stearoyl-alpha-hydroxy-sn-glycero-3-phosphocholine (9-SAHSA) with established therapeutic agents for metabolic syndrome, including metformin (B114582), liraglutide (B1674861), and pioglitazone (B448). The information is intended to support research and development efforts in the field of metabolic diseases.
At a Glance: Comparative Efficacy of Metabolic Syndrome Therapeutics
The following tables summarize the quantitative preclinical data for this compound and its comparators across key parameters of metabolic syndrome.
Table 1: Effects on Glucose Metabolism
| Compound | Animal Model | Dosage | Duration | Fasting Glucose | Glucose Tolerance (AUC) | Insulin (B600854) Sensitivity (HOMA-IR) | Reference |
| This compound | High-Fat Diet (HFD) Mice | 30 mg/kg/day | 4 weeks | Improved | Decreased | Decreased | [1] |
| Metformin | HFD-STZ Rats | 180 & 360 mg/kg | 42 days | ↓ 20.09% & 25.5% | Decreased | ↓ (p < 0.001) | [2] |
| Liraglutide | WBKDF-HFD Rats | 75 & 300 µg/kg/day | 4 weeks | Significantly ameliorated | Improved | - | [3] |
| Pioglitazone | HCF Rats | 3 mg/kg/day | 4 weeks | - | Improved (p < 0.05) | ↓ (p < 0.01) | [4] |
HFD: High-Fat Diet; STZ: Streptozotocin; WBKDF: Wistar Bonn Kobori Diabetic Fatty; HCF: High-Cholesterol Fructose; AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. A downward arrow (↓) indicates a reduction.
Table 2: Effects on Lipid Profile and Body Weight
| Compound | Animal Model | Dosage | Duration | Triglycerides | HDL Cholesterol | LDL Cholesterol | Body Weight | Reference |
| This compound | HFD-induced T2DM mice | High-dose | - | - | - | ↓ ox-LDL | No significant effect | [5] |
| Metformin | HFD-STZ Rats | 180 & 360 mg/kg | 42 days | ↓ | ↑ | ↓ | - | [2] |
| Liraglutide | WBKDF-HFD Rats | 75 & 300 µg/kg/day | 4 weeks | ↓ | - | - | ↓ (dose-dependent) | [3] |
| Pioglitazone | HFCD Rats | - | 12 weeks | ↓ | ↑ | ↓ | - | [6][7] |
HFD: High-Fat Diet; T2DM: Type 2 Diabetes Mellitus; ox-LDL: Oxidized Low-Density Lipoprotein; STZ: Streptozotocin; WBKDF: Wistar Bonn Kobori Diabetic Fatty; HFCD: High-Fat Carbohydrate Diet. Upward (↑) and downward (↓) arrows indicate an increase or decrease, respectively.
Table 3: Anti-inflammatory Effects
| Compound | Model | Dosage | Duration | TNF-α | IL-6 | Reference |
| This compound | LPS-stimulated macrophages | 10-100 µM | - | Reduced secretion | Reduced secretion | [8] |
| Metformin | - | - | - | - | - | - |
| Liraglutide | - | - | - | - | - | - |
| Pioglitazone | LPS-stimulated astrocytes | - | - | ↓ secretion | ↓ secretion | [9] |
| Pioglitazone | Wistar fatty rats | 3 mg/kg/day | 4 days | ↓ in plasma & muscle | - | [1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound in metabolic syndrome are mediated through a multi-pronged mechanism involving the activation of key signaling pathways.
This compound has been shown to activate G protein-coupled receptor 40 (GPR40), leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in calcium mobilization and protein kinase C (PKC) activation, ultimately promoting insulin secretion.[10] Additionally, preclinical evidence suggests that this compound may activate the PI3K/AKT pathway, which is crucial for insulin-mediated glucose uptake via GLUT4 translocation.[11][12] There is also evidence to suggest that this compound activates Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[13][14]
Experimental Workflows
The following diagrams illustrate the generalized workflows for key preclinical assays used to evaluate the efficacy of this compound and its comparators.
References
- 1. Pioglitazone time-dependently reduces tumour necrosis factor-alpha level in muscle and improves metabolic abnormalities in Wistar fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of Pioglitazone and Metformin Actions on Liver Lipid Metabolism in Obese Mice [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of pioglitazone in antioxidant, anti-inflammatory, and insulin sensitivity in a high fat-carbohydrate diet-induced rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Different Disease States: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of Pioglitazone and Metformin Actions on Liver Lipid Metabolism in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone inhibits the secretion of proinflammatory cytokines and chemokines in astrocytes stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisome Proliferator-activated receptor γ activation by ligands and dephosphorylation induces proprotein convertase subtilisin kexin type 9 and low density lipoprotein receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
A Comparative Analysis of 9-SAHSA and Existing Antidiabetic Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel fatty acid ester 9-SAHSA (9-palmitic acid-hydroxy-stearic acid) with established antidiabetic drugs—Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors—in animal models of diabetes. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs to facilitate an objective evaluation.
Executive Summary
Diabetes mellitus is a global health crisis, necessitating the development of novel therapeutics. This compound, an endogenous lipid, has emerged as a potential candidate with reported anti-diabetic and anti-inflammatory properties.[1][2] However, its efficacy in preclinical models has yielded some conflicting results. This guide synthesizes the available data on this compound and compares it against the well-established effects of current first- and second-line diabetes treatments in similar animal models.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from preclinical studies involving this compound and existing antidiabetic drugs.
Table 1: Effects on Glycemic Control in Diabetic Animal Models
| Drug Class | Compound | Animal Model | Dosage | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| FAHFA | This compound | db/db mice | Not specified | 2 weeks | Significant reduction | Not reported | |
| This compound | db/db mice | Not specified | 4 weeks | No significant change | Not reported | [3] | |
| 5- or 9-PAHSA | DIO mice | Not specified | Acute & Subchronic | No significant improvement | Not reported | [4] | |
| Biguanide | Metformin | STZ-induced diabetic rats | 1000 mg/kg/day | 4 weeks | Significant reduction (up to 40.7%) | Not reported | [5] |
| Metformin | db/db mice | Not specified | Not specified | Significant reduction | Significant reduction | [6] | |
| GLP-1 RA | Semaglutide | db/db mice | 30 nmol/kg/day | 11 weeks | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | [7] |
| Liraglutide | GIPR(dn) transgenic pigs | 0.6-1.2 mg/day | 90 days | 23% smaller AUC (MMGTT) | Not reported | [8] | |
| SGLT2i | Empagliflozin (B1684318) | STZ-induced diabetic rats | Not specified | 10 weeks | Superior reduction vs. metformin | Not reported | |
| Empagliflozin, Canagliflozin, Dapagliflozin | Akimba mice | Not specified | 8 weeks | Significant reduction | Not reported | [9] |
DIO: Diet-induced obesity; STZ: Streptozotocin (B1681764); GIPR(dn): Dominant-negative glucose-dependent insulinotropic polypeptide receptor; AUC: Area under the curve; MMGTT: Mixed meal glucose tolerance test.
Table 2: Effects on Body Weight in Diabetic Animal Models
| Drug Class | Compound | Animal Model | Dosage | Duration | Change in Body Weight | Reference |
| FAHFA | This compound | db/db mice | Not specified | Not specified | Not reported | |
| Biguanide | Metformin | STZ and HFD-induced T2DM rats | Not specified | 3 weeks | No significant change | [10] |
| GLP-1 RA | Liraglutide | GIPR(dn) transgenic pigs | 0.6-1.2 mg/day | 90 days | 31% reduction in weight gain | [8] |
| Semaglutide | db/db mice | 10 nmol/kg | 4 weeks | +20% (vs. +23% in vehicle) | ||
| SGLT2i | Empagliflozin | STZ-induced diabetic rats | Not specified | 10 weeks | Weight loss | |
| Empagliflozin | Obese rodent models | Not specified | Chronic | Reduction in body weight | [11] |
HFD: High-fat diet; T2DM: Type 2 Diabetes Mellitus.
Experimental Protocols
A critical aspect of comparing preclinical data is understanding the experimental design. Below are summaries of the methodologies used in the cited studies.
This compound Studies
-
Animal Models: Primarily db/db mice, a genetic model of obesity and type 2 diabetes, and diet-induced obesity (DIO) mice.[3][4]
-
Drug Administration: The route of administration for this compound is not consistently detailed in the abstracts, but oral administration has been used.[3]
-
Efficacy Endpoints: Key parameters measured include fasting blood glucose, glucose tolerance, and in some studies, insulin (B600854) levels.[3][12]
Metformin Studies
-
Animal Models: Commonly used models include streptozotocin (STZ)-induced diabetic rats, which model type 1 diabetes, and high-fat diet (HFD) combined with STZ to induce type 2 diabetes.[5][10] Genetically diabetic models like db/db mice are also employed.[6]
-
Drug Administration: Metformin is typically administered orally.[5]
-
Efficacy Endpoints: Blood glucose levels, oral glucose tolerance tests (OGTT), and homeostatic model assessment for insulin resistance (HOMA-IR) are common endpoints.[10]
GLP-1 Receptor Agonist Studies
-
Animal Models: A range of models are used, from db/db mice to larger animals like GIPR(dn) transgenic pigs, which model a pre-diabetic state.[7][8]
-
Drug Administration: GLP-1 RAs are administered via injection.
-
Efficacy Endpoints: In addition to glycemic control and body weight, studies often investigate effects on insulin secretion, food intake, and beta-cell mass.[8][13]
SGLT2 Inhibitor Studies
-
Animal Models: STZ-induced diabetic rats and Akimba mice (a model for diabetic kidney disease) are frequently used.[14][9]
-
Drug Administration: SGLT2 inhibitors are administered orally.
-
Efficacy Endpoints: The primary endpoint is often urinary glucose excretion, leading to reductions in blood glucose. Effects on body weight and renal function are also assessed.[9][11][15]
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms is crucial for drug development. The following diagrams illustrate the key signaling pathways for each drug class.
This compound Signaling
The precise signaling mechanism of this compound is still under investigation. Some studies suggest it may improve insulin sensitivity and glucose homeostasis by activating G-protein coupled receptors like GPR40.[12] More recent research indicates a potential role for the PI3K/AKT pathway and enhancement of autophagy.[16]
Caption: Proposed signaling pathways for this compound in improving glucose metabolism.
Metformin Signaling Pathway
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which leads to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[5]
References
- 1. Effect of 9 - PAHSA on cognitive dysfunction in diabetic mice and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 4. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet [frontiersin.org]
- 11. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-SAHSA: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-stearoyloxy-10-hydroxy-stearic acid (9-SAHSA), a fatty acid ester of hydroxy fatty acid (FAHFA). Given that this compound is often supplied in a methyl acetate (B1210297) solution, this procedure addresses the handling of both the compound and its flammable solvent as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information. Always handle this compound and its solutions within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure compliance with institutional and regulatory standards.
Waste Segregation and Collection
-
Do not dispose of this compound or its solutions down the drain or in regular solid waste containers.
-
All materials contaminated with this compound, including the pure compound, solutions, pipette tips, and used gloves, must be collected as hazardous chemical waste.
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable for this purpose.
Waste Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound in Methyl Acetate."
-
Include the approximate concentration and volume of the waste.
-
Affix the appropriate hazard symbols, such as "Flammable Liquid" for the methyl acetate solvent.
Storage of Chemical Waste
-
Securely seal the waste container and store it in a designated satellite accumulation area within the laboratory.
-
The storage area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents.
Arranging for Disposal
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste collection.
Decontamination of Work Surfaces
-
For any spills or contamination of laboratory surfaces, decontaminate the area promptly.
-
Use a suitable laboratory detergent and rinse thoroughly with water.
-
Collect all materials used for decontamination, such as absorbent pads and wipes, as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.
Personal protective equipment for handling 9-SAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 9-stearoyl-alpha-hydroxy-stearic acid (9-SAHSA). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Physicochemical and Safety Data
The following tables summarize the key physicochemical properties and hazard information for this compound.
| Identifier | Value |
| IUPAC Name | 9-(stearoyloxy)octadecanoic acid |
| CAS Number | 1895916-79-6 |
| Molecular Formula | C₃₆H₇₀O₄ |
| Molecular Weight | 566.9 g/mol |
| Appearance | A solution in methyl acetate (B1210297) |
| Hazard Statement | Precautionary Statement |
| Based on available data, this product is not classified as hazardous. However, it should be handled with care as a laboratory chemical. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure to this compound. The following PPE is required for all stages of handling.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Chemical safety goggles, Face shield (when handling larger quantities) | Protects against splashes of the chemical solution. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to the methyl acetate solvent. Double-gloving provides an extra layer of protection against potential contamination or glove failure. |
| Body | Laboratory coat, Chemical-resistant apron (for larger volumes) | A lab coat protects skin and personal clothing from spills. A chemical-resistant apron is advised for procedures with a higher risk of splashes. |
| Respiratory | Use in a chemical fume hood | Handling this compound, which is supplied in a volatile solvent (methyl acetate), should be performed in a chemical fume hood to prevent inhalation of vapors. |
| Feet | Closed-toe shoes | Prevents injuries from dropped objects or spills. |
Operational and Disposal Plans
Handling and Operational Plan
This compound is supplied as a solution in methyl acetate, which is a flammable and volatile solvent. All handling steps should be performed in a well-ventilated chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Before use, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent pads to contain any potential spills.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial.
-
Aliquoting: Carefully open the vial and use a calibrated micropipette with compatible tips to transfer the desired volume of the this compound solution to your experimental container.
-
Closing: Securely close the vial of the stock solution immediately after use to prevent solvent evaporation and potential contamination.
-
Storage: Store the this compound solution at -20°C as recommended.[1]
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill within the fume hood, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.
-
Skin Contact: If the solution comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: If the solution splashes into the eyes, immediately flush with eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as chemical waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound Solution | Collect in a designated, sealed, and properly labeled hazardous waste container for flammable organic solvents. | Prevents environmental contamination and adheres to institutional and local regulations for hazardous waste disposal. |
| Contaminated Consumables | Dispose of used pipette tips, microfuge tubes, and other contaminated disposable items in a designated solid chemical waste container. | Minimizes the spread of chemical contamination. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream for chemically contaminated items. | Prevents cross-contamination and ensures safe disposal of potentially hazardous materials. |
Experimental Protocols
While specific experimental concentrations and conditions will vary depending on the research application, the following provides a general methodology for preparing this compound for in vitro cell culture experiments, based on its solubility profile.
Preparation of this compound Working Solution:
-
Objective: To prepare a working solution of this compound in a cell culture-compatible solvent.
-
Materials:
-
This compound in methyl acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
In a chemical fume hood, carefully evaporate the methyl acetate from the desired amount of this compound stock solution using a gentle stream of nitrogen gas.
-
Once the solvent has evaporated, resuspend the this compound lipid in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 15 mg/mL).[1]
-
Vortex briefly to ensure complete dissolution.
-
This DMSO stock solution can then be serially diluted in cell culture media to the desired final concentration for your experiment. Note that the final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Research has indicated that this compound may exert its biological effects through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and metabolism.
Caption: this compound signaling through the PI3K/AKT/mTOR pathway.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from preparation through to disposal.
Caption: Step-by-step workflow for handling this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
